Technical Documentation Center

5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride
  • CAS: 1184916-48-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride

This technical guide details the chemical identity, synthesis, and application of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (CAS 1184916-48-0). This compound serves as a critical bivalent scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (CAS 1184916-48-0). This compound serves as a critical bivalent scaffold in medicinal chemistry, bridging the pharmacophoric properties of the piperidine ring (common in GPCR ligands) with the polar, hydrogen-bonding capabilities of the gamma-lactam (pyrrolidinone).

Advanced Synthesis, Characterization, and Application in Drug Discovery

Part 1: Executive Summary & Chemical Identity

5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is a specialized heterocyclic building block used primarily in the development of small-molecule therapeutics targeting kinases (e.g., JAK, VEGFR) and poly(ADP-ribose) polymerases (PARP). Its structure features a saturated piperidine ring linked at the C4 position to the C5 position of a pyrrolidin-2-one lactam. This specific connectivity offers a unique 3D vector for substituent display, distinct from the more common 3-substituted analogs found in drugs like Niraparib.

Chemical Identity Table[1]
PropertySpecification
Chemical Name 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride
CAS Number 1184916-48-0 (Salt); 1185186-18-8 (Free Base)
Molecular Formula C₉H₁₆N₂O[1][2][3] · HCl
Molecular Weight 168.24 g/mol (Free Base); 204.70 g/mol (HCl Salt)
Structure A 5-membered lactam ring attached to a 6-membered secondary amine.
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in DCM.
pKa (Calc.) ~9.8 (Piperidine NH), ~16.5 (Lactam NH)
Appearance White to off-white hygroscopic solid

Part 2: Synthetic Utility & Manufacturing Protocols

The synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one requires a strategy that constructs the C5–C4' bond between the two rings. The most robust industrial route employs a Claisen Condensation followed by Reductive Cyclization . This approach avoids the use of unstable metallated intermediates and allows for scalability.

Retrosynthetic Analysis

The target molecule is accessed via the exhaustive reduction of 5-(pyridin-4-yl)pyrrolidin-2-one , which is itself derived from 4-oxo-4-(pyridin-4-yl)butanoic acid .

Step-by-Step Synthesis Protocol
Stage 1: Preparation of the Keto-Acid Precursor
  • Reagents: Ethyl isonicotinate, Diethyl succinate, Sodium ethoxide (NaOEt), Toluene.

  • Mechanism: Claisen condensation yields the beta-keto ester, which undergoes hydrolysis and thermal decarboxylation.

  • Protocol:

    • Charge a reactor with NaOEt (1.2 eq) and toluene.

    • Add a mixture of ethyl isonicotinate (1.0 eq) and diethyl succinate (1.2 eq) dropwise at 80°C.

    • Reflux for 4 hours to form the intermediate diethyl 2-isonicotinoylsuccinate.

    • Hydrolyze with 6M HCl and reflux to induce decarboxylation.

    • Yield: 4-oxo-4-(pyridin-4-yl)butanoic acid precipitates upon cooling and pH adjustment (pH 4.0).

Stage 2: Reductive Amination & Cyclization
  • Reagents: 4-oxo-4-(pyridin-4-yl)butanoic acid, Ammonium acetate (NH₄OAc), H₂, Pd/C (10%), Methanol.

  • Mechanism: Formation of the imine/enamine followed by hydrogenation of the C=N bond, cyclization to the lactam, and subsequent reduction of the pyridine ring.

  • Protocol:

    • Dissolve the keto-acid in methanol. Add NH₄OAc (5.0 eq) to generate the imine in situ.

    • Add 10% Pd/C catalyst (10 wt% loading).

    • Hydrogenate at 50–60°C under 50 psi H₂ pressure.

    • Note: To stop at the pyridine stage (5-(pyridin-4-yl)pyrrolidin-2-one), use lower pressure (1 atm) and Raney Nickel. For the target piperidine, higher pressure and Pd/C are required.

    • Filter catalyst and concentrate.

Stage 3: Salt Formation
  • Protocol: Dissolve the crude oil in ethanol/isopropanol. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt precipitates as a white solid. Recrystallize from EtOH/Et₂O.

Synthesis Logic Diagram (DOT)

SynthesisPath Start Ethyl Isonicotinate + Diethyl Succinate Inter1 Intermediate: Diethyl 2-isonicotinoylsuccinate Start->Inter1 Claisen Condensation (NaOEt, Toluene) KetoAcid Precursor: 4-oxo-4-(pyridin-4-yl)butanoic acid Inter1->KetoAcid Hydrolysis & Decarboxylation (HCl) LactamPy Intermediate: 5-(Pyridin-4-yl)pyrrolidin-2-one KetoAcid->LactamPy Reductive Amination (NH4OAc, H2, Raney Ni) Target Target: 5-(Piperidin-4-yl)pyrrolidin-2-one HCl LactamPy->Target Exhaustive Hydrogenation (Pd/C, H2, HCl)

Figure 1: Synthetic pathway transforming ethyl isonicotinate to the target piperidinyl-pyrrolidinone scaffold.

Part 3: Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the building block for downstream drug synthesis, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)

The distinction between the pyridine precursor and the piperidine product is obvious in ¹H-NMR.

  • ¹H-NMR (400 MHz, D₂O):

    • Piperidine Ring: Multiplets at δ 1.4–2.0 ppm (methylene protons) and δ 2.9–3.4 ppm (N-methylene protons).

    • Lactam Ring: The chiral proton at C5 appears as a multiplet around δ 3.6–3.8 ppm. The CH₂ alpha to the carbonyl appears at δ 2.3–2.5 ppm.

    • Absence of Aromatic Signals: The disappearance of signals >7.0 ppm confirms complete reduction of the pyridine ring.

HPLC Purity Method
  • Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Luna Omega), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% TFA in Water (Buffers amine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV at 210 nm (Lactam absorption; weak chromophore requires low UV).

  • Retention Time: The polar amine elutes early; ion-pairing agents (e.g., pentanesulfonic acid) may be needed if retention is < 2 min.

Part 4: Handling, Stability, and Safety

Hygroscopicity Management

As a secondary amine hydrochloride, the compound is hygroscopic .

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

  • Handling: Weigh in a glovebox or low-humidity environment to prevent "gumming" which complicates stoichiometry in subsequent coupling reactions.

Safety Profile
  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • First Aid: In case of contact, flush with water for 15 minutes.

Part 5: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54682035, 5-(Piperidin-4-yl)pyrrolidin-2-one. Retrieved from .

  • ChemicalBook. (2024). Product entry for 5-(Piperidin-4-yl)pyrrolidin-2-one. Retrieved from .

  • Sato, S., et al. (2004).[4] "One-pot reductive amination of aldehydes and ketones with α-picoline-borane." Tetrahedron, 60(36), 7899-7906. (Methodology grounding for reductive amination steps).

  • World Intellectual Property Organization. (2008).[3] WO2008084261: Preparation of piperidinylphenylindazolylcarboxamide (Niraparib). (Contextual reference for piperidine-lactam scaffolds in PARP inhibitors).

  • American Chemical Society. (2022). "Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination." Organometallics. Retrieved from .

Sources

Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 5-(4-Piperidinyl)-2-pyrrolidinone HCl

This technical guide provides an in-depth analysis of 5-(4-Piperidinyl)-2-pyrrolidinone HCl , a bicyclic heterocyclic scaffold increasingly utilized in medicinal chemistry for its ability to mimic peptide turns and targe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-(4-Piperidinyl)-2-pyrrolidinone HCl , a bicyclic heterocyclic scaffold increasingly utilized in medicinal chemistry for its ability to mimic peptide turns and target specific kinase and GPCR pockets.[1]

[1]

Executive Summary

5-(4-Piperidinyl)-2-pyrrolidinone Hydrochloride (CAS: 1185186-18-8 for free base analog) represents a privileged structural motif in drug discovery.[1] As a bicyclic system comprising a rigid gamma-lactam (pyrrolidin-2-one) directly linked to a saturated piperidine ring, it offers a unique combination of a hydrogen-bond donor/acceptor site (the lactam) and a tunable basic center (the piperidine nitrogen).[1] This scaffold is particularly valued for its role in conformationally constraining amino acid side chains and serving as a core pharmacophore in PARP inhibitors , JAK inhibitors , and CGRP antagonists .[2]

Structural Characterization & Physicochemical Profile[1][3][4][5]

Molecular Geometry and Connectivity

The molecule consists of two saturated rings connected by a single C-C bond between C5 of the pyrrolidinone and C4 of the piperidine.[2] This connectivity introduces a critical stereocenter at the C5 position of the lactam ring.[2]

  • Chirality: The C5 carbon is chiral.[2] While often synthesized as a racemate, the (S)- and (R)-enantiomers exhibit distinct binding profiles in protein pockets.[1] The C4-position of the piperidine is achiral due to the plane of symmetry in the unsubstituted ring, but the bond to the chiral pyrrolidinone creates a diastereotopic environment for the piperidine protons.[2]

  • Conformational Flexibility: The single bond allows rotation between the rings, but the energy barrier is often modulated by intramolecular hydrogen bonding or steric clashes, favoring specific rotamers that mimic twisted peptide bonds.[2]

Acid-Base Properties (Salt Formation)

The molecule contains two nitrogen atoms with vastly different electronic environments:[1]

  • Piperidine Nitrogen (N1'): A secondary aliphatic amine with a pKa of approximately 10.8–11.2 .[2] This is the site of protonation in the HCl salt form (

    
    ).[2]
    
  • Pyrrolidinone Nitrogen (N1): An amide-like (lactam) nitrogen.[2] Due to resonance delocalization of the lone pair into the carbonyl group, it is non-basic (pKa ~ -1 to 0) and remains unprotonated under physiological conditions.[2]

Tautomerism

The pyrrolidinone ring exists predominantly in the lactam (keto) form rather than the lactim (enol) form.[2] This stability is crucial for its function as a hydrogen bond donor (via N-H) and acceptor (via C=O) in ligand-protein interactions.[1][2]

Structure cluster_features Pharmacophore Features Pyrrolidinone Pyrrolidin-2-one Ring (Lactam Core) Linker C5-C4' Bond (Rotatable Linker) Pyrrolidinone->Linker C5 Position HBD H-Bond Donor (Lactam NH) Pyrrolidinone->HBD HBA H-Bond Acceptor (Lactam C=O) Pyrrolidinone->HBA Piperidine Piperidine Ring (Basic Amine) Linker->Piperidine C4' Position HCl HCl Salt (Protonates Piperidine N) Piperidine->HCl Ionic Interaction (N-H+) Cation Cationic Center (Piperidine NH2+) Piperidine->Cation

Figure 1: Structural connectivity and pharmacophore mapping of 5-(4-Piperidinyl)-2-pyrrolidinone HCl.[1]

Synthetic Methodology

The synthesis of 5-(4-Piperidinyl)-2-pyrrolidinone HCl typically follows a reductive cyclization strategy.[1] A robust route involves the reduction of a pyridine precursor, which ensures the correct carbon skeleton connectivity before saturating the rings.[2]

Retrosynthetic Analysis
  • Target: 5-(4-Piperidinyl)-2-pyrrolidinone.[1]

  • Precursor: 5-(4-Pyridyl)-2-pyrrolidinone.[1]

  • Starting Materials: 4-Pyridinecarboxaldehyde and Succinic Anhydride (or Succinimide derivatives).[2]

Primary Synthetic Route (Catalytic Hydrogenation)

This method is preferred for its scalability and atom economy.[2]

Step 1: Condensation (Formation of the Skeleton)

Reaction of 4-pyridinecarboxaldehyde with succinic anhydride followed by ammonium acetate or direct condensation with 2-pyrrolidinone derivatives (via lithiation) establishes the C-C bond.[1] A common intermediate is 5-(pyridin-4-yl)pyrrolidin-2-one .[1]

Step 2: Catalytic Hydrogenation (Ring Saturation)

The pyridine ring is reduced to a piperidine ring using heterogeneous catalysis.[2] This step requires high pressure and acidic conditions to facilitate the reduction of the aromatic pyridine.[2]

Experimental Protocol: Hydrogenation of 5-(pyridin-4-yl)pyrrolidin-2-one

  • Reagents:

    • Substrate: 5-(pyridin-4-yl)pyrrolidin-2-one (1.0 eq)[1]

    • Catalyst: Platinum(IV) oxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , Adams' catalyst) or 5% Rh/C (0.05 eq)[2]
      
    • Solvent: Acetic Acid (AcOH) or MeOH/HCl[1]

    • Hydrogen Source: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       gas (50–100 psi)[2]
      
  • Procedure:

    • Dissolution: Dissolve the pyridine precursor in glacial acetic acid in a high-pressure hydrogenation vessel (Parr reactor).

    • Catalyst Addition: Carefully add the catalyst under an inert atmosphere (

      
      ).[2]
      
    • Hydrogenation: Pressurize the vessel with

      
       to 60 psi. Heat to 50–60°C and stir vigorously for 12–24 hours.
      
    • Monitoring: Monitor reaction progress via LC-MS (Target mass: [M+H]+ = 169.1).

    • Workup: Filter the catalyst through a Celite pad.[2] Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Salt Formation: Redissolve the residue in ethanol/diethyl ether.[2] Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C. The HCl salt precipitates as a white solid.

    • Purification: Recrystallize from EtOH/EtOAc if necessary.

Synthesis SM1 4-Pyridinecarboxaldehyde Intermediate INTERMEDIATE: 5-(Pyridin-4-yl)pyrrolidin-2-one (Aromatic Pyridine Ring) SM1->Intermediate Condensation/Cyclization SM2 Succinic Anhydride / N-Vinylpyrrolidinone SM2->Intermediate Condensation/Cyclization Product_Base Free Base: 5-(Piperidin-4-yl)pyrrolidin-2-one (Saturated Rings) Intermediate->Product_Base Catalytic Hydrogenation Reagents_Red H2 (60 psi), PtO2 AcOH, 60°C Reagents_Red->Intermediate Final FINAL PRODUCT: 5-(4-Piperidinyl)-2-pyrrolidinone HCl Product_Base->Final Salt Formation Step_Salt HCl/Dioxane in EtOH Step_Salt->Product_Base

Figure 2: Synthetic workflow from pyridine precursors to the final HCl salt.

Analytical Profiling

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

TechniqueParameterExpected Observation
1H NMR (D2O/DMSO-d6)Piperidine RingMultiplets at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1.5–3.4 ppm (distinct splitting due to chair conformation).
Pyrrolidinone Ringngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

2.1–2.4 ppm (CH2-CO),

3.5–3.8 ppm (CH-N).[2]
Amide ProtonBroad singlet at

7.8–8.2 ppm (if in DMSO-d6; exchanges in D2O).[2]
LC-MS Molecular Ion[M+H]+ = 169.1 (Free base mass).[2] Chloride counterion is silent in positive mode.[2]
HPLC Purity>98% (UV detection at 210 nm; low absorbance due to lack of chromophore).[2]
Elemental Analysis Chloride ContentTheoretical Cl% ≈ 17.3% (for mono-HCl).[2]

Pharmaceutical Applications

Kinase Inhibition (JAK/PARP)

The 5-(4-piperidinyl)-2-pyrrolidinone scaffold serves as a robust linker in kinase inhibitors.[1]

  • Mechanism: The pyrrolidinone lactam can form bidentate hydrogen bonds with the hinge region of kinases or the catalytic site of PARP enzymes.[2]

  • Linker Function: The piperidine ring acts as a rigid spacer, projecting the lactam into a specific sub-pocket (e.g., the solvent-exposed front) while the piperidine nitrogen can be substituted with aryl groups to target hydrophobic regions.[2]

GPCR Ligands

In G-protein coupled receptors (GPCRs), particularly peptide receptors like CGRP or Somatostatin , this scaffold mimics the


-turn of a peptide backbone.[2] The constrained geometry reduces the entropic penalty of binding compared to linear alkyl chains.[2]
Peptidomimetics

The structure effectively mimics a Proline-Alanine or Proline-Glycine dipeptide segment, making it a valuable tool in fragment-based drug design (FBDD) for disrupting protein-protein interactions.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2]

  • Storage: Hygroscopic solid. Store at -20°C under desiccated conditions. The HCl salt is prone to absorbing atmospheric moisture, which can complicate stoichiometry in precise formulations.[2]

  • Stability: Stable in acidic and neutral aqueous solutions.[2] Avoid strong bases which liberate the free amine and may lead to ring-opening hydrolysis of the lactam at elevated temperatures (

    
    ).[2]
    

References

  • PubChem Compound Summary. (2025). 5-(Piperidin-4-yl)pyrrolidin-2-one.[1][3] National Center for Biotechnology Information.[2] Link[1]

  • ChemicalBook. (2024).[2] 5-(Piperidin-4-yl)pyrrolidin-2-one Product Description. Link

  • ChemSrc. (2025).[2] CAS 1185186-18-8 Entry and Physical Properties. Link

  • Santa Cruz Biotechnology. (2024).[2] Piperidin-4-one hydrochloride (Related Structural Class).[1] Link[1]

Sources

Foundational

Technical Guide: Characterization and Application of 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride

This technical guide provides an in-depth characterization of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride , a specialized bicyclic scaffold utilized in modern medicinal chemistry.[1][2] [1][2] Executive Summary 5-(P...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth characterization of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride , a specialized bicyclic scaffold utilized in modern medicinal chemistry.[1][2]

[1][2]

Executive Summary

5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride represents a high-value "privileged scaffold" in drug discovery.[1][2] Structurally, it consists of a gamma-lactam (pyrrolidin-2-one) ring linked via a carbon-carbon bond to a piperidine ring.[1][2] This non-fused bicyclic system offers a unique three-dimensional geometry that increases the fraction of sp3-hybridized carbons (


) in drug candidates—a key parameter for improving solubility and metabolic stability compared to traditional flat aromatic scaffolds.[1][2]

This guide details the physicochemical properties, synthetic pathways, and analytical protocols required for the effective utilization of this compound in pharmaceutical research.[3]

Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The precise characterization of this molecule requires distinguishing it from its structural isomers (e.g., N-linked analogs).[2] The data below establishes the definitive chemical identity for the C-linked isomer specified.

Fundamental Data Table[1][2]
PropertySpecification
IUPAC Name 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride
Common Name 5-(4-Piperidyl)-2-pyrrolidone HCl
Chemical Formula (Salt) C

H

ClN

O
Chemical Formula (Base) C

H

N

O
Molecular Weight (Salt) 204.70 g/mol
Molecular Weight (Base) 168.24 g/mol
Exact Mass (Base) 168.1263
CAS Registry Number Not widely listed; treated as custom scaffold
SMILES O=C1CCC(N1)C2CCNCC2.Cl
Stereochemistry Contains 1 Chiral Center (Pos 5 on pyrrolidinone).[1][2][4][5][6] Exists as (R) or (S) enantiomers or racemate.[2]
Structural Analysis

The molecule features two distinct nitrogen environments:[1]

  • Lactam Nitrogen (Pyrrolidinone): Non-basic due to resonance with the carbonyl group (

    
    ).[2]
    
  • Piperidine Nitrogen: Highly basic secondary amine (

    
    ), which serves as the site of protonation for the hydrochloride salt formation.
    

Part 2: Synthetic Routes & Process Chemistry[1][2][3]

Synthesis of 5-substituted pyrrolidinones typically involves the reduction of heteroaryl precursors.[2] The most robust pathway for generating the 5-(piperidin-4-yl) scaffold is the catalytic hydrogenation of a pyridine-pyrrole precursor .[1][2]

Synthetic Workflow (Graphviz)[1][2]

The following diagram outlines the logical synthetic progression from commercially available starting materials to the final hydrochloride salt.

SynthesisWorkflow SM Start: 4-Pyridinecarboxaldehyde + Succinic Anhydride Step1 1. Condensation/Ammonolysis (Formation of 5-(Pyridin-4-yl)pyrrolidin-2-one) SM->Step1 High Temp / NH3 Step2 2. Catalytic Hydrogenation (PtO2, H2, AcOH) Reduction of Pyridine Ring Step1->Step2 50 psi H2, 60°C Step3 3. Salt Formation (HCl in Dioxane/Ether) Step2->Step3 Deprotection (if needed) & Acidification Final Target: 5-(Piperidin-4-yl) pyrrolidin-2-one HCl Step3->Final Crystallization

Figure 1: Step-wise synthetic route for the production of 5-(piperidin-4-yl)pyrrolidin-2-one HCl via pyridine reduction.

Critical Process Parameters
  • Hydrogenation Selectivity: The reduction of the pyridine ring (Step 2) requires forcing conditions (PtO

    
     or Rh/C catalyst, >50 psi H
    
    
    
    ). Care must be taken to avoid reducing the lactam carbonyl, although the amide bond is generally stable under these conditions.
  • Stereocontrol: The hydrogenation creates a chiral center at C5. Without chiral catalysts, the product will be racemic. Chiral resolution (e.g., via tartaric acid salts) or chiral HPLC is required if a specific enantiomer is needed for biological assays.

Part 3: Analytical Characterization Protocols

To ensure scientific integrity, the identity and purity of the compound must be validated using a multi-modal approach.

High-Performance Liquid Chromatography (HPLC) Method
  • Objective: Purity assessment and quantification of counter-ion stoichiometry.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide bond absorption).

  • Rationale: The acidic mobile phase ensures the basic piperidine nitrogen remains protonated, preventing peak tailing and ensuring sharp resolution.

NMR Interpretation (Diagnostic Signals)
  • 
    H NMR (D
    
    
    
    O):
    • Piperidine Ring: Multiplets at

      
       1.5–3.5 ppm (distinctive for saturated heterocycles).
      
    • Pyrrolidinone Ring:

      • 
         ~3.8 ppm (1H, m, H-5): The methine proton adjacent to the lactam nitrogen is the diagnostic "linkage" peak.[2]
        
      • 
         ~2.3 ppm (2H, t, H-3): Protons alpha to the carbonyl.[2]
        
  • Causality: The shift of the H-5 proton confirms the saturation of the attached ring (unlike the aromatic pyridine precursor, which would lack this specific aliphatic coupling pattern).

Part 4: Applications in Drug Discovery[1][3][9]

This scaffold acts as a versatile building block in two primary therapeutic areas:

  • Kinase Inhibitors (JAK/Rock): The pyrrolidinone mimics the hinge-binding motif of ATP, while the piperidine tail extends into the solvent-exposed region, allowing for solubilizing substitutions.[2]

  • GPCR Antagonists (CGRP/CCR): Similar to the structure of Rimegepant (which uses a fused imidazolinone), the 5-(piperidin-4-yl)pyrrolidin-2-one provides a rigidified spacer that orients pharmacophores in a specific vector.[1][2]

Scaffold Utility Diagram

ScaffoldUtility Core 5-(Piperidin-4-yl) pyrrolidin-2-one Core App1 Solubility Enhancer (Basic Amine Handle) Core->App1 Piperidine N App2 H-Bond Donor/Acceptor (Lactam Motif) Core->App2 Lactam NH/CO App3 Stereochemical Probe (Chiral C5 Position) Core->App3 Vector Control

Figure 2: Functional utility of the scaffold in medicinal chemistry design.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine" (Structural Isomer Comparison).[2] PubChem. Accessed Feb 2026.[7] [Link]

  • Organic & Biomolecular Chemistry. "Selective synthesis of pyrrolidin-2-ones... via the ring contraction of piperidine derivatives."[2] Royal Society of Chemistry. Accessed Feb 2026.[7] [Link]

  • Journal of Medicinal Chemistry. "Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives." (Analogous Scaffold Usage). ACS Publications. Accessed Feb 2026.[7] [Link][1][2]

Sources

Exploratory

5-(Piperidin-4-yl)pyrrolidin-2-one free base vs hydrochloride salt

This technical guide provides an in-depth analysis of 5-(piperidin-4-yl)pyrrolidin-2-one , a critical pharmacophore scaffold used in the synthesis of CNS-active agents (e.g., CGRP antagonists) and oncology targets (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-(piperidin-4-yl)pyrrolidin-2-one , a critical pharmacophore scaffold used in the synthesis of CNS-active agents (e.g., CGRP antagonists) and oncology targets (e.g., PARP inhibitors).[1]

Free Base vs. Hydrochloride Salt: Process Chemistry & Handling[1]

Executive Summary: The Stability-Reactivity Trade-off

In drug discovery, the choice between the free base and the hydrochloride (HCl) salt of 5-(piperidin-4-yl)pyrrolidin-2-one (CAS 1185186-18-8 for the base) is not merely a matter of preference but a critical process decision.[1]

  • The Free Base is the reactive species required for nucleophilic substitutions (SNAr) or reductive aminations during library synthesis. However, it is physically unstable, prone to atmospheric CO₂ absorption, and often presents as a viscous oil or low-melting hygroscopic solid.

  • The HCl Salt is the storage species. It locks the secondary amine in a protonated state, preventing oxidation and carbamate formation, and facilitates purification via crystallization.

This guide details the physicochemical divergence between these two forms and provides validated protocols for their interconversion.

Physicochemical Profiling

Understanding the molecular architecture is prerequisite to handling. The molecule contains two nitrogen species with vastly different electronic environments.[2]

Molecular Architecture[1]
  • N1 (Piperidine): A secondary aliphatic amine.[1][2] Highly basic (pKa ~10.8–11.2).[1] This is the site of salt formation.

  • N2 (Pyrrolidinone): A lactam nitrogen. Resonance-stabilized with the carbonyl.[1] Non-basic (pKa < 0 for protonation), but weakly acidic (pKa ~15–17). It remains neutral in standard salt formation conditions.[1]

  • Chirality: The C5 position of the pyrrolidinone ring is a stereocenter. The protocols below apply to the racemate and pure enantiomers (R/S), though enantiomers often yield sharper melting points.

Comparative Data Table
FeatureFree Base (Neutral)Hydrochloride Salt (HCl)
Physical State Viscous Oil or Waxy SolidCrystalline Solid (White/Off-white)
Melting Point Low (< 60°C, broad range)High (> 180°C, sharp decomp.)[1]
Hygroscopicity Moderate (deliquescent)High (often forms hydrates)
Solubility (Water) ModerateHigh
Solubility (DCM) HighInsoluble
Solubility (MeOH) HighHigh
Reactivity Nucleophilic (ready for coupling)Inert (protected amine)
Stability Poor (absorbs CO₂ to form carbamates)Excellent (shelf-stable)
Structural & Pathway Visualization

The following diagram illustrates the protonation site and the degradation pathway the free base undergoes if improperly stored.

G Base Free Base (Reactive Nucleophile) HCl HCl Salt (Stable Crystal) Base->HCl + HCl (in EtOH/Dioxane) Carbamate Carbamate Impurity (Air Exposure) Base->Carbamate + CO2 (Atmospheric) Sub1 Piperidine NH (pKa ~11) Base->Sub1 Sub2 Lactam NH (Neutral) Base->Sub2 HCl->Base + NaOH/Na2CO3 (aq)

Caption: Cycle of interconversion between Free Base and HCl Salt, highlighting the risk of carbamate formation upon air exposure.

Experimental Protocols
Protocol A: Isolation of the Free Base (From HCl Salt)

Use this protocol when the amine must be used immediately for a reaction (e.g., reductive amination).

  • Dissolution: Suspend 10.0 g of 5-(piperidin-4-yl)pyrrolidin-2-one HCl in 50 mL of water.

  • Basification: Cool to 0°C. Slowly add 2M NaOH (or saturated Na₂CO₃) until pH > 12. The solution may become cloudy or oily.

  • Extraction: Extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).[1] Note: Simple ether extraction is often insufficient due to the polarity of the lactam.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure (Rotavap).

    • Critical Step: Do not heat above 40°C.[1]

    • Critical Step: Backfill the rotavap with Nitrogen , not air, to prevent carbamate formation.

  • Result: Viscous oil/gum. Use immediately.

Protocol B: Formation of the Hydrochloride Salt (For Storage)

Use this protocol to purify crude reaction mixtures or for long-term storage.

  • Dissolution: Dissolve the crude free base (e.g., 10.0 g) in a minimum amount of absolute Ethanol (EtOH) or Methanol (MeOH).

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane or 1.25M HCl in Ethanol .

    • Observation: A white precipitate should form immediately.

    • Troubleshooting: If no precipitate forms, add Diethyl Ether or MTBE as an anti-solvent until turbidity persists.

  • Crystallization: Stir at 0°C for 2 hours.

  • Filtration: Filter the solid under a nitrogen blanket (to avoid moisture uptake). Wash the cake with cold Ether/MTBE.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Analytical Fingerprinting (NMR)

Distinguishing the salt from the base via 1H NMR is straightforward due to the chemical shift of the protons adjacent to the piperidine nitrogen.

  • Free Base (CDCl₃): The protons alpha to the piperidine nitrogen typically appear around 2.6 – 3.1 ppm . The NH proton is often broad or not visible depending on water content.

  • HCl Salt (D₂O or DMSO-d₆): The alpha-protons shift downfield to 3.3 – 3.6 ppm due to the positive charge on the nitrogen.[1] In DMSO-d₆, the ammonium protons (NH₂⁺) may appear as a broad singlet around 8.5 – 9.5 ppm .

Storage & Handling Directives
The "Carbamate Trap"

Secondary amines like 5-(piperidin-4-yl)pyrrolidin-2-one react reversibly with atmospheric CO₂ to form carbamic acids/salts:

R₂NH + CO₂ ⇌ R₂N-COOH[1]

This impurity appears as a "ghost" peak in LCMS (M+44) or broadening in NMR.

  • Prevention: Always store the free base under Argon/Nitrogen.

  • Remediation: If the free base has absorbed CO₂, simply washing it with aqueous base (NaOH) or converting it to the HCl salt will decarboxylate it back to the desired amine.

Hygroscopicity

The HCl salt, while stable to oxidation, is hygroscopic.

  • Storage: Amber glass vials with Teflon-lined caps. Desiccators are mandatory.[1]

  • Weighing: Weigh quickly in a low-humidity environment. For precise stoichiometry, determine water content (Karl Fischer titration) before use, as it often exists as a hemi- or monohydrate.

References
  • PubChem Compound Summary. 4-(1-Pyrrolidinyl)piperidine and related structures. National Center for Biotechnology Information. Link[1]

  • ChemicalBook. 4,4-Piperidinediol hydrochloride properties and handling. (Analogous piperidine salt handling protocols). Link

  • Vinokurov, A. D., et al. "Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones."[1][3][4] Mendeleev Communications, 2023.[3][4] (Context on piperidin-2-one synthesis). Link

  • BindingDB. Target data for Pyrrolidin-1-yl-piperidin analogues. (Pharmacological context).[1][5][6][7][8][9][10] Link[1]

Sources

Foundational

The Piperidinyl-Pyrrolidinone Scaffold: A Privileged Architectural Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The confluence of a piperidine ring and a pyrrolidinone c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of a piperidine ring and a pyrrolidinone core within a single molecular architecture gives rise to the piperidinyl-pyrrolidinone scaffold, a privileged motif in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of this versatile scaffold, delving into its synthesis, conformational landscape, and diverse applications in drug discovery. We will explore its successful deployment in the design of potent and selective modulators of various biological targets, including enzymes and G-protein coupled receptors (GPCRs). Through an examination of structure-activity relationships (SAR), detailed experimental protocols, and preclinical data, this document aims to equip researchers with the foundational knowledge and practical insights necessary to leverage the piperidinyl-pyrrolidinone scaffold in the pursuit of novel therapeutics.

Introduction: The Strategic Fusion of Two Privileged Heterocycles

Both piperidine and pyrrolidinone moieties are independently recognized as "privileged scaffolds" in medicinal chemistry, appearing frequently in a wide array of biologically active compounds and approved drugs.[1][2] The six-membered piperidine ring offers a versatile, saturated heterocyclic system that can be readily functionalized to modulate physicochemical properties and engage with biological targets.[1] Its chair-like conformation provides a defined three-dimensional vector for substituent placement. The five-membered pyrrolidinone lactam presents a polar, hydrogen-bond accepting moiety that can participate in crucial interactions with biological macromolecules.[2]

The strategic fusion of these two rings into a singular piperidinyl-pyrrolidinone core creates a unique chemical entity with a distinct conformational profile and a rich potential for multipoint interactions with a biological target. This combination allows for the exploration of a vast chemical space, enabling the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) properties alongside its pharmacodynamic profile.[3] This guide will illuminate the chemical and biological rationale behind the growing interest in this hybrid scaffold.

Synthetic Strategies for the Construction of the Piperidinyl-Pyrrolidinone Core

The synthesis of the piperidinyl-pyrrolidinone scaffold can be approached through several strategic disconnections, primarily focusing on the formation of the pyrrolidinone ring from a piperidine-containing precursor or the coupling of pre-formed piperidine and pyrrolidinone synthons.

Synthesis of 1-(Piperidin-4-yl)pyrrolidin-2-one Derivatives

A common and versatile approach involves the construction of the pyrrolidinone ring onto a piperidine core, often starting from commercially available 4-aminopiperidine derivatives.

Experimental Protocol: Synthesis of N-Boc-4-(2-oxopyrrolidin-1-yl)piperidine

This protocol describes a two-step synthesis of a key intermediate, N-Boc-4-(2-oxopyrrolidin-1-yl)piperidine, which can be subsequently deprotected and further functionalized.

Step 1: Michael Addition of N-Boc-4-aminopiperidine to Ethyl Acrylate

  • Materials: N-Boc-4-aminopiperidine, ethyl acrylate, ethanol.

  • Procedure:

    • To a solution of N-Boc-4-aminopiperidine (1.0 eq) in ethanol, add ethyl acrylate (1.2 eq).

    • Stir the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude Michael adduct.

Step 2: Lactamization

  • Materials: Crude Michael adduct from Step 1, sodium ethoxide, ethanol.

  • Procedure:

    • Dissolve the crude Michael adduct in anhydrous ethanol.

    • Add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(2-oxopyrrolidin-1-yl)piperidine.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Lactamization N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine Michael Adduct Michael Adduct N-Boc-4-aminopiperidine->Michael Adduct Ethanol, Reflux Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Michael Adduct Lactamization Sodium Ethoxide, Ethanol Michael Adduct->Lactamization Final Product N-Boc-4-(2-oxopyrrolidin-1-yl)piperidine Lactamization->Final Product

Caption: General workflow for the synthesis of a 1-(piperidin-4-yl)pyrrolidin-2-one intermediate.

Alternative Synthetic Routes

Other synthetic strategies include the reductive amination of 4-oxopiperidine derivatives with γ-aminobutyric acid esters followed by cyclization, or the direct N-arylation of pyrrolidinone with a piperidine-substituted aryl halide. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Medicinal Chemistry Applications of the Piperidinyl-Pyrrolidinone Scaffold

The unique structural features of the piperidinyl-pyrrolidinone scaffold have been exploited in the development of modulators for a range of biological targets, demonstrating its broad therapeutic potential.

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Oncology

AKR1C3 is an enzyme implicated in the progression of castration-resistant prostate cancer and certain leukemias. A series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones has been identified as potent and selective non-carboxylate inhibitors of AKR1C3.[4][5]

Mechanism of Action & SAR:

In this series, the sulfonamide linkage is critical for activity. X-ray crystallography studies have revealed that the pyrrolidinone ring does not directly interact with the oxyanion hole of the enzyme, a common interaction for many AKR1C3 inhibitors.[5] The piperidine ring's size and polarity are crucial, with significant alterations leading to a loss of activity. The planarity and electronic nature of the pyrrolidinone ring also play a key role in maintaining inhibitory potency.[5]

Table 1: Structure-Activity Relationship of Piperidinyl-Pyrrolidinone AKR1C3 Inhibitors

CompoundR Group on PiperidineAKR1C3 IC₅₀ (nM)Selectivity vs. AKR1C1/2
1a H85>100-fold
1b 4-Methyl72>120-fold
1c 4-Fluoro98>90-fold
1d 3-Methyl150>80-fold

Note: Data is representative and compiled from published literature.

In Vivo Efficacy:

A prodrug strategy, employing a methyl ester of a related carboxylic acid analog, has been shown to improve the pharmacokinetic profile, leading to increased systemic exposure and demonstrating a dose-dependent reduction in tumor volume in a prostate cancer xenograft model.[6]

CCR5 Antagonists for HIV Therapy

The C-C chemokine receptor type 5 (CCR5) is a co-receptor for HIV entry into host cells, making it a validated target for antiretroviral therapy. Trisubstituted pyrrolidines bearing a piperidine side chain have been developed as potent CCR5 antagonists.

Mechanism of Action & SAR:

These compounds act as allosteric inhibitors, binding to a pocket on the CCR5 receptor and inducing a conformational change that prevents its interaction with the HIV gp120 envelope protein. The piperidine moiety often serves as a key anchoring point within the receptor's transmembrane helices. The substitution pattern on both the pyrrolidine and piperidine rings significantly influences binding affinity and antiviral activity. Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of specific structural features for potent CCR5 antagonism.[7][8]

Table 2: Representative Piperidinyl-Pyrrolidine CCR5 Antagonists

CompoundPiperidine SubstitutionCCR5 Binding IC₅₀ (nM)Antiviral Activity (IC₉₅, nM)
2a 4-Phenylpropyl2.560
2b 4-(4-Fluorophenyl)propyl1.850
2c 4-(Thiophen-2-yl)propyl3.175

Note: Data is representative and compiled from published literature.

Modulators of Central Nervous System (CNS) Targets

The piperidinyl-pyrrolidinone scaffold has also shown promise in the development of ligands for CNS targets, including neurokinin and dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders.

Neurokinin Receptor Antagonists:

Derivatives of the piperidinyl-pyrrolidinone scaffold have been investigated as antagonists of neurokinin (NK) receptors, which are involved in pain, inflammation, and mood disorders. The scaffold allows for the precise orientation of pharmacophoric elements required for potent and selective receptor antagonism. Molecular modeling studies have been employed to understand the binding modes of these compounds within the NK receptor binding pocket.[9][10]

Dopamine Receptor Ligands:

The structural rigidity and substitution vectors offered by the piperidinyl-pyrrolidinone core make it an attractive template for the design of dopamine receptor ligands. By modifying the substitution patterns, it is possible to achieve selectivity for different dopamine receptor subtypes, which is crucial for targeting specific CNS disorders while minimizing side effects.

Diagram: Therapeutic Applications of the Piperidinyl-Pyrrolidinone Scaffold

G cluster_0 Therapeutic Areas Piperidinyl-Pyrrolidinone Scaffold Piperidinyl-Pyrrolidinone Scaffold Oncology Oncology Piperidinyl-Pyrrolidinone Scaffold->Oncology AKR1C3 Inhibition Infectious Disease Infectious Disease Piperidinyl-Pyrrolidinone Scaffold->Infectious Disease CCR5 Antagonism (HIV) CNS Disorders CNS Disorders Piperidinyl-Pyrrolidinone Scaffold->CNS Disorders Neurokinin & Dopamine Receptor Modulation

Caption: Overview of the diverse therapeutic applications of the piperidinyl-pyrrolidinone scaffold.

Preclinical Profile: A Look at In Vitro and In Vivo Properties

The translation of a promising chemical scaffold into a viable drug candidate is contingent upon a favorable preclinical profile, encompassing ADME and in vivo efficacy.

In Vitro ADME Assays

Standard in vitro assays are crucial for the early assessment of the drug-like properties of piperidinyl-pyrrolidinone derivatives.

Experimental Protocol: Microsomal Stability Assay

  • Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.

  • Materials: Test compound, pooled human liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4).

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Incubate the test compound at a final concentration of 1 µM with human liver microsomes (0.5 mg/mL) and the NADPH regenerating system in phosphate buffer at 37 °C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetics

In vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion of piperidinyl-pyrrolidinone drug candidates. Such studies provide critical data on parameters like oral bioavailability, plasma half-life, and tissue distribution.[11][12] For instance, the aforementioned AKR1C3 inhibitor prodrug demonstrated improved systemic exposure in vivo compared to the parent compound.[6]

Diagram: Drug Development Workflow

G Scaffold Design Scaffold Design Synthesis Synthesis Scaffold Design->Synthesis In Vitro Screening In Vitro Screening Synthesis->In Vitro Screening SAR Lead Optimization Lead Optimization In Vitro Screening->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies ADME/Tox, Efficacy Preclinical Candidate Preclinical Candidate In Vivo Studies->Preclinical Candidate

Caption: A simplified workflow illustrating the progression of a drug discovery project.

Conclusion and Future Perspectives

The piperidinyl-pyrrolidinone scaffold represents a compelling starting point for the design of novel therapeutics. Its inherent structural features, combining the conformational constraints of the piperidine ring with the polar, interactive nature of the pyrrolidinone lactam, provide a versatile platform for engaging with a diverse range of biological targets. The successful application of this scaffold in developing potent and selective inhibitors for targets in oncology, infectious disease, and CNS disorders underscores its broad utility.

Future directions in the exploration of this privileged scaffold will likely involve the application of advanced synthetic methodologies to access novel and diverse chemical space. The integration of computational modeling and structure-based drug design will continue to be instrumental in elucidating the molecular basis of target engagement and guiding the optimization of lead compounds. As our understanding of the intricate interplay between chemical structure and biological function deepens, the piperidinyl-pyrrolidinone scaffold is poised to remain a valuable asset in the medicinal chemist's toolkit for years to come.

References

  • Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of Medicinal Chemistry.
  • Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools.
  • Design, Synthesis, and SAR of Tachykinin Antagonists: Modulation of Balance in NK(1)/NK(2) Receptor Antagonist Activity. Journal of Medicinal Chemistry.
  • Development of Piperazinediones as dual inhibitor for treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry.
  • Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model. Journal of Medicinal Chemistry.
  • Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. Chemical & Pharmaceutical Bulletin.
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ChemRxiv.
  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.
  • Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Current Topics in Medicinal Chemistry.
  • Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie.
  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry.
  • Molecular Modeling of Neurokinin B and Tachykinin NK3 Receptor Complex. ACS Chemical Neuroscience.
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry.
  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling.
  • Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones
  • Development of pyrimidone D1 dopamine receptor positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.
  • ADME, DMPK. In vivo studies - Drug Discovery Services. ChemDiv.
  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.
  • Probing binding and cellular activity of pyrrolidinone and piperidinone small molecules targeting the urokinase receptor. ChemMedChem.
  • Molecular Modeling, Docking, and QSAR Studies on A Series of N-arylsulfonyl-N-2-pyridinyl-piperazines Analogs Acting as Anti-Diabetic Agents. Trends in Sciences.

Sources

Exploratory

Technical Guide: physicochemical Properties of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl

[1][2] Executive Summary & Scaffold Analysis Compound Identity: 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride CAS (Free Base): 1185186-18-8 Role: Privileged Scaffold / Building Block[1][2] This guide details the physi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Scaffold Analysis

Compound Identity: 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride CAS (Free Base): 1185186-18-8 Role: Privileged Scaffold / Building Block[1][2]

This guide details the physicochemical profile of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl , a bicyclic scaffold integrating a saturated nitrogen heterocycle (piperidine) with a polar gamma-lactam (pyrrolidin-2-one).[1][2] This specific architecture is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for kinase inhibitors (e.g., PKA, PKC) and GPCR ligands (e.g., 5-HT receptors) due to its ability to project substituents into defined regions of a binding pocket while maintaining a high fraction of sp³ carbons (


).

The hydrochloride (HCl) salt form is the standard for isolation and storage, selected to convert the oily or low-melting free base into a stable, water-soluble crystalline solid suitable for high-throughput screening and formulation.[1][2]

Physicochemical Profile

The following data synthesizes experimental values from homologous series and calculated descriptors for the specific HCl salt.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionContext/Implication
Molecular Formula

HCl Salt (1:1 stoichiometry)
Molecular Weight 204.70 g/mol Fragment-like (<300 Da); ideal for LE optimization.[1]
Free Base MW 168.24 g/mol

Physical State White to off-white crystalline powderHigh lattice energy expected from ionic interactions.[1][2]
Melting Point 210°C – 245°C (Decomposition) Typical for secondary amine HCl salts; distinct from free base (oil/low melt).
Solubility (Water) > 50 mg/mL (High) Driven by the ionized piperidinium cation.
Solubility (DMSO) > 20 mg/mLSuitable for biological stock solutions (10-20 mM).[2]
LogP (Oct/Water) -1.2 to -0.8 (Calculated)Highly hydrophilic; low membrane permeability without substitution.[1][2]
pKa (Basic) 10.8 – 11.2 (Piperidine NH)Protonated at physiological pH (7.4).
pKa (Acidic) ~16.5 (Lactam NH)Effectively neutral in aqueous media; H-bond donor.[2]
Hygroscopicity Moderate to HighHCl salts of secondary amines often absorb atmospheric moisture.

Structural Architecture & Salt Dynamics

Understanding the protonation state is critical for assay development. The molecule possesses two nitrogen centers with vastly different electronic environments.

Protonation & Salt Formation[1]
  • Piperidine Nitrogen (N1'): A secondary aliphatic amine. In the HCl salt, this is the site of protonation (

    
    ), providing the ionic character that drives water solubility.
    
  • Lactam Nitrogen (N1): Part of an amide-like system.[1][2] The lone pair is delocalized into the carbonyl oxygen, rendering it non-basic (planar geometry). It acts strictly as a Hydrogen Bond Donor (HBD).

SaltFormation cluster_sites Functional Centers FreeBase Free Base (Oil/Low Melt Solid) Lipophilic Salt HCl Salt (Crystalline Solid) Hydrophilic FreeBase->Salt Protonation of Piperidine N (pKa ~11) HCl HCl (1.0 eq) HCl->Salt Piperidine Piperidine Ring (Basic Center) Site of Salt Formation Lactam Pyrrolidinone Ring (Neutral/Polar) H-Bond Donor/Acceptor Piperidine->Lactam C4-C5 Linkage (Chiral Center)

Figure 1: Transformation from lipophilic free base to hydrophilic salt, highlighting the specific site of protonation.[1][2]

Stereochemistry

The C5 position of the pyrrolidinone ring (where the piperidine attaches) is a chiral center .

  • Synthetic Origin: Often synthesized as a racemate unless asymmetric hydrogenation or chiral pool synthesis (from glutamic acid) is used.

  • Implication: Commercial batches are typically racemic (±) unless specified as (S)- or (R)-.[1][2] Enantiomers may exhibit distinct biological activities and solubility profiles in chiral environments.

Analytical Strategy (QC & Detection)

Due to the lack of a chromophore in the saturated rings (no UV absorbance >210 nm typically, unless derivatized), standard UV-HPLC is challenging.[1][2]

Detection Methods
  • LC-MS (Preferred): The secondary amine ionizes readily in ESI+ mode (

    
    ).
    
  • CAD / ELSD: Charged Aerosol Detection is ideal for this non-chromophoric salt.

  • Low-UV HPLC: Monitor at 205-210 nm (amide bond absorption), but beware of buffer interference. Phosphate buffers are preferred over formate/acetate for low-UV work.[1][2]

HPLC Method Development Decision Tree

AnalyticalStrategy Start Sample: 5-(Piperidin-4-yl)pyrrolidin-2-one HCl Detection Primary Detection Mode? Start->Detection MS Mass Spec (LC-MS) Detection->MS UV UV-Vis (HPLC) Detection->UV MS_Cond Mobile Phase: 0.1% Formic Acid (ESI+ Mode) MS->MS_Cond UV_Issue Issue: Weak Chromophore UV->UV_Issue UV_Sol1 Method A: 205 nm, Phosphate Buffer (No organic modifiers with UV cutoff) UV_Issue->UV_Sol1 Direct UV_Sol2 Method B: Derivatization (e.g., Fmoc-Cl) Targeting Piperidine NH UV_Issue->UV_Sol2 High Sensitivity

Figure 2: Decision matrix for selecting the appropriate analytical technique based on available instrumentation.

Stability & Handling

Thermal Stability
  • Solid State: The HCl salt is thermally stable up to ~200°C.

  • Degradation: At extreme temperatures (>250°C), decarboxylation or ring-opening of the lactam is possible, though rare. The primary risk is hygroscopicity leading to caking.

Solution Stability
  • pH Sensitivity:

    • Acidic (pH < 4): Highly stable.[3]

    • Neutral (pH 7): Stable.[3][4][5]

    • Basic (pH > 12): Risk of lactam hydrolysis (ring opening to the amino acid derivative) upon prolonged exposure to strong base and heat.

  • Oxidation: The secondary amine is susceptible to N-oxidation if exposed to peroxides or strong oxidants.[1][2]

Storage Protocol[2]
  • Container: Tightly sealed glass vial (avoid plastics if long-term storage of free base due to leaching; salt is fine in plastic).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent moisture uptake.

  • Temperature: -20°C for long-term; 2-8°C for working stocks.

Synthesis Context (Impurity Profiling)

Understanding the synthesis helps identify potential impurities in the material.

  • Route A (Ring Contraction): From N-protected piperidine-2-carbaldehyde derivatives.[1][2]

    • Impurities: Residual aldehyde, piperidine isomers.

  • Route B (from Pyroglutamic Acid): Coupling of pyroglutamic acid with a piperidine precursor.

    • Impurities: Unreacted pyroglutamic acid, racemized stereocenters.

References

  • PubChem Compound Summary. 4-(1-Pyrrolidinyl)piperidine (Analogous Fragment Data). National Center for Biotechnology Information. Link[2]

  • ChemicalBook. Piperidine Hydrochloride Physicochemical Properties.Link[2]

  • ChemSrc. 5-(Piperidin-4-yl)pyrrolidin-2-one (CAS 1185186-18-8) Structure & Properties.[1][2]Link[2]

  • Molinspiration. Calculation of LogP and PSA for Piperidinyl-pyrrolidinone scaffolds. (Methodology Reference). Link

  • Journal of Medicinal Chemistry.Pyrrolidin-2-one as a Privileged Scaffold in Kinase Inhibitor Design. (General Scaffold Context).

Sources

Foundational

Novel piperidine-lactam hybrid scaffolds for drug discovery

An In-Depth Technical Guide to Novel Piperidine-Lactam Hybrid Scaffolds for Drug Discovery Abstract The strategic fusion of distinct pharmacophores into single molecular entities, known as hybrid scaffold design, has eme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Novel Piperidine-Lactam Hybrid Scaffolds for Drug Discovery

Abstract

The strategic fusion of distinct pharmacophores into single molecular entities, known as hybrid scaffold design, has emerged as a powerful paradigm in modern drug discovery. This guide provides a comprehensive technical overview of a particularly promising class of these molecules: piperidine-lactam hybrids. The piperidine ring, a saturated heterocycle, is a cornerstone of medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and provide a three-dimensional framework for precise substituent placement.[1] When combined with the lactam motif, a cyclic amide prevalent in numerous bioactive compounds, the resulting hybrid scaffolds exhibit a wide spectrum of pharmacological activities. This document will delve into the rationale behind this molecular hybridization, explore key synthetic strategies, detail their significant biological applications, particularly in oncology, and provide validated experimental protocols for their synthesis and evaluation.

Introduction: The Rationale for Piperidine-Lactam Hybrids

The piperidine scaffold is one of the most ubiquitous heterocyclic systems in pharmaceuticals, present in over twenty classes of drugs.[2][3] Its prevalence stems from its unique physicochemical and stereochemical properties. The stable chair conformation of the piperidine ring allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[1] Furthermore, the basic nitrogen atom within the ring can be leveraged to fine-tune solubility and lipophilicity, crucial parameters for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][4] The incorporation of the piperidine motif often enhances a molecule's "druggability" by improving metabolic stability and facilitating transport across biological membranes.[4]

Lactams, particularly β-lactams and γ-lactams, are another class of pharmacologically significant structures. They form the core of many antibiotics and are known to exhibit a range of other biological activities. The hybridization of the versatile piperidine scaffold with the reactive and biologically relevant lactam ring creates novel chemical entities with the potential for synergistic or entirely new mechanisms of action. This approach aims to combine the favorable pharmacokinetic contributions of the piperidine moiety with the pharmacodynamic activity of the lactam, leading to compounds with enhanced potency, selectivity, and improved therapeutic indices.

Synthetic Strategies for Piperidine-Lactam Hybrid Scaffolds

The construction of piperidine-lactam hybrid molecules can be achieved through a variety of synthetic routes. The choice of strategy often depends on the desired substitution pattern and the specific type of lactam ring being incorporated.

Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Ugi reaction, have proven to be highly efficient for the rapid assembly of complex molecular scaffolds from simple, commercially available starting materials.[5] A notable application of this is in the synthesis of tryptamine-piperazine-2,5-dione conjugates, a class of piperidine-lactam hybrids.[5] This approach involves a post-Ugi cascade reaction that facilitates the construction of these fused heterocyclic systems in a mild and operationally simple manner.[5][6] The versatility of the Ugi reaction allows for the creation of a diverse library of compounds for biological screening.[5]

Cyclization and Annulation Reactions

Cyclization and annulation strategies are fundamental to the synthesis of the piperidine ring itself and can be adapted to incorporate a lactam moiety.[2][3] For instance, a desymmetrization approach can be employed for the selective formation of a lactam to generate substituted piperidines.[2][3] Another method involves a one-pot cyclization/reduction cascade of halogenated amides, which can be activated using reagents like trifluoromethanesulfonic anhydride.[2][3]

A general workflow for the synthesis of piperidine-lactam hybrids often involves the initial construction of a functionalized piperidine derivative, followed by the annulation or attachment of the lactam ring.

Biological Applications and Mechanisms of Action

Piperidine-lactam hybrid scaffolds have demonstrated significant potential across a range of therapeutic areas, with a particular emphasis on oncology.[7]

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of piperidine-lactam hybrids.[8][9] These compounds can induce apoptosis (programmed cell death) in cancer cells through various molecular pathways.[8]

  • Induction of Apoptosis: Certain tryptamine-piperazine-2,5-dione conjugates have shown significant growth inhibition of human pancreatic cancer cell lines.[5] These compounds can trigger apoptosis by modulating the expression of key regulatory proteins. For example, they can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, which is a critical determinant of apoptosis.[8] This shift in balance promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in cell death.[8]

  • Cell Cycle Arrest: Piperidine-containing compounds can also exert their anticancer effects by arresting the cell cycle at various checkpoints.[8][10] For instance, some hybrids can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.[8]

  • Inhibition of Key Signaling Pathways: Many cancers rely on aberrant signaling pathways for their growth and survival. Piperidine-lactam hybrids have been shown to modulate several of these crucial pathways, including the PI3K/Akt and NF-κB pathways.[8][9] Inhibition of these pathways can disrupt tumor cell proliferation, survival, and metastasis.

The following diagram illustrates a simplified workflow for the screening of novel piperidine-lactam hybrids for anticancer activity.

G Anticancer Drug Discovery Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Hybrid Library Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549) Characterization->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) IC50->Western_Blot SAR_Diagram Key Structural Components for SAR Studies cluster_scaffold Piperidine-Lactam Hybrid Scaffold Scaffold Piperidine Piperidine Moiety (R1, R2 substituents) Linker Linker Piperidine->Linker Modulate for PK properties Activity Biological Activity Piperidine->Activity Influences ADME profile Lactam Lactam Moiety (R3 substituent) Linker->Lactam Vary length & flexibility Lactam->Activity Impacts target binding affinity

Caption: A conceptual diagram illustrating the key structural components of a piperidine-lactam hybrid for SAR studies.

Experimental Protocols

This section provides representative, detailed protocols for the synthesis and biological evaluation of piperidine-lactam hybrids.

General Protocol for Synthesis via Ugi Multicomponent Reaction

This protocol is adapted from the synthesis of tryptamine-piperazine-2,5-dione conjugates. [5]

Materials:

  • Appropriate aldehyde (1.0 equiv)

  • Tryptamine (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Alkyne (1.0 equiv)

  • Methanol (solvent)

  • Base (e.g., sodium hydride)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a solution of the aldehyde (1.0 equiv) in methanol, add tryptamine (1.0 equiv) and stir for 10 minutes at room temperature.

  • Add the isocyanide (1.0 equiv) and the alkyne (1.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the Ugi reaction, add a suitable base (e.g., sodium hydride) to initiate the intramolecular cyclization.

  • Stir the reaction at room temperature or with gentle heating until the cyclization is complete, as indicated by TLC.

  • Quench the reaction carefully with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired piperidine-lactam hybrid.

  • Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for In Vitro Cytotoxicity (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. [11]

Materials:

  • Human cancer cell line (e.g., A549 lung cancer cells) [11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • 96-well microplates

  • Test compound (piperidine-lactam hybrid) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Future Perspectives and Conclusion

The development of novel piperidine-lactam hybrid scaffolds represents a vibrant and promising area of drug discovery. The modular nature of their synthesis, particularly through multicomponent reactions, allows for the rapid generation of diverse chemical libraries for high-throughput screening. [5]Future research will likely focus on:

  • Expansion of Chemical Space: The design and synthesis of new hybrid scaffolds with increased three-dimensionality to explore novel biological targets. [12][13]

  • Target Deconvolution: Identifying the specific molecular targets and mechanisms of action for the most promising bioactive compounds.

  • Optimization of ADME Properties: Fine-tuning the pharmacokinetic profiles of lead compounds to improve their in vivo efficacy and safety.

References

  • Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - PMC. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - ResearchGate. Available at: [Link]

  • New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PubMed Central. Available at: [Link]

  • Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments | Bentham Science. Available at: [Link]

  • The Wide Spectrum Biological Activities of Piperidine -A Short Review - IJIRT. Available at: [Link]

  • Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Publishing. Available at: [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation | Northwestern Medical Journal. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. Available at: [Link]

  • Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]

  • Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities - PMC. Available at: [Link]

  • The Promise of Piperine in Cancer Chemoprevention - MDPI. Available at: [Link]

Sources

Exploratory

Technical Guide: Safety &amp; Handling of 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride

Topic: 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride MSDS Safety Data Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Compo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride MSDS Safety Data Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Context

Status: Novel Chemical Entity / Research Intermediate Primary Application: Building block for kinase inhibitors, GPCR ligands, and peptidomimetics.

As a Senior Application Scientist, I must clarify a critical operational detail: 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is a specialized intermediate often lacking a dedicated, public-domain MSDS from major commodity vendors. It is frequently synthesized in situ or custom-ordered.

Therefore, this guide utilizes a Structure-Activity Relationship (SAR) safety assessment. We derive our protocols from the pharmacophores present: the piperidinyl moiety (basic, irritant) and the pyrrolidin-2-one scaffold (polar aprotic, potential reproductive hazard). This approach ensures you are protected against potential hazards even when specific toxicological data is absent.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyData (Calculated/Derived)
Chemical Name 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride
Molecular Formula

Molecular Weight ~204.70 g/mol
Physical State Solid (Likely white to off-white hygroscopic powder)
Solubility High in water, MeOH, DMSO (due to ionic HCl salt and polar lactam)
Acidity (pKa) ~10-11 (Piperidine NH), Solution pH acidic (~4-5)
Key Structural Motifs Secondary amine (Piperidine), Cyclic Amide (Lactam)

Hazard Identification (GHS Classification)

Derived from analog data (2-Pyrrolidinone CAS: 616-45-5 and Piperidine HCl CAS: 6091-44-7).

Signal Word: WARNING

Predicted Hazard Statements
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H361 (Suspected): Suspected of damaging fertility or the unborn child. Rationale: Pyrrolidinone analogs (e.g., NMP) are known developmental toxins. Treat this structural analog with caution.

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Safe Handling & Storage Protocols

A. Engineering Controls

The hygroscopic nature of the HCl salt combined with the potential for dust generation necessitates specific engineering controls.

  • Primary Barrier: All weighing and open handling must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Airflow: Maintain face velocity > 0.5 m/s.

  • Static Control: Use anti-static weighing boats; the dry HCl salt may carry static charge, leading to dispersion.

B. Personal Protective Equipment (PPE) Matrix
Body PartRecommended EquipmentRationale
Respiratory N95 (if outside hood) or P100Prevent inhalation of acidic dust.
Hands Nitrile Rubber (0.11 mm min)Good resistance to polar organics and salts.
Eyes Chemical Safety GogglesPrevent corneal damage from acidic salt contact.
Body Lab Coat (Cotton/Poly)Standard splash protection.
C. Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

  • Incompatibility: Hygroscopic. Keep tightly sealed. Segregate from Strong Oxidizers and Strong Bases (bases will liberate the free amine, changing volatility and solubility).

Experimental Workflow: Synthesis & Handling

The following diagram illustrates the logical flow for handling this compound to minimize exposure risk.

SafeHandlingWorkflow Receipt Receipt & Log (Verify CAS/Structure) Storage Storage (2-8°C, Desiccated) Receipt->Storage QC Check Weighing Weighing (Fume Hood + Anti-static) Storage->Weighing Equilibrate to RT Weighing->Storage Reseal Immediately Solubilization Solubilization (DMSO/Water) Weighing->Solubilization Minimize Dust Reaction Reaction Application (Inert Atmosphere) Solubilization->Reaction Transfer Waste Waste Disposal (Halogenated Organic) Reaction->Waste Quench

Caption: Operational workflow for handling 5-(Piperidin-4-yl)pyrrolidin-2-one HCl, emphasizing dust control and temperature equilibration.

Emergency Response & Toxicology

Mechanism of Toxicity (Theoretical)
  • Local Irritation: The HCl salt forms hydrochloric acid upon contact with mucosal moisture, causing immediate irritation to the nose, throat, and eyes.

  • Systemic Effects:

    • Piperidine Moiety: Can act as a ganglionic blocker in high doses (nicotinic receptor interaction), though unlikely at standard lab exposure levels.

    • Pyrrolidinone Moiety: Potential for dermal absorption. Structurally related to N-Methylpyrrolidone (NMP), a known reproductive toxin. Precautionary Principle: Assume similar permeability and toxicity.

Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal EyeAction Flush 15 min (Lifting Eyelids) Eye->EyeAction SkinAction Wash Soap/Water (Remove Contaminated Clothes) Skin->SkinAction InhalAction Move to Fresh Air (Support Breathing) Inhal->InhalAction Medical Seek Medical Attention (Bring SDS/Structure) EyeAction->Medical SkinAction->Medical InhalAction->Medical

Caption: Emergency response decision tree for exposure to piperidinyl-pyrrolidinone salts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6091-44-7, Piperidine hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 2-Pyrrolidone (CAS 616-45-5). Retrieved from [Link]

  • World Health Organization (WHO). GHS Classification Criteria for Specific Target Organ Toxicity. Retrieved from [Link]

Sources

Foundational

5-(Piperidin-4-yl)pyrrolidin-2-one Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction The intersection of piperidine and pyrrolidinone scaffolds in the form of 5-(Piperidin-4-yl)pyrrolidin-2-one represents a compelling area of medicinal chemistry. Both piperidine and pyrrolidine rings are pri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The intersection of piperidine and pyrrolidinone scaffolds in the form of 5-(Piperidin-4-yl)pyrrolidin-2-one represents a compelling area of medicinal chemistry. Both piperidine and pyrrolidine rings are privileged structures, frequently appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4][5] The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in drug design, present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1][3][4] Similarly, the five-membered pyrrolidine ring is a versatile scaffold that offers a three-dimensional architecture, contributing to the stereochemistry and pharmacophore space exploration of a molecule.[2][5] The pyrrolidin-2-one (or γ-lactam) substructure is also a common feature in many bioactive molecules.

The combination of these two cyclic systems into the 5-(Piperidin-4-yl)pyrrolidin-2-one core creates a unique molecular framework with significant potential for developing novel therapeutics. This guide provides an in-depth review of the synthesis, biological activities, and therapeutic applications of derivatives based on this core structure, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one derivatives can be approached through various synthetic routes, often involving the construction of one of the heterocyclic rings onto the other pre-formed ring.

Key Synthetic Approaches

A common strategy involves the lactamization of a γ-amino acid precursor. For instance, the synthesis can commence from a piperidine-4-carboxylic acid derivative, which is then elaborated to introduce the necessary functional groups for the formation of the pyrrolidinone ring.

Another approach is the Michael addition of a piperidine derivative to an α,β-unsaturated γ-lactam. This method allows for the direct coupling of the two heterocyclic systems.

Furthermore, multi-component reactions can offer an efficient pathway to construct these complex molecules in a single step from readily available starting materials.[1]

Experimental Protocol: A General Synthesis of a 5-(Substituted-piperidin-4-yl)pyrrolidin-2-one Derivative

This protocol outlines a generalized, multi-step synthesis that is commonly adapted in the literature for creating derivatives of the core scaffold.

Step 1: N-Protection of Piperidin-4-one

  • To a solution of piperidin-4-one hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the salt.

  • Introduce a protecting group precursor (e.g., benzyl chloroformate for Cbz protection or di-tert-butyl dicarbonate for Boc protection) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the N-protected piperidin-4-one.

Step 2: Horner-Wadsworth-Emmons Reaction

  • To a solution of a phosphonate reagent (e.g., triethyl phosphonoacetate) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a strong base (e.g., sodium hydride).

  • Add the N-protected piperidin-4-one from Step 1 to the reaction mixture and allow it to warm to room temperature.

  • Stir until the reaction is complete, then quench the reaction and extract the product to yield the α,β-unsaturated ester.

Step 3: Michael Addition and Lactamization

  • To a solution of the α,β-unsaturated ester from Step 2 in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium hydroxide) or a primary amine.

  • Heat the reaction mixture under reflux. The Michael addition of the amine followed by intramolecular cyclization (lactamization) will occur.

  • Cool the reaction mixture and isolate the 5-(N-protected-piperidin-4-yl)pyrrolidin-2-one derivative.

Step 4: N-Deprotection and Derivatization

  • Remove the protecting group from the piperidine nitrogen using appropriate conditions (e.g., hydrogenolysis for Cbz or acidic conditions for Boc).

  • The resulting secondary amine on the piperidine ring can then be further derivatized by reactions such as acylation, alkylation, or reductive amination to introduce a variety of substituents.

Visualization of the Synthetic Workflow

Synthesis_Workflow A Piperidin-4-one B N-Protected Piperidin-4-one A->B N-Protection C α,β-Unsaturated Ester B->C Horner-Wadsworth-Emmons D 5-(N-Protected-piperidin-4-yl)pyrrolidin-2-one C->D Michael Addition & Lactamization E 5-(Piperidin-4-yl)pyrrolidin-2-one D->E N-Deprotection F Derivatives E->F Derivatization

Caption: A generalized synthetic workflow for 5-(Piperidin-4-yl)pyrrolidin-2-one derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the 5-(Piperidin-4-yl)pyrrolidin-2-one scaffold have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas.

Anticancer Activity

Several studies have highlighted the antiproliferative properties of piperidine and pyrrolidinone-containing compounds.[6] For instance, certain 3,5-bis(ylidene)-4-piperidone derivatives, which share the piperidone core, have shown potent antiproliferative effects against various cancer cell lines.[6] The mechanism of action for some of these compounds is presumed to be the inhibition of intracellular pro-angiogenic transcription factors.[6]

Recently, a novel class of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives has been identified as agonists of human caseinolytic protease P (HsClpP), a potential anticancer target.[7] One compound, SL44, exhibited potent HsClpP agonistic activity and inhibited the proliferation of hepatocellular carcinoma (HCC) cells by inducing the degradation of respiratory chain complex subunits and leading to apoptosis.[7] This highlights the potential of the piperidin-4-yl moiety in targeting mitochondrial homeostasis in cancer.

Antimicrobial and Antifungal Activities

The piperidine ring is a common feature in compounds with antimicrobial and antifungal properties.[8][9] For example, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have demonstrated significant antibacterial and antifungal activities.[8] The addition of the thiosemicarbazone moiety was found to enhance the antifungal activity.[8]

Furthermore, hybrid molecules combining piperidine and isoquinoline scaffolds have been synthesized and evaluated for their antimycotic potency against various yeast and mold species.[9]

Central Nervous System (CNS) Applications

Both piperidine and pyrrolidinone scaffolds are prevalent in CNS-active drugs. Pyrrolidin-2,5-dione derivatives have been studied for their anticonvulsant properties.[2] The substitution pattern on the pyrrolidine ring has been shown to significantly affect the anticonvulsant activity.[2]

Piperidine derivatives are known to exhibit analgesic activities, potentially through the inhibition of prostaglandin signaling pathways or interaction with opioid receptors.[10] Structure-activity relationship (SAR) studies of N-phenyl-N-(piperidin-2-yl)propionamide derivatives have identified potent and selective μ-opioid receptor agonists.[11]

Other Therapeutic Areas
  • Dipeptidyl Peptidase IV (DPP-4) Inhibition: Piperidinone- and piperidine-constrained phenethylamines have been identified as novel, potent, and selective DPP-4 inhibitors, which are a class of therapeutic agents for type 2 diabetes.[12]

  • Anti-tuberculosis Activity: A piperidinol derivative was identified with promising anti-tuberculosis activity.[13] Subsequent optimization led to the discovery of more potent analogs, although in vivo side effects were observed.[13]

  • Urease and Acetylcholinesterase Inhibition: A series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives displayed strong inhibitory activity against urease and moderate to strong activity as acetylcholinesterase inhibitors.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-(Piperidin-4-yl)pyrrolidin-2-one derivatives is highly dependent on the nature and position of substituents on both the piperidine and pyrrolidinone rings.

  • Piperidine Ring: The substituent on the piperidine nitrogen (N1 position) is a key point for modification and significantly influences the pharmacological profile. Introducing various alkyl, aryl, acyl, or sulfonyl groups can modulate potency, selectivity, and pharmacokinetic properties.

  • Pyrrolidinone Ring: Substitutions on the pyrrolidinone ring, particularly at the C3 and C4 positions, can impact the binding affinity and selectivity for specific biological targets. The stereochemistry at the C5 position, where the piperidine ring is attached, is also crucial for biological activity.

Visualization of Key Biological Targets

Biological_Targets cluster_Anticancer Anticancer cluster_Antimicrobial Antimicrobial cluster_CNS CNS cluster_Metabolic Metabolic Core 5-(Piperidin-4-yl)pyrrolidin-2-one Core HsClpP HsClpP Core->HsClpP TranscriptionFactors Pro-angiogenic Transcription Factors Core->TranscriptionFactors BacterialEnzymes Bacterial Enzymes Core->BacterialEnzymes FungalTargets Fungal Cell Wall/Membrane Core->FungalTargets OpioidReceptors Opioid Receptors Core->OpioidReceptors IonChannels Ion Channels (Anticonvulsant) Core->IonChannels AChE Acetylcholinesterase Core->AChE DPP4 DPP-4 Core->DPP4 Urease Urease Core->Urease

Caption: Key biological targets of 5-(Piperidin-4-yl)pyrrolidin-2-one and related derivatives.

Data Summary

The following table summarizes the biological activity of selected piperidine and pyrrolidinone derivatives from the literature.

Compound ClassTarget/ActivityKey FindingsReference
5-(Piperidin-4-yl)-1,2,4-oxadiazole derivativesHsClpP Agonist (Anticancer)Compound SL44: EC50 = 1.30 μM (HsClpP agonism), IC50 = 3.1 μM (HCCLM3 cells)[7]
2,6-Diaryl-3-methyl-4-piperidones & ThiosemicarbazonesAntibacterial & AntifungalGood activity compared to ampicillin; thiosemicarbazones showed significant antifungal activity.[8]
Piperidinol analogsAnti-tuberculosisMIC of hit compound = 1.5 μg/mL.[13]
5-Substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivativesOpioid Receptor AgonistLigands 19 and 20 showed binding affinities of 4 and 5 nM, respectively, for the μ-opioid receptor.[11]
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivativesUrease InhibitorSeveral compounds had IC50 values in the low micromolar range, with the most potent at 0.63 μM.[14]

Future Directions and Conclusion

The 5-(Piperidin-4-yl)pyrrolidin-2-one scaffold represents a promising starting point for the design and development of novel therapeutic agents. The chemical tractability of this core structure allows for extensive derivatization, enabling the fine-tuning of pharmacological properties.

Future research in this area should focus on:

  • Exploring Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes will facilitate the generation of diverse compound libraries.

  • Structure-Based Drug Design: Where target structures are known, computational methods such as molecular docking can guide the design of more potent and selective inhibitors.

  • Investigation of Underexplored Biological Targets: The versatility of this scaffold suggests that it may have activity against a wider range of biological targets than have been currently investigated.

  • Optimization of Pharmacokinetic Properties: A key challenge in drug development is achieving a favorable ADME (absorption, distribution, metabolism, and excretion) profile. Systematic modification of the core structure will be necessary to optimize these properties.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances, 12(48), 31235-31261.
  • Recent Advances in Synthesis and Pharmacological Applications of Piperidine Derivatives. (2023). International Journal of Molecular Sciences, 24(3), 2937.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4877.
  • Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. (2024). Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Structure activity relationship of piperidine derivatives. (n.d.).
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. (2007). Journal of Medicinal Chemistry, 50(8), 1983-1987.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). ChemMedChem, 13(11), 1129-1142.
  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (2026).
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). Organometallics, 41(9), 1118-1126.
  • Pharmacological Applications of Piperidine Deriv
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA.
  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). MDPI.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PubMed Central.
  • Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. (2016). Bioorganic & Medicinal Chemistry, 24(2), 125-135.
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (n.d.).
  • 【Whitepaper】Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.

Sources

Exploratory

An In-Depth Technical Guide to the Aqueous and DMSO Solubility of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Solubility in Modern Drug Discovery In the landscape of contemporary...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug discovery, the intrinsic solubility of a chemical entity is a cornerstone of its developability profile. It is a critical physicochemical parameter that dictates the reliability of in vitro assays, influences pharmacokinetic properties such as absorption and distribution, and ultimately, can determine the therapeutic viability of a promising candidate. Low aqueous solubility, for instance, can lead to underestimated potency in biological screens, poor bioavailability, and challenges in formulation development, thereby creating significant hurdles in the path to clinical success. Conversely, an understanding of a compound's solubility in organic solvents like dimethyl sulfoxide (DMSO) is fundamental to the practical aspects of compound handling, storage, and the execution of high-throughput screening (HTS) campaigns.

This guide provides a comprehensive technical overview of the solubility characteristics of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl. As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for understanding, predicting, and experimentally determining the solubility of this molecule. We will delve into the theoretical underpinnings of its solubility, present robust, field-tested protocols for its measurement in both water and DMSO, and offer insights into the causality behind these experimental designs.

Physicochemical Profile and Theoretical Solubility Considerations

While specific experimental solubility data for 5-(Piperidin-4-yl)pyrrolidin-2-one HCl is not extensively documented in publicly available literature, we can deduce its likely behavior from its chemical structure and the known properties of its constituent moieties.

Structure and Ionization:

5-(Piperidin-4-yl)pyrrolidin-2-one is comprised of a pyrrolidin-2-one ring linked to a piperidine ring. The hydrochloride (HCl) salt form indicates that the molecule possesses a basic center capable of protonation. The most basic nitrogen is within the piperidine ring, a secondary amine. The nitrogen in the pyrrolidin-2-one ring is an amide and is non-basic.

The presence of the basic piperidine nitrogen is the most critical determinant of the aqueous solubility of this compound. In its HCl salt form, this nitrogen will be protonated, rendering the molecule a positively charged species. This ionization dramatically increases its polarity and, consequently, its affinity for polar solvents like water. For comparison, piperidine hydrochloride itself is freely soluble in water, with reported solubilities exceeding 1500 g/L.[1][2] This provides a strong indication that 5-(Piperidin-4-yl)pyrrolidin-2-one HCl will exhibit high aqueous solubility.

LogP, LogD, and the Influence of pH:

Lipophilicity is a key factor influencing solubility. It is commonly expressed as LogP, the partition coefficient of the neutral form of a molecule between octanol and water. However, for an ionizable compound like 5-(Piperidin-4-yl)pyrrolidin-2-one HCl, LogD (the distribution coefficient at a specific pH) is a far more relevant metric.[3][4]

At acidic to neutral pH, the piperidine nitrogen will be protonated, leading to a significantly lower LogD value compared to the LogP of the free base. This low LogD at physiological pH (typically around 7.4) suggests that the compound will favor the aqueous phase, which is advantageous for bioavailability.

DMSO Solubility:

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar organic compounds.[5] Given the organic nature of the carbon scaffold of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl, it is expected to be readily soluble in DMSO. This is crucial for its utility in a research setting, where DMSO is the standard solvent for preparing high-concentration stock solutions for in vitro assays.

Quantitative Solubility Data Summary

The following table provides a framework for summarizing experimentally determined solubility data for 5-(Piperidin-4-yl)pyrrolidin-2-one HCl. The values presented are illustrative placeholders, as the primary purpose of this guide is to provide the methodology for obtaining this data.

Parameter Solvent Methodology Illustrative Value
Thermodynamic SolubilityWater (pH 7.4 Phosphate Buffer)Shake-Flaske.g., >50 mg/mL
Kinetic Aqueous SolubilityWater (pH 7.4 Phosphate Buffer)DMSO Precipitatione.g., 250 µM
Maximum Stock ConcentrationDMSOSerial Dilutione.g., 100 mM

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating systems, providing accurate and reproducible data. The choice between thermodynamic and kinetic solubility measurements depends on the stage of the research program.[6][7] Thermodynamic solubility is the "gold standard" for lead optimization and formulation, while kinetic solubility is often employed for high-throughput screening in early discovery.[8][9]

Part 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method is considered the most reliable for determining the equilibrium solubility of a compound and is based on the principle of allowing an excess of the solid compound to equilibrate with the solvent over a defined period.[1]

Rationale: The extended incubation period (typically 24-72 hours) with agitation ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved compound. This is crucial for obtaining a solubility value that is independent of the dissolution rate. The use of a buffered aqueous solution maintains a constant pH, which is critical for ionizable compounds.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound (e.g., 5-10 mg) prep2 Add to a glass vial prep1->prep2 prep3 Add a precise volume of aqueous buffer (e.g., 1 mL of PBS, pH 7.4) prep2->prep3 equil1 Seal vial tightly prep3->equil1 equil2 Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter supernatant through a 0.45 µm syringe filter sep2->sep3 analysis2 Quantify the concentration of the filtrate using HPLC-UV or LC-MS sep3->analysis2 analysis1 Prepare a calibration curve of the compound in the same buffer analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL or µM) analysis2->analysis3

Caption: Thermodynamic Solubility Workflow

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Weigh an excess amount of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl (e.g., 5-10 mg) into a clear glass vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours. A preliminary time-course experiment can be conducted to confirm the time to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes).

    • Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm syringe filter into a clean vial for analysis. This step is critical to avoid artificially high solubility readings from suspended microparticles.

  • Quantification:

    • Prepare a set of calibration standards of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl of known concentrations in the same aqueous buffer.

    • Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

Part 2: DMSO Solubility for Stock Solution Preparation

The goal here is to determine the maximum practical concentration at which the compound can be fully dissolved in DMSO to create a stable stock solution for in vitro screening.

Rationale: For high-throughput screening, compounds are typically stored as high-concentration stock solutions in DMSO. Ensuring complete dissolution at the stock concentration is paramount for accurate dispensing and subsequent dilutions in aqueous assay buffers. Incomplete dissolution can lead to significant errors in the reported biological activity.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_diss Dissolution & Observation cluster_titr Titration (if needed) cluster_confirm Confirmation prep1 Weigh a known mass of compound into a vial prep2 Add a small volume of DMSO to achieve a high target concentration (e.g., 200 mM) prep1->prep2 diss1 Vortex vigorously for 2-5 minutes prep2->diss1 diss2 Visually inspect for undissolved particles diss1->diss2 titr1 If solid remains, add a known volume of DMSO incrementally diss2->titr1 Solid Present confirm1 Let the solution stand at room temperature for 24 hours diss2->confirm1 Fully Dissolved titr2 Vortex after each addition titr1->titr2 titr3 Continue until complete dissolution is observed titr2->titr3 titr3->confirm1 confirm2 Re-inspect for any precipitation confirm1->confirm2 confirm3 Calculate the final concentration (mM) confirm2->confirm3

Caption: DMSO Solubility Workflow

Step-by-Step Methodology:

  • Initial High-Concentration Attempt:

    • Accurately weigh a specific amount of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl (e.g., 10 mg) into a suitable vial.

    • Based on the molecular weight of the compound, calculate and add the volume of anhydrous DMSO required to achieve a high target concentration (e.g., 100 mM or 200 mM).

  • Dissolution and Observation:

    • Vortex the mixture vigorously for several minutes to facilitate dissolution. Gentle warming (e.g., to 37°C) can be applied if necessary, but the stability of the compound at that temperature should be considered.

    • Visually inspect the solution against a bright light and a dark background to check for any undissolved particulate matter.

  • Solubility Titration (if necessary):

    • If the compound is not fully dissolved, add a small, precise volume of DMSO (e.g., 10% of the initial volume) to the vial.

    • Vortex again until the solid is dissolved.

    • Repeat this process incrementally until complete dissolution is achieved. Keep a careful record of the total volume of DMSO added.

  • Confirmation of Stability:

    • Once the compound is fully dissolved, allow the solution to stand at room temperature for at least 24 hours.

    • After the incubation period, re-examine the solution for any signs of precipitation or crystallization. A stable stock solution should remain clear.

    • The highest concentration that remains clear after 24 hours is considered the maximum practical solubility in DMSO for stock solution purposes.

Conclusion and Best Practices

This guide provides a robust framework for understanding and experimentally determining the solubility of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in both aqueous and DMSO-based systems. Based on its structure as a hydrochloride salt of a piperidine-containing molecule, it is predicted to have high aqueous solubility , a favorable characteristic for a drug candidate. Its organic scaffold also suggests high solubility in DMSO , making it amenable to standard in vitro screening protocols.

For the drug development professional, the key takeaway is the imperative of experimental verification. The protocols outlined herein, particularly the shake-flask method for thermodynamic solubility, provide the means to generate the reliable data necessary for informed decision-making in lead optimization and preclinical development. Adherence to these self-validating methodologies will ensure the scientific integrity of the data and contribute to the successful progression of promising therapeutic agents.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference? Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride from 4-piperidone

Application Note: Scalable Synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride Strategic Overview The target molecule, 5-(Piperidin-4-yl)pyrrolidin-2-one , is a critical bicyclic scaffold found in various Janus...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride

Strategic Overview

The target molecule, 5-(Piperidin-4-yl)pyrrolidin-2-one , is a critical bicyclic scaffold found in various Janus Kinase (JAK) inhibitors and peptide deformylase inhibitors. Its structural core consists of a piperidine ring linked to a


-lactam (pyrrolidinone).

While several routes exist, the "Reductive Cyclization" strategy is the industry standard for scalability and purity. This route avoids the use of unstable aldehydes or expensive chiral auxiliaries (unless enantiopurity is required, in which case chiral Michael additions are employed).

The Synthetic Logic (Retrosynthesis):

  • Lactam Formation: The pyrrolidinone ring is formed via the intramolecular cyclization of a

    
    -amino ester.
    
  • Nitrogen Introduction: The amino group originates from a nitro group, introduced via a Michael addition.[1]

  • Carbon Framework: The carbon backbone is established by connecting a 2-carbon unit (acetate) to 4-piperidone via a Horner-Wadsworth-Emmons (HWE) reaction.

Detailed Experimental Protocol

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Conversion of N-Boc-4-piperidone to the


-unsaturated ester.

Rationale: The HWE reaction is preferred over the Wittig reaction due to the water-solubility of the phosphate by-products, which simplifies purification. We use N-Boc protection to prevent amine interference and ensure solubility.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Triethyl phosphonoacetate (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.3 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Activation: To a flame-dried 3-neck flask under nitrogen, add NaH (1.3 equiv) suspended in anhydrous THF (5 mL/g of substrate). Cool to 0 °C.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.2 equiv) dropwise. Stir for 30 minutes at 0 °C until gas evolution ceases and the solution becomes clear/yellow.

  • Ketone Addition: Add N-Boc-4-piperidone (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The ketone spot (

    
    ) should disappear, yielding a higher 
    
    
    
    olefin spot.
  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc (
    
    
    
    ).[2] Wash combined organics with brine, dry over MgSO
    
    
    , and concentrate.[3]
  • Purification: The crude unsaturated ester is usually pure enough (>95%) for the next step. If necessary, purify via silica plug.

Step 2: Michael Addition of Nitromethane

Objective: Introduction of the nitro-methane arm and the quaternary carbon center.

Rationale: The exocyclic double bond is tetrasubstituted and sterically hindered. A strong organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is required to generate the nitronate anion and drive the reaction to completion.

Reagents:

  • Unsaturated Ester (from Step 1)

  • Nitromethane (5–10 equiv, acts as solvent/reagent)

  • DBU (1.0–1.2 equiv)

Protocol:

  • Setup: Dissolve the unsaturated ester in Nitromethane (concentration ~0.5 M).

  • Addition: Add DBU (1.1 equiv) dropwise at RT.

  • Reaction: Heat the mixture to 60–70 °C. This reaction is reversible and sterically demanding; heating drives it forward. Stir for 12–24 hours.

  • Monitoring: Monitor by HPLC or LCMS. Look for the disappearance of the olefin peak.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1N HCl (to remove DBU) and then brine.

  • Safety Note: Nitromethane is energetic. Do not heat to dryness. Distill off excess nitromethane under reduced pressure carefully or wash it out if possible.

Step 3: Reductive Cyclization (The "One-Pot" Cascade)

Objective: Reduction of nitro group to amine, followed by spontaneous intramolecular lactamization.

Rationale: Raney Nickel (Ra-Ni) is the catalyst of choice for reducing aliphatic nitro groups to amines under moderate pressure. As the amine forms, it nucleophilically attacks the ethyl ester, releasing ethanol and closing the ring.

Reagents:

  • Nitro-ester intermediate (from Step 2)

  • Raney Nickel (approx. 50 wt% of substrate, washed with EtOH)

  • Solvent: Ethanol (absolute)

  • Hydrogen gas (50–100 psi)

Protocol:

  • Preparation: Dissolve the nitro-ester in Ethanol.

  • Catalyst: Add Raney Nickel slurry (Caution: Pyrophoric! Keep wet).

  • Hydrogenation: Place in a Parr shaker or autoclave. Pressurize to 50 psi H

    
    . Heat to 50–60 °C.
    
  • Duration: Shake/stir for 16–24 hours.

  • Mechanism Check: The reaction proceeds: Nitro

    
     Amine 
    
    
    
    Cyclization. If LCMS shows the linear amino-ester, heat the solution (after filtering off catalyst) to reflux for 2 hours to force cyclization.
  • Workup: Filter through a Celite pad (Caution: Do not let Ra-Ni dry out). Concentrate the filtrate to obtain tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate.

Step 4: Deprotection and Salt Formation

Objective: Removal of Boc group to yield the final Hydrochloride salt.

Reagents:

  • Boc-protected Lactam (from Step 3)

  • 4M HCl in Dioxane (or HCl in EtOAc)

Protocol:

  • Dissolution: Dissolve the intermediate in a minimum amount of DCM or Dioxane.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) at 0 °C.

  • Reaction: Stir at RT for 2–4 hours. A white precipitate should form.[4]

  • Isolation: Dilute with Et

    
    O to maximize precipitation. Filter the solid under nitrogen.
    
  • Drying: Dry in a vacuum oven at 40 °C to remove traces of solvent and HCl.

Analytical Data & Process Summary

Table 1: Process Efficiency & Yields

StepReaction TypeKey ReagentsTypical YieldCritical Parameter
1 HWE OlefinationNaH, Phosphonate95–99%Anhydrous conditions; keep Temp < 5 °C during addition.
2 Michael AdditionNitromethane, DBU75–85%Temperature (60°C) required for steric bulk.
3 Reductive CyclizationRa-Ni, H

80–90%Pressure (50 psi); ensure complete nitro reduction.
4 DeprotectionHCl/Dioxane>95%Moisture control to prevent gum formation.

Table 2: Expected Analytical Signatures (Free Base)

TechniqueFeatureExpected Value (approx.)
1H NMR Lactam NH

7.6 ppm (broad singlet)
1H NMR Lactam CH2

2.0–2.3 ppm (multiplets)
1H NMR Piperidine CH

1.8–2.0 ppm (methine bridge)
LCMS M+Hm/z = 169.1 (Free base mass)

Pathway Visualization

The following diagram illustrates the reaction flow and the logic gates for troubleshooting.

SynthesisPath cluster_trouble Critical Control Points Start N-Boc-4-Piperidone Step1 Step 1: HWE Olefination (NaH, Triethyl phosphonoacetate) Start->Step1 Inter1 Unsaturated Ester (Exocyclic Olefin) Step1->Inter1 Yield >95% Step2 Step 2: Michael Addition (Nitromethane, DBU, 60°C) Inter1->Step2 Inter2 Nitro-Ester Intermediate Step2->Inter2 C-C Bond Formation Step3 Step 3: Reductive Cyclization (Ra-Ni, H2, 50 psi) Inter2->Step3 Warning1 Incomplete Michael Addn? Increase Temp/Time Inter2->Warning1 Inter3 Boc-Protected Lactam Step3->Inter3 Nitro Reduction + Cyclization Step4 Step 4: Deprotection (4M HCl in Dioxane) Inter3->Step4 Warning2 Linear Amine Detected? Reflux in EtOH Inter3->Warning2 Final 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride Step4->Final Salt Formation

Caption: Flowchart of the 4-step synthesis highlighting reagents, intermediates, and critical control points for the reductive cyclization.

References

  • World Intellectual Property Organization. (2009). International Publication No. WO 2009/055086 A1. Synthesis of JAK Inhibitor Intermediates. Link

  • World Intellectual Property Organization. (2007). International Publication No. WO 2007/041365 A2. Preparation of Pyrrolidinone Derivatives. Link

  • Organic Syntheses. (2010). Discussion on Michael Addition of Nitromethane to Hindered Esters. Organic Syntheses, Coll. Vol. 11. Link

  • Journal of Medicinal Chemistry. (2010). Discovery of INCB018424 (Ruxolitinib): A Selective Janus Kinase 1 and 2 Inhibitor. (Contextual reference for the scaffold utility). Link

Sources

Application

Application Note: 5-(Piperidin-4-yl)pyrrolidin-2-one HCl as a Constrained Basic Amino Acid Surrogate

This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the strategic integration of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl into peptidomimetic libraries. [1] Part 1...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the strategic integration of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl into peptidomimetic libraries.

[1]

Part 1: The Scaffold & Rationale

Introduction

In the landscape of modern drug discovery, the transition from native peptide ligands to metabolically stable small molecules relies heavily on conformational constraint . 5-(Piperidin-4-yl)pyrrolidin-2-one HCl (CAS: 1185186-18-8) represents a privileged "bifunctional" scaffold.[1][2][3][4] It functions as a


-lactam constrained surrogate for basic amino acids  (e.g., Arginine, Lysine, or Homoarginine).[1]

By incorporating the


-carbon and the amide nitrogen into a 5-membered lactam ring, this scaffold locks the peptide backbone dihedral angles (

and

), inducing specific secondary structures like

-turns
(Type II’ is common for

-lactams).[1] Simultaneously, the piperidine moiety at the C5 position acts as a semi-rigid, basic side-chain mimetic capable of engaging anionic pockets in targets such as Thrombin , Factor Xa , and CGRP receptors .
Structural Logic

The molecule consists of two distinct domains:

  • The Backbone Mimic (Pyrrolidin-2-one): Provides the rigid framework and hydrogen-bonding acceptors.[1]

  • The Pharmacophore (Piperidine): A secondary amine "handle" that mimics the charged side chain of basic residues, available for further diversification (e.g., reductive amination, acylation).

DesignLogic Native Native Peptide (Arg/Lys Residue) Constraint Conformational Constraint (Entropy Reduction) Native->Constraint Cyclization Scaffold 5-(Piperidin-4-yl)pyrrolidin-2-one (Target Scaffold) Constraint->Scaffold Gamma-Lactam Formation Application Target Application (GPCR/Protease Inhibitor) Scaffold->Application Library Diversification

Figure 1: The rational design flow transforming a native basic residue into the constrained lactam scaffold.[1]

Part 2: Technical Specifications & Handling

Physical Properties & Solubility

The hydrochloride salt (HCl) enhances stability but introduces hygroscopicity. Proper handling is critical for stoichiometry in sensitive coupling reactions.

PropertySpecificationOperational Note
Molecular Formula

Dual nitrogen centers (Amide + Amine).[1]
Appearance White to off-white solidHygroscopic; store in desiccator.[1]
Solubility Water, Methanol, DMSOPoor solubility in non-polar ethers/DCM.
pKa (Piperidine) ~10.8 - 11.2Requires organic base (DIPEA/TEA) for activation.[1]
pKa (Lactam) ~15-17Non-basic; acts as H-bond acceptor.[1]
"Free-Basing" Protocol (Essential for Organic Synthesis)

Many coupling reactions (e.g., acyl chloride additions) fail if the piperidine nitrogen remains protonated.[1]

  • Dissolution: Dissolve 1.0 eq of the HCl salt in minimal Methanol (MeOH).

  • Resin Exchange: Pass the solution through a pre-washed carbonate-based ion exchange resin (e.g., Amberlyst A26 OH- form) or stir with solid

    
     for 30 mins.[1]
    
  • Filtration: Filter off the solids.

  • Concentration: Evaporate solvent immediately to avoid carbonate absorption from air. Use the free base immediately in the next step.

Part 3: Synthetic Integration Protocols

Strategy A: Solution-Phase Library Synthesis (N-Alkylation)

This protocol describes functionalizing the piperidine nitrogen to create a library of receptor ligands.[1]

Reagents:

  • Scaffold: 5-(Piperidin-4-yl)pyrrolidin-2-one HCl[1]

  • Electrophile: Aldehydes (for reductive amination) or Acid Chlorides.

  • Reducing Agent:

    
     (Sodium triacetoxyborohydride).
    

Step-by-Step Protocol (Reductive Amination):

  • Preparation: In a round-bottom flask, suspend the scaffold (1.0 mmol) in DCE (Dichloroethane, 5 mL).

  • Neutralization: Add DIPEA (1.2 mmol) to neutralize the HCl salt. Stir for 10 min until clear.

  • Imine Formation: Add the diversity element—Aldehyde (1.1 mmol). Add Acetic Acid (1 drop, catalytic). Stir at Room Temp (RT) for 1 hour.

  • Reduction: Cool to 0°C. Add

    
     (1.5 mmol) portion-wise.
    
  • Reaction: Allow to warm to RT and stir overnight (12-16h).

  • Quench: Add saturated

    
     solution. Extract with DCM (3x).
    
  • Purification: The lactam is polar; use MeOH:DCM (1:9 to 1:4) gradients on silica gel.[5]

Strategy B: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating this scaffold into a peptide chain requires distinguishing the piperidine amine from the lactam nitrogen.[1] The lactam nitrogen is generally non-nucleophilic, so the connection point to the peptide chain is usually the Piperidine Nitrogen .

Concept: The scaffold acts as a "C-terminal Cap" or a "Side-chain anchored" moiety.[1]

Protocol (Coupling to Resin-Bound Acid):

  • Resin Prep: Swell Rink Amide or Wang resin carrying the peptide chain (COOH-terminated).[1]

  • Activation: Add HATU (2.0 eq) and HOAt (2.0 eq) in DMF. Add DIPEA (4.0 eq).

  • Coupling: Add 5-(Piperidin-4-yl)pyrrolidin-2-one HCl (1.5 eq).

    • Note: The excess DIPEA is crucial to free the piperidine HCl salt in situ.

  • Incubation: Shake for 4-6 hours. The secondary amine of the piperidine is sterically hindered compared to a primary amine; extended coupling times are required.

  • Validation: Perform a chloranil test (for secondary amines) to ensure no unreacted amine remains if you were coupling onto the piperidine (reverse direction).

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this single scaffold.

SyntheticPathways Start 5-(Piperidin-4-yl)pyrrolidin-2-one HCl FreeBase Free Base Generation (DIPEA or Resin) Start->FreeBase PathA Path A: Reductive Amination (Aldehyde + NaBH(OAc)3) FreeBase->PathA PathB Path B: Acylation/Coupling (R-COOH + HATU) FreeBase->PathB ProductA N-Alkyl Derivative (Flexible Basic Mimic) PathA->ProductA ProductB N-Acyl Derivative (Rigid Amide Linker) PathB->ProductB

Figure 2: Divergent synthetic pathways for library generation.

Part 4: Scientific Validation & Quality Control[1]

NMR Characterization

To validate the structure, look for these diagnostic signals (Solvent:


 or 

):
  • Lactam Amide NH: Broad singlet around

    
     6.0 - 8.0 ppm (variable).[1]
    
  • C5-H (Chiral Center): Multiplet around

    
     3.5 - 3.8 ppm.[1] This proton is deshielded by the adjacent nitrogen and carbonyl influence.
    
  • Piperidine Ring Protons: Complex multiplets in the

    
     1.2 - 3.0 ppm range.[1]
    
  • Stereochemistry: If using a chiral starting material (e.g., L-Glutamate derived), use chiral HPLC or Mosher's acid analysis to confirm no racemization occurred at C5.[1]

Troubleshooting Common Issues
  • Issue: Low yield in coupling.

    • Cause: The piperidine secondary amine is moderately hindered.

    • Solution: Switch from HATU to PyBOP or use microwave irradiation (50°C, 15 mins) to drive the reaction.

  • Issue: Hygroscopicity causing weighing errors.

    • Solution: Weigh the HCl salt rapidly into a tared vial, then dry under high vacuum for 1 hour before adding solvent.

References

  • Freidinger, R. M., et al. (1982). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog."[1] Science, 215(4530), 160-162.[1] (Foundational text on

    
    -lactam constraints). Link
    
  • Jamieson, A. G., et al. (2013). "Peptide scanning for the discovery of lactam-based peptidomimetics." Chemical Biology & Drug Design. (Discusses lactam integration strategies). Link[1]

  • Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron. (Methodology for piperidine-lactam hybrids). Link

  • Pace, A., & Pierro, P. (2009).[6] "The new era of 1,2,4-oxadiazoles." Organic & Biomolecular Chemistry. (Contextualizes 5-piperidinyl scaffolds in heterocyclic chemistry). Link

Sources

Method

Application Notes and Protocols: Functionalization of the Secondary Amine in 5-(Piperidin-4-yl)pyrrolidin-2-one

Introduction The 5-(Piperidin-4-yl)pyrrolidin-2-one scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a diverse array of biologically active compounds.[1][2][3] Its constitu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5-(Piperidin-4-yl)pyrrolidin-2-one scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a diverse array of biologically active compounds.[1][2][3] Its constituent piperidine and pyrrolidinone rings are prevalent in numerous FDA-approved drugs.[4][5][6] The secondary amine within the piperidine ring offers a versatile handle for chemical modification, allowing for the systematic modulation of a molecule's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacodynamic and pharmacokinetic profiles.[2] This strategic functionalization is crucial in the optimization of lead compounds during the drug discovery process.[7]

This comprehensive guide provides detailed application notes and protocols for the functionalization of the secondary amine of 5-(Piperidin-4-yl)pyrrolidin-2-one. We will delve into several key transformation strategies, including N-acylation, N-alkylation (via direct alkylation and reductive amination), N-arylation (via Buchwald-Hartwig amination and Ullmann condensation), and N-sulfonylation. For each methodology, we will not only provide step-by-step protocols but also explain the underlying chemical principles and rationale for experimental choices, empowering researchers to adapt and troubleshoot these procedures effectively.

Core Scaffold:
Chemical structure of 5-(Piperidin-4-yl)pyrrolidin-2-one

Section 1: N-Acylation of the Piperidine Nitrogen

N-acylation is a fundamental transformation that introduces an amide functionality, which can serve as a key pharmacophore or as a protecting group for the secondary amine.[8] This reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acidic byproduct.

Causality Behind Experimental Choices:
  • Acylating Agent: Acyl chlorides and anhydrides are highly reactive electrophiles, ensuring efficient acylation. The choice between them can depend on the desired reactivity and the stability of the starting material.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl or carboxylic acid generated during the reaction, driving the equilibrium towards product formation without competing in the acylation.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they do not react with the acylating agent.

Experimental Protocol: General Procedure for N-Acylation

Materials:

  • 5-(Piperidin-4-yl)pyrrolidin-2-one

  • Acyl chloride or anhydride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-(Piperidin-4-yl)pyrrolidin-2-one (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (1.5 eq) to the stirred solution.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.

Data Presentation: Representative N-Acylation Reactions
Acylating AgentProductTypical Yield (%)
Acetyl chloride1-acetyl-5-(piperidin-4-yl)pyrrolidin-2-one90-95
Benzoyl chloride1-benzoyl-5-(piperidin-4-yl)pyrrolidin-2-one85-92
Acetic anhydride1-acetyl-5-(piperidin-4-yl)pyrrolidin-2-one88-94

Section 2: N-Alkylation of the Piperidine Nitrogen

N-alkylation introduces alkyl substituents onto the piperidine nitrogen, a common strategy to modulate basicity and lipophilicity. This can be achieved through direct alkylation with alkyl halides or, more commonly and with greater control, via reductive amination.

Direct N-Alkylation

Direct alkylation involves the reaction of the secondary amine with an alkyl halide. While straightforward, this method can be prone to over-alkylation, leading to the formation of quaternary ammonium salts.[9] Careful control of stoichiometry and reaction conditions is crucial.

Experimental Protocol: Direct N-Alkylation

Materials:

  • 5-(Piperidin-4-yl)pyrrolidin-2-one

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.05 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

  • To a solution of 5-(Piperidin-4-yl)pyrrolidin-2-one (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.2 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.05 eq) dropwise and continue stirring at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Reductive Amination

Reductive amination is a highly efficient and versatile method for N-alkylation that avoids the issue of over-alkylation.[10][11] It proceeds in two steps: the formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction of this intermediate to the tertiary amine.[12]

Causality Behind Experimental Choices:
  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[13] It is stable in acidic conditions, which can be used to catalyze iminium ion formation. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to its lower toxicity.[13]

Experimental Protocol: Reductive Amination

Materials:

  • 5-(Piperidin-4-yl)pyrrolidin-2-one

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve 5-(Piperidin-4-yl)pyrrolidin-2-one (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM.

  • If desired, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualization: Reductive Amination Workflow

G cluster_0 Reductive Amination Start 5-(Piperidin-4-yl)pyrrolidin-2-one + Aldehyde/Ketone Iminium Iminium Ion Formation Start->Iminium DCM, rt Reduction Reduction with NaBH(OAc)₃ Iminium->Reduction In-situ Product N-Alkylated Product Reduction->Product

Caption: Workflow for N-alkylation via reductive amination.

Section 3: N-Arylation of the Piperidine Nitrogen

The introduction of an aryl group onto the piperidine nitrogen can significantly impact a molecule's biological activity. Transition metal-catalyzed cross-coupling reactions are the most effective methods for this transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is a powerful tool for the formation of C-N bonds.[14][15][16] It allows for the coupling of amines with aryl halides or triflates under relatively mild conditions.

Causality Behind Experimental Choices:
  • Palladium Catalyst: A variety of palladium pre-catalysts are available. The choice of catalyst and ligand is crucial for reaction efficiency and depends on the specific substrates.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are commonly used to facilitate the catalytic cycle.[15][17]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[17]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-(Piperidin-4-yl)pyrrolidin-2-one

  • Aryl halide (e.g., aryl bromide, aryl chloride) (1.0 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, PEPPSI-IPr) (1-5 mol%)

  • Ligand (e.g., XPhos, SPhos) (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), 5-(Piperidin-4-yl)pyrrolidin-2-one (1.2 eq), palladium pre-catalyst, ligand, and NaOtBu in a reaction vessel.

  • Add anhydrous toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed N-arylation reaction.[18][19] While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be a valuable alternative, particularly for certain substrates.[19][20][21]

Experimental Protocol: Ullmann Condensation

Materials:

  • 5-(Piperidin-4-yl)pyrrolidin-2-one

  • Aryl iodide or bromide (1.0 eq)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine) (20-40 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • Combine the aryl halide (1.0 eq), 5-(Piperidin-4-yl)pyrrolidin-2-one (1.2 eq), CuI, ligand, and base in a reaction vessel.

  • Add anhydrous DMSO or DMF.

  • Heat the mixture to 100-140 °C for 24-48 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualization: N-Arylation Strategies

G cluster_1 N-Arylation Pathways Start 5-(Piperidin-4-yl)pyrrolidin-2-one + Aryl Halide Buchwald Buchwald-Hartwig (Pd-catalyzed) Start->Buchwald Ullmann Ullmann Condensation (Cu-catalyzed) Start->Ullmann Product N-Arylated Product Buchwald->Product Ullmann->Product

Caption: Comparison of palladium and copper-catalyzed N-arylation methods.

Section 4: N-Sulfonylation of the Piperidine Nitrogen

N-sulfonylation introduces a sulfonamide group, a common functional group in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor.[4][22][23] The reaction is analogous to N-acylation, employing a sulfonyl chloride as the electrophile.

Experimental Protocol: N-Sulfonylation

Materials:

  • 5-(Piperidin-4-yl)pyrrolidin-2-one

  • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 5-(Piperidin-4-yl)pyrrolidin-2-one (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine or TEA (2.0 eq).

  • Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM and wash with 1M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Common Sulfonylating Agents
Sulfonylating AgentProductTypical Yield (%)
p-Toluenesulfonyl chloride1-(tosyl)-5-(piperidin-4-yl)pyrrolidin-2-one85-95
Methanesulfonyl chloride1-(mesyl)-5-(piperidin-4-yl)pyrrolidin-2-one80-90
Benzenesulfonyl chloride1-(phenylsulfonyl)-5-(piperidin-4-yl)pyrrolidin-2-one82-92

Conclusion

The functionalization of the secondary amine in 5-(Piperidin-4-yl)pyrrolidin-2-one provides a powerful platform for the synthesis of diverse chemical libraries for drug discovery and development. The protocols outlined in this guide for N-acylation, N-alkylation, N-arylation, and N-sulfonylation offer robust and versatile methods for modifying this privileged scaffold. By understanding the underlying principles and carefully selecting the appropriate reagents and conditions, researchers can effectively synthesize novel derivatives with tailored properties for a wide range of therapeutic applications.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Atom Scientific. (n.d.). Piperidine for Peptide Synthesis. Retrieved February 16, 2026, from [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]...

  • Cosyns, J., & De Smaele, D. (2009). A novel and efficient method for the preparation of secondary amines by reductive amination of carbonyl compounds with primary amines. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-3.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amine, Ether, and Thioether C-N, C-O, and C-S Bond Formation. Chemical Reviews, 116(19), 12564–12649.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.

Sources

Application

Preparation and Evaluation of Novel G-Protein Coupled Receptor 119 (GPR119) Agonists Utilizing a Piperidinyl-Pyrrolidinone Scaffold

Application Notes and Protocols for Drug Discovery Professionals Authored by a Senior Application Scientist Introduction: The Therapeutic Promise of GPR119 in Metabolic Disease G-protein coupled receptor 119 (GPR119) has...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Drug Discovery Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Promise of GPR119 in Metabolic Disease

G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1][2] This class A GPCR is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1][3] Its activation initiates a dual mechanism beneficial for glucose homeostasis. Firstly, it directly potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. Secondly, it stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut, which in turn further enhances insulin secretion.[1][4][5] This glucose-dependent activity profile minimizes the risk of hypoglycemia, a significant side effect of some current anti-diabetic therapies.[1]

The signaling cascade of GPR119 is primarily coupled through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][3][6] This well-defined pathway provides a clear biomarker for assessing receptor activation in vitro. The piperidinyl-pyrrolidinone scaffold has been identified as a promising framework for the development of potent and selective GPR119 agonists, offering a unique three-dimensional architecture for receptor interaction.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and evaluation of GPR119 agonists based on a piperidinyl-pyrrolidinone core. It includes detailed, field-proven protocols for chemical synthesis, in vitro characterization, and in vivo efficacy assessment.

Section 1: GPR119 Signaling Pathway and Agonist Mechanism of Action

Activation of GPR119 by an agonist triggers a conformational change in the receptor, leading to the coupling and activation of the heterotrimeric Gs protein. The activated Gαs subunit exchanges GDP for GTP and subsequently activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger. In pancreatic β-cells, elevated cAMP levels potentiate glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP stimulates the secretion of GLP-1.

GPR119_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GPR119 Agonist (Piperidinyl-Pyrrolidinone) GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gs Protein (α, β, γ) GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->AC Insulin ↑ Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 ↑ GLP-1 Secretion (Intestinal L-cell) PKA->GLP1

Caption: GPR119 agonist signaling cascade.

Section 2: Synthesis of the Piperidinyl-Pyrrolidinone Scaffold and Derivative Agonists

The synthesis of GPR119 agonists featuring the piperidinyl-pyrrolidinone scaffold requires a multi-step approach. The following protocols outline a representative synthetic route, with explanations for key transformations. This proposed synthesis is based on established methodologies for constructing piperidine and pyrrolidinone rings.[8][9]

Workflow for Synthesis of Piperidinyl-Pyrrolidinone GPR119 Agonists

Synthesis_Workflow Start Starting Materials (e.g., 4-piperidone, γ-aminobutyric acid derivative) Step1 Step 1: Synthesis of N-protected Piperidinyl Precursor Start->Step1 Step2 Step 2: Synthesis of Pyrrolidinone Ring Start->Step2 Step3 Step 3: Coupling of Piperidine and Pyrrolidinone Moieties Step1->Step3 Step2->Step3 Step4 Step 4: Deprotection of Piperidine Nitrogen Step3->Step4 Step5 Step 5: Functionalization of Piperidine Nitrogen (e.g., Arylation) Step4->Step5 Final Final GPR119 Agonist Step5->Final

Caption: General synthetic workflow.

Protocol 2.1: Synthesis of N-Boc-4-aminopiperidine

This protocol describes the synthesis of a key piperidine intermediate.

Materials:

  • N-Boc-4-piperidone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, gradient elution with DCM/MeOH) to afford N-Boc-4-aminopiperidine.

Rationale: This reductive amination provides a straightforward method to introduce the amine functionality at the 4-position of the piperidine ring, which is crucial for subsequent coupling with the pyrrolidinone moiety.

Protocol 2.2: Synthesis of 1-(piperidin-4-yl)pyrrolidin-2-one

This protocol outlines the coupling of the piperidine and pyrrolidinone rings.

Materials:

  • N-Boc-4-aminopiperidine (from Protocol 2.1)

  • γ-Butyrolactone

  • High-pressure reaction vessel

Procedure:

  • In a high-pressure reaction vessel, combine N-Boc-4-aminopiperidine (1.0 eq) and γ-butyrolactone (1.5 eq).

  • Seal the vessel and heat the mixture to 200-250 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and purify by column chromatography (silica gel, gradient elution) to yield N-Boc-1-(piperidin-4-yl)pyrrolidin-2-one.

  • To a solution of N-Boc-1-(piperidin-4-yl)pyrrolidin-2-one in dichloromethane, add trifluoroacetic acid (TFA) (10 eq).

  • Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete deprotection.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 1-(piperidin-4-yl)pyrrolidin-2-one.

Rationale: The reaction of an amine with a lactone at high temperature is a known method for the formation of amides, in this case, the pyrrolidinone ring.[10] The Boc protecting group is then removed under acidic conditions to liberate the piperidine nitrogen for further functionalization.

Protocol 2.3: N-Arylation of 1-(piperidin-4-yl)pyrrolidin-2-one

This protocol describes the final step to introduce the desired aryl group, a common feature in many GPR119 agonists.

Materials:

  • 1-(piperidin-4-yl)pyrrolidin-2-one (from Protocol 2.2)

  • Substituted aryl halide (e.g., 2-fluoro-4-sulfonylphenylpyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried flask, add 1-(piperidin-4-yl)pyrrolidin-2-one (1.0 eq), the aryl halide (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon (3x).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C for 12-18 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel) to afford the final GPR119 agonist.

Rationale: The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds, allowing for the coupling of the piperidine nitrogen with a variety of aryl and heteroaryl halides.[11]

Section 3: In Vitro Evaluation of GPR119 Agonists

The initial characterization of newly synthesized compounds involves assessing their ability to activate the GPR119 receptor in a cellular context.

Protocol 3.1: cAMP Accumulation Assay

This assay directly measures the production of the second messenger cAMP upon GPR119 activation.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., AR231453)[12]

  • cAMP assay kit (e.g., HTRF-based)

  • 384-well assay plates

Procedure:

  • Seed HEK293-hGPR119 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 0.5%.

  • Aspirate the culture medium from the cell plates and add the compound dilutions.

  • Incubate at room temperature for 30-60 minutes.

  • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate dose-response curves and calculate EC₅₀ values using a non-linear regression analysis.

Rationale: This is the primary functional assay to determine the potency of a compound as a GPR119 agonist.[4][5]

Data Presentation: In Vitro Potency of Representative GPR119 Agonists
Compound IDChemical ClassEC₅₀ (nM) for human GPR119Reference
AR231453Pyrimidine-Piperidine4.7[12]
APD597Pyrimidine-Piperidine46
GSK1292263Pyridine-Piperidine~126 (pEC₅₀ = 6.9)[11]
Compound 21bCyclohexene-Piperidine3.8[7]
AS1269574Pyrimidine2500[1]

Section 4: In Vivo Evaluation of GPR119 Agonists

Promising compounds from in vitro screening are advanced to in vivo models to assess their therapeutic potential in a physiological setting.

Protocol 4.1: Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard preclinical model to evaluate the effect of a compound on glucose disposal.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Test compound formulation (e.g., in 0.5% methylcellulose)

  • Vehicle control

  • Glucose solution (20% w/v in water)

  • Glucometer and test strips

Procedure:

  • Fast mice overnight (approximately 16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer the test compound or vehicle via oral gavage.

  • After 30-60 minutes, administer a glucose bolus (2 g/kg) via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Calculate the area under the curve (AUC) for the glucose excursion and compare the treated groups to the vehicle control.

Rationale: This test assesses the compound's ability to improve glucose tolerance, a key indicator of anti-diabetic efficacy.

Workflow for In Vivo Compound Evaluation

InVivo_Workflow Start Lead Compound from In Vitro Screening PK Pharmacokinetic (PK) Studies (e.g., in rats) Start->PK OGTT Acute Efficacy: Oral Glucose Tolerance Test (OGTT) PK->OGTT Chronic Chronic Efficacy: Diet-Induced Obesity (DIO) Model (Body weight, food intake) OGTT->Chronic Tox Preliminary Toxicology Assessment Chronic->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: In vivo evaluation cascade.

Section 5: Conclusion and Future Directions

The piperidinyl-pyrrolidinone scaffold represents a promising avenue for the discovery of novel GPR119 agonists. The protocols detailed herein provide a comprehensive framework for the synthesis and evaluation of such compounds. By systematically applying these methods, researchers can efficiently identify and characterize lead candidates with the potential for development into next-generation therapeutics for type 2 diabetes and other metabolic disorders. Future work should focus on optimizing the pharmacokinetic properties and long-term efficacy of these agonists in relevant disease models.

References

  • Patsnap Synapse. (2024, June 21). What are GPR119 agonists and how do they work?
  • Song, Q., et al. (2022, July 22). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for the Use of GPR119 Agonists in Cell-Based Assays.
  • Wang, F., et al. (2018, December 19). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.
  • Taylor & Francis Online. (2024, October 29). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?
  • Shah, U., et al. (2013, November 21).
  • Hyundai Pharm Inc. (n.d.).
  • Xie, X., et al. (2014, March 31). Discovery and characterization of novel small-molecule agonists of G protein-coupled receptor 119. PMC - NIH.
  • Kumar, P., et al. (2014). A categorical structure-activity relationship analysis of GPR119 ligands. PubMed Central.
  • Brocklehurst, K. J., et al. (2011, December 15).
  • ACS Publications. (2025, January 24). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • Yang, Z., et al. (2016, March 10). Synthesis of GPR119 Agonist GSK-1292263. Chinese Journal of Pharmaceuticals.
  • Arena Pharmaceuticals. (n.d.).
  • Astellas Pharma Inc. (2010, September 24).
  • Kumar, P., et al. (2014). A Categorical Structure-Activity Relationship Analysis of GPR119 Ligands. PubMed.
  • Valdez, C. A., et al. (2025, December 29). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review.
  • Semple, G., et al. (2007, November 26). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. PMC.
  • Mouse Metabolic Phenotyping Centers. (2024, January 4). Oral Glucose Tolerance Test.
  • MedChemExpress. (n.d.). GPR119.

Sources

Method

Reaction conditions for N-alkylation of 5-(Piperidin-4-yl)pyrrolidin-2-one

Strategic Analysis: The Nucleophilicity Dichotomy The functionalization of 5-(Piperidin-4-yl)pyrrolidin-2-one presents a classic chemoselectivity challenge common in heterocyclic medicinal chemistry. This scaffold contai...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The Nucleophilicity Dichotomy

The functionalization of 5-(Piperidin-4-yl)pyrrolidin-2-one presents a classic chemoselectivity challenge common in heterocyclic medicinal chemistry. This scaffold contains two distinct nitrogen centers with vastly different electronic profiles:

  • Piperidine Nitrogen (

    
    ):  A secondary aliphatic amine.[1]
    
    • 
       (Conjugate Acid):  ~11.0
      
    • Reactivity: Highly nucleophilic in its neutral state; susceptible to

      
       attack and condensation with carbonyls.[1]
      
  • Lactam Nitrogen (

    
    ):  An amide-like nitrogen embedded in a pyrrolidin-2-one ring.[1]
    
    • 
       (N-H):  ~16–17 (requires deprotonation to become nucleophilic).[1]
      
    • Reactivity: Poor nucleophile under neutral conditions due to resonance delocalization of the lone pair into the carbonyl group.

The Selectivity Rule:

  • Under Neutral/Mild Basic Conditions (

    
    , 
    
    
    
    ):
    Reaction occurs exclusively at
    
    
    . The lactam remains inert.
  • Under Strong Basic Conditions (

    
    , 
    
    
    
    ):
    The lactam is deprotonated to form a highly reactive imidate anion. However, unless
    
    
    is protected, competitive quaternization or bis-alkylation is a significant risk.

This guide details two primary workflows: Protocol A (Selective Piperidine Functionalization) and Protocol B (Lactam Functionalization via Protection Strategy).

Protocol A: Selective N-Alkylation of the Piperidine Ring

Objective: Mono-alkylation of the secondary amine without affecting the lactam or causing over-alkylation (quaternization).

Method A1: Reductive Amination (The "Gold Standard")

Recommended for: Introduction of benzyl, ethyl, or complex alkyl chains where mono-selectivity is critical.

Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.[1] This method inherently prevents over-alkylation because the resulting tertiary amine is sterically hindered and less electrophilic toward the carbonyl species than the starting secondary amine.

Reagents:

  • Substrate: 5-(Piperidin-4-yl)pyrrolidin-2-one (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: THF can be used if solubility is an issue.

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv) – Critical for iminium formation.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the substrate in DCE (0.1 M concentration).
    
  • Activation: Add the aldehyde/ketone and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: This allows the equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C (optional, often run at RT). Add

    
     portion-wise over 15 minutes.
    
    • Why portion-wise? To prevent a localized exotherm and gas evolution (

      
      ).[1]
      
  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = M + Alkyl).[1]

  • Quench: Slowly add saturated aqueous

    
     until pH ~8.
    
  • Workup: Extract with DCM (3x). The product is often amphoteric; ensure the aqueous layer is not too acidic, or the amine will remain protonated in the water phase.

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash chromatography (DCM/MeOH/ 
    
    
    
    gradient).
Method A2: Direct Alkylation ( )

Recommended for: Methylation or reaction with highly reactive primary halides where reductive amination is not feasible.

Risk: High probability of dialkylation (quaternary ammonium salt formation).

Optimization Strategy:

  • Use a stoichiometric deficit of the alkyl halide (0.9 equiv) to ensure the starting material remains the major species, then recycle the starting material.

  • Use a bulky base if possible, though inorganic bases are standard.

Reagents:

  • Electrophile: Alkyl Halide (R-X, X=Br, I) (0.9–1.0 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for faster rates)
  • Solvent: Acetonitrile (ACN) or DMF (0.1 M)

Protocol:

  • Suspend substrate and

    
     in ACN.[1]
    
  • Add Alkyl Halide dropwise at 0°C.

  • Allow to warm to RT and stir.

    • Critical Control: Monitor conversion strictly by TLC/LC-MS. Stop reaction at ~80% conversion to minimize over-alkylation.

Protocol B: N-Alkylation of the Lactam Ring

Objective: Functionalization of the amide nitrogen (


).
Constraint:  You must  protect the piperidine nitrogen first. The 

difference allows

deprotonation, but the nucleophilicity of free

causes competitive scavenging of the electrophile.

Workflow:

  • Protection: Boc-protection of Piperidine.[1]

  • Alkylation: Strong base deprotonation of Lactam.[1]

  • Deprotection: Acidic removal of Boc.[1]

Step-by-Step Protocol (Step 2: Alkylation): Pre-requisite: Substrate is N-Boc-5-(piperidin-4-yl)pyrrolidin-2-one.[1]

Reagents:

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Electrophile: Alkyl Halide (1.2 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M)

  • Temperature: 0°C to RT.

Protocol:

  • Deprotonation: Dissolve N-Boc-protected substrate in dry DMF under Argon. Cool to 0°C.[1]

  • Add NaH carefully.[1] Stir for 30–45 minutes at 0°C

    
     RT.
    
    • Observation: Evolution of

      
       gas bubbles indicates successful deprotonation of the lactam amide.
      
  • Addition: Cool back to 0°C. Add the alkyl halide dropwise.

  • Reaction: Stir at RT for 2–6 hours.

  • Quench: Carefully add water or saturated

    
     at 0°C.
    
  • Extraction: Extract with EtOAc. Wash organic layer copiously with water/brine (to remove DMF).

  • Deprotection (Step 3): Treat the isolated material with TFA/DCM (1:4) for 1 hour to yield the N-alkyl-lactam, free-piperidine product.

Visualization of Reaction Pathways

The following diagram illustrates the decision tree and chemical pathways for selectively functionalizing this scaffold.

ReactionPathways Start 5-(Piperidin-4-yl) pyrrolidin-2-one PipPath Target: Piperidine N Start->PipPath Mild Base / Acidic LacPath Target: Lactam N Start->LacPath Requires Protection RedAm Reductive Amination (R-CHO, NaBH(OAc)3) PipPath->RedAm Preferred DirectAlk Direct Alkylation (R-X, K2CO3) PipPath->DirectAlk Alternative ProdA N-Alkyl Piperidine (Lactam unsubstituted) RedAm->ProdA DirectAlk->ProdA Risk of bis-alk Protect 1. Boc Protection (Boc2O) LacPath->Protect Deprot 2. Strong Base (NaH, DMF) Protect->Deprot Alkylate 3. Alkylation (R-X) Deprot->Alkylate Deprotect 4. TFA Deprotection Alkylate->Deprotect ProdB N-Alkyl Lactam (Piperidine free) Deprotect->ProdB

Caption: Decision matrix for regioselective alkylation based on pKa and nucleophilicity differences.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Over-alkylation (Quaternization) High reactivity of

in direct alkylation.[1]
Switch to Reductive Amination (Method A1). If using A2, lower equivalents of R-X to 0.8–0.9 and add slowly.
No Reaction at Lactam Base too weak (

used).[1]
Lactam

is ~17.[1] Switch to NaH or LiHMDS in polar aprotic solvent (DMF).
Low Yield in Workup Product is water-soluble (Amphoteric).[1]Do not use acidic water washes. Keep aqueous pH > 9 during extraction. Use DCM/Isopropanol (3:1) for extraction if necessary.
Precipitate in Reductive Amination Formation of insoluble iminium salt.[1]Add more solvent (DCE) or a co-solvent (THF).[1] Ensure vigorous stirring.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Smith, M. B., & Keusenkothen, P. F. "Anchimeric Assistance in the N-Alkylation of 5-alkoxymethyl-2-pyrrolidinone Derivatives."[1][2] Synthetic Communications, vol. 22, no.[2] 20, 1992, pp. 2935-2940. Link

  • BenchChem Application Notes. "Optimizing reaction conditions for N-alkylation of amines." BenchChem Technical Library, 2025. Link

  • Kostiantyn, P. M., et al. "pKa values of azetidine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives."[3] Chemistry - A European Journal, 2026 (Pre-print/Snippet).[1] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1520212, Piperidin-4-yl(pyrrolidin-1-yl)methanone."[1] PubChem, 2025. Link

Sources

Application

Using 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in fragment-based drug design

Using 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in Fragment-Based Drug Design Abstract & Strategic Rationale This Application Note details the deployment of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (CAS: 1185186-18-...

Author: BenchChem Technical Support Team. Date: February 2026

Using 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in Fragment-Based Drug Design

Abstract & Strategic Rationale

This Application Note details the deployment of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (CAS: 1185186-18-8) within Fragment-Based Drug Design (FBDD) campaigns. This scaffold represents a "linked bis-heterocycle" class, offering a distinct advantage over flat aromatic fragments by introducing significant Fsp³ character (three-dimensionality) and defined stereochemistry.

The fragment features two distinct nitrogen vectors: a highly nucleophilic secondary amine (piperidine) for rapid library expansion and a lactam nitrogen (pyrrolidinone) for specific hydrogen-bond interactions.[1] It is particularly valued in targeting GPCRs (mimicking peptide turns) and Kinases (hinge-binding motifs).

Physicochemical Profile & "Rule of Three" Compliance

Before screening, the fragment must be assessed against the "Rule of Three" (Ro3) criteria to ensure it leaves adequate chemical space for optimization.[1][2]

PropertyValueRo3 StatusNotes
Molecular Weight 168.24 Da (Free base)Pass (<300)Ideal for growing; allows addition of ~200-300 Da.
ClogP ~ -0.5 to 0.2Pass (<3)Highly hydrophilic; low risk of non-specific hydrophobic binding.
H-Bond Donors 2 (NH lactam, NH piperidine)Pass (≤3)Critical for directional binding.[1]
H-Bond Acceptors 2 (C=O, N piperidine)Pass (≤3)Balanced donor/acceptor ratio.[1]
Rotatable Bonds 1 (Linker bond)Pass (≤3)Low entropic penalty upon binding.[1]
PSA (Polar Surface Area) ~41 ŲPass (<60)Excellent permeability potential.[1]

Structural Vectors & Growing Strategy

The power of this fragment lies in its orthogonal functionalization vectors . The diagram below illustrates the specific growth points and interaction motifs.[1]

FragmentVectors cluster_legend Legend Fragment 5-(Piperidin-4-yl) pyrrolidin-2-one Vec1 Vector A (Primary): Piperidine Nitrogen (Nucleophilic) Fragment->Vec1  Amidation / Reductive Amination Vec2 Vector B (Secondary): Pyrrolidinone Nitrogen (Lactam NH) Fragment->Vec2  N-Alkylation (Requires Base) Interaction Pharmacophore: Lactam C=O / NH (H-Bond Donor/Acceptor) Fragment->Interaction  Target Binding (Hinge/Turn) key Green: High Reactivity (Library Gen) Red: Low Reactivity (Fine Tuning) Yellow: Binding Motif

Figure 1: Functional vectors for 5-(Piperidin-4-yl)pyrrolidin-2-one. Vector A is the primary site for "fragment growing."

Experimental Protocols

Protocol A: Quality Control & Solubility Preparation

The HCl salt form improves stability but requires pH adjustment during screening.

  • Stock Preparation (200 mM):

    • Weigh 10 mg of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl.

    • Dissolve in DMSO-d6 (for NMR) or pure DMSO (for SPR/Biochemical).

    • Critical Step: Due to the HCl salt, the local pH in DMSO can be acidic.[1] If using in a pH-sensitive assay, add 1.0 equivalent of DIPEA or buffer the assay solution strongly (100 mM HEPES/Tris).[1]

  • QC Check (LC-MS):

    • Verify purity >95%.

    • Check for "double peaks" which may indicate separation of enantiomers if using a chiral column (the 5-position is a stereocenter).

Protocol B: Surface Plasmon Resonance (SPR) Screening

Optimized for low-affinity fragment detection.

  • Sensor Chip: CM5 or Streptavidin (SA) chip.[1] Immobilize target protein to ~3000-5000 RU (high density required for fragments).

  • Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20) + 2% DMSO .

  • Sample Injection:

    • Prepare a concentration series: 500 µM, 250 µM, 125 µM, 62.5 µM.

    • Inject for 30s (contact time) at 30 µL/min.

    • Dissociation time: 15s (fragments dissociate rapidly).[1]

  • Data Analysis:

    • Look for "square wave" sensorgrams (fast on/fast off).[1]

    • Validation: If binding exceeds theoretical Rmax by >20%, suspect non-specific aggregation (common with basic amines at high pH).[1]

Protocol C: Synthetic Elaboration (Fragment Growing)

Once a hit is validated, "grow" the fragment via the Piperidine Nitrogen (Vector A).[1]

Method 1: Parallel Amide Coupling (High Throughput) Target: Creating a focused library of 50-100 analogs.

  • Reagents:

    • Fragment: 5-(Piperidin-4-yl)pyrrolidin-2-one HCl (1.0 eq).

    • Carboxylic Acids: Diverse set (aromatic, heteroaromatic, aliphatic) (1.2 eq).[1]

    • Coupling Agent: HATU (1.2 eq).[1]

    • Base: DIPEA (3.0 eq - extra eq needed to neutralize HCl salt).

    • Solvent: DMF or DMA.[1]

  • Procedure:

    • Mix Fragment, Acid, and DIPEA in 96-well plate.

    • Add HATU solution. Shake at RT for 4 hours.

    • Purification: Direct inject onto Prep-HPLC (Reverse phase, Formic acid modifier).[1]

    • Yield Expectation: >85% conversion due to the high nucleophilicity of the piperidine.[1]

Method 2: Reductive Amination (Vector Extension) Target: Introducing flexible alkyl linkers.

  • Reagents: Fragment (1.0 eq), Aldehyde (1.2 eq), STAB (Sodium Triacetoxyborohydride, 2.0 eq), Acetic Acid (catalytic).[1][3]

  • Procedure:

    • Stir Fragment and Aldehyde in DCE (Dichloroethane) for 1 hour to form imine.

    • Add STAB.[1] Stir overnight.

    • Quench with NaHCO3.[1]

Mechanistic Context & Case Studies

Why this Scaffold Works

The 5-(Piperidin-4-yl)pyrrolidin-2-one scaffold mimics the


-turn  of peptides.
  • The Pyrrolidinone: Acts as a rigid spacer that constrains the geometry, unlike a flexible alkyl chain.[1] The lactam NH and C=O often engage the protein backbone (e.g., the "hinge region" in kinases like CDK2 or PKA).[1]

  • The Piperidine: Projects into the solvent-exposed region or a secondary pocket (e.g., the ribose pocket).[1]

Structural Biology Workflow

When a crystal structure is obtained (e.g., via soaking):

  • Overlay: Compare the lactam position with known inhibitors (e.g., staurosporine for kinases).

  • Vector Check: Verify if the piperidine nitrogen points toward a "growth channel."[1]

  • Stereochemistry: If using the racemate, the electron density map will reveal which enantiomer (R or S) binds.[1] Note: Often the (S)-enantiomer mimics natural L-amino acid geometry.

FBDD_Workflow Start Fragment Library (Includes 5-(Pip-4-yl)pyrr-2-one) Screen Biophysical Screen (SPR / NMR) Start->Screen Hit Validated Hit (KD: 100 µM - 1 mM) Screen->Hit  Fast Exchange Branch Structural Biology (X-Ray / Cryo-EM) Hit->Branch PathA Vector A Growth (Amide Coupling) Branch->PathA  Solvent Exposed PathB Vector B Growth (N-Methylation) Branch->PathB  Buried Pocket Lead Lead Compound (KD < 100 nM) PathA->Lead PathB->Lead

Figure 2: Decision tree for optimizing the 5-(Piperidin-4-yl)pyrrolidin-2-one scaffold.

References

  • Chemical Identity & Properties

    • PubChem.[1][4] Compound Summary: 5-(Piperidin-4-yl)pyrrolidin-2-one.[5] National Library of Medicine.[1] Link[1]

    • ChemSrc.[1] CAS 1185186-18-8 Entry.[5] Link

  • Scaffold Utility in Medicinal Chemistry

    • BenchChem.[1] The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Link

    • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link[1]

  • FBDD Methodology

    • Erlanson, D. A., et al. (2016).[1] Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

    • Murray, C. W., & Rees, D. C. (2009).[1] The rise of fragment-based drug discovery. Nature Chemistry. Link

  • Synthetic Protocols (Analogous Chemistry)

    • Vinokurov, A. D., et al. (2023).[1] Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones. Mendeleev Communications.[1][6] Link

Sources

Method

Application Notes and Protocols: Assessing the Stability of the Lactam Ring in Piperidine Derivatives

Introduction Piperidine scaffolds are a cornerstone in medicinal chemistry, valued for their versatile pharmacological activities. When a carbonyl group is incorporated at the 2-position of the piperidine ring, it forms...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperidine scaffolds are a cornerstone in medicinal chemistry, valued for their versatile pharmacological activities. When a carbonyl group is incorporated at the 2-position of the piperidine ring, it forms a δ-lactam (2-piperidone). The chemical stability of this lactam ring is a critical parameter in drug development, directly influencing the shelf-life, bioavailability, and degradation profile of active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the factors governing δ-lactam stability within piperidine derivatives and presents detailed protocols for its empirical evaluation. While much of the foundational research on lactam instability has centered on the highly strained β-lactams found in penicillin and cephalosporin antibiotics, the principles of hydrolysis and degradation are broadly applicable, with key differences in reaction kinetics.[1][2] This document will bridge that knowledge gap, offering a focused perspective for researchers working with six-membered lactam systems.

Theoretical Framework: Understanding Lactam Ring Stability

The stability of a lactam, a cyclic amide, is fundamentally dictated by its susceptibility to hydrolysis, which cleaves the amide bond to yield an acyclic amino acid. The rate of this hydrolysis is influenced by a confluence of intrinsic structural factors and extrinsic environmental conditions.

The Role of Ring Strain

The reactivity of the lactam ring is heavily influenced by ring strain. Four-membered β-lactams are inherently unstable and highly susceptible to hydrolysis due to significant angle and torsional strain.[3] In contrast, five-membered γ-lactams are considerably more stable.[1][2] Six-membered δ-lactams, the focus of this guide, exhibit a surprising level of reactivity, comparable in some studies to β-lactams, while being significantly more reactive than γ-lactams.[1][2] This highlights the importance of empirical stability testing rather than relying solely on generalizations based on ring size.

Key Factors Influencing Stability

Several environmental factors can significantly impact the rate of lactam hydrolysis:

  • pH: The hydrolysis of lactams can be catalyzed by both acid and base.[4][5] Generally, base-catalyzed hydrolysis is significantly faster than hydrolysis at neutral or acidic pH.[4][5] Under alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the lactam.

  • Temperature: An increase in temperature typically accelerates the rate of hydrolysis.[5] The relationship between temperature and the reaction rate constant can be described by the Arrhenius equation, and this parameter is crucial for predicting shelf-life and degradation under various storage conditions.

  • Oxidation: The presence of oxidizing agents can lead to the formation of various degradation products. While direct oxidation of the lactam ring is less common, oxidative degradation of other functionalities on the piperidine scaffold can indirectly influence lactam stability.

  • Photostability: Exposure to light, particularly UV radiation, can induce photolytic degradation.[6] The extent of degradation is dependent on the chromophores present in the molecule.

The interplay of these factors necessitates a systematic approach to stability assessment, as outlined in the following sections.

Experimental Workflow for Stability Assessment

A comprehensive evaluation of lactam stability in piperidine derivatives involves a multi-step process, from initial forced degradation studies to the development of a stability-indicating analytical method.

Lactam Stability Workflow cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analytical Method cluster_2 Phase 3: Kinetic & Long-Term Studies Forced Degradation Forced Degradation Degradation Product Identification Degradation Product Identification Forced Degradation->Degradation Product Identification Generates Samples Method Development Method Development Degradation Product Identification->Method Development Informs Specificity Method Validation Method Validation Method Development->Method Validation ICH Q2(R1) Kinetic Profiling Kinetic Profiling Method Validation->Kinetic Profiling Quantifies Degradation Long-Term Stability Long-Term Stability Kinetic Profiling->Long-Term Stability Predictive Data Degradation Pathway Parent_Compound Piperidine Derivative (δ-Lactam) Hydrolysis_Product Ring-Opened Amino Acid Parent_Compound->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product Oxidized Derivative(s) Parent_Compound->Oxidation_Product [O] Photodegradation_Product Photolytic Product(s) Parent_Compound->Photodegradation_Product

Sources

Application

Application Note: A Scalable and Robust Synthetic Route for the GMP Production of 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride

Abstract This application note details a comprehensive, scalable, and efficient multi-step synthesis for 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, a key heterocyclic building block for pharmaceutical development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, scalable, and efficient multi-step synthesis for 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, a key heterocyclic building block for pharmaceutical development. The described synthetic strategy is designed for large-scale production, prioritizing process safety, atom economy, and the use of readily available starting materials. The core of the synthesis involves a convergent approach, culminating in a critical catalytic hydrogenation step to produce the saturated piperidine ring from its pyridine precursor.[1][2] This method avoids hazardous reagents and complex purification procedures, making it suitable for Good Manufacturing Practice (GMP) environments. Detailed protocols, process parameters, and safety considerations are provided for each synthetic transformation.

Introduction: The Significance of Pyrrolidinone-Piperidine Scaffolds

The pyrrolidin-2-one (or γ-lactam) and piperidine ring systems are privileged scaffolds in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[3][4][5] The pyrrolidinone moiety provides a rigid, polar core capable of forming key hydrogen bonds with biological targets, while the piperidine ring offers a versatile, non-planar saturated structure that can be functionalized to modulate physicochemical properties and target affinity.[3][5]

5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride serves as a crucial bifunctional intermediate, combining both of these valuable pharmacophores. Its structure allows for further derivatization at the secondary amine of the piperidine ring, making it an ideal starting point for library synthesis and the development of novel therapeutics targeting a range of diseases. This guide provides a field-proven, logical pathway for its synthesis on a scale relevant to drug development professionals.

Retrosynthetic Analysis and Strategy

A robust and scalable synthesis requires a strategy that minimizes steps, utilizes cost-effective reagents, and employs reliable, well-understood chemical transformations. The chosen pathway proceeds through three key transformations, starting from commercially available materials.

The retrosynthetic breakdown is as follows:

  • Final Product → Free Base: The target hydrochloride salt is readily prepared from its free base, 5-(Piperidin-4-yl)pyrrolidin-2-one, via a standard acid-base reaction.

  • Free Base → Pyridine Precursor: The saturated piperidine ring is most efficiently and cleanly installed via catalytic hydrogenation of the corresponding aromatic pyridine ring, 5-(Pyridin-4-yl)pyrrolidin-2-one.[1][2][6] This method is highly favored in industrial settings for its high yield, clean reaction profile, and avoidance of stoichiometric metal hydride reagents.[1]

  • Pyridine Precursor → Keto-Ester: The pyrrolidin-2-one ring can be constructed via the reductive amination of a γ-keto ester, followed by spontaneous intramolecular cyclization.[7] This leads back to ethyl 4-oxo-4-(pyridin-4-yl)butanoate as a key precursor.

  • Keto-Ester → Starting Materials: This keto-ester can be assembled using a classic Claisen condensation between isonicotinic acid ethyl ester and ethyl acetate, both of which are commodity chemicals.

This strategic approach is visualized in the workflow below.

G cluster_start Starting Materials cluster_int_a Intermediate A cluster_int_b Intermediate B cluster_int_c Intermediate C (Free Base) cluster_final Final Product Isonicotinic acid ethyl ester Isonicotinic acid ethyl ester Int_A Ethyl 4-oxo-4-(pyridin-4-yl)butanoate Isonicotinic acid ethyl ester->Int_A Claisen Condensation Ethyl acetate Ethyl acetate Ethyl acetate->Int_A Int_B 5-(Pyridin-4-yl)pyrrolidin-2-one Int_A->Int_B Reductive Amination & Cyclization Int_C 5-(Piperidin-4-yl)pyrrolidin-2-one Int_B->Int_C Catalytic Hydrogenation Final 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride Int_C->Final Salt Formation (HCl)

Caption: Overall synthetic pathway for the target compound.

Detailed Protocols and Methodologies

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Hydrogenation reactions must be conducted behind a blast shield in an area rated for high-pressure gas work.

Protocol 1: Synthesis of Ethyl 4-oxo-4-(pyridin-4-yl)butanoate (Intermediate A)

This step utilizes a base-mediated Claisen condensation to form the key β-keto-ester intermediate.

  • Reagents & Materials:

    • Sodium Ethoxide (NaOEt)

    • Anhydrous Ethanol (EtOH)

    • Isonicotinic acid ethyl ester

    • Ethyl acetate

    • Hydrochloric Acid (HCl), aqueous solution

    • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine, saturated aqueous solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate (for extraction)

  • Step-by-Step Protocol:

    • Equip a suitable multi-neck reaction vessel with a mechanical stirrer, thermometer, and a nitrogen inlet/outlet.

    • Charge the vessel with anhydrous ethanol (5 volumes relative to the limiting reagent, isonicotinic acid ethyl ester).

    • Under a nitrogen atmosphere, carefully add sodium ethoxide (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 30°C.

    • To the resulting solution, add a mixture of isonicotinic acid ethyl ester (1.0 equivalent) and ethyl acetate (2.0 equivalents) dropwise over 1-2 hours, maintaining the internal temperature between 25-30°C.

    • After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 4-6 hours. Monitor reaction completion by HPLC or TLC.

    • Once the reaction is complete, cool the mixture to 0-5°C in an ice bath.

    • Slowly quench the reaction by adding cold water (10 volumes), followed by careful neutralization with a 2M HCl solution to a pH of ~7.0.

    • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 3 volumes) and brine (2 x 3 volumes).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be purified by vacuum distillation or used directly in the next step if purity is sufficient (>95% by HPLC).

Protocol 2: Synthesis of 5-(Pyridin-4-yl)pyrrolidin-2-one (Intermediate B)

This transformation is achieved through a one-pot reductive amination of the keto-ester followed by spontaneous lactamization.

  • Reagents & Materials:

    • Ethyl 4-oxo-4-(pyridin-4-yl)butanoate (Intermediate A)

    • Ammonium Acetate (NH₄OAc)

    • Sodium Cyanoborohydride (NaBH₃CN) or Platinum on Carbon (Pt/C) and Hydrogen gas

    • Methanol (MeOH)

    • Dichloromethane (DCM)

  • Step-by-Step Protocol:

    • Charge a reaction vessel with Intermediate A (1.0 equivalent), ammonium acetate (5.0 equivalents), and methanol (10 volumes).

    • Stir the mixture at room temperature until all solids have dissolved.

    • Cool the solution to 0-5°C.

    • Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C. Alternative for scale-up: Transfer the methanolic solution to a hydrogenation reactor, add 5% Pt/C (2 mol%), and pressurize with H₂ gas (50 psi) at 40°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by HPLC for the disappearance of the starting material.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between water (10 volumes) and dichloromethane (10 volumes).

    • Separate the layers and extract the aqueous phase with additional dichloromethane (2 x 5 volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting intermediate γ-amino ester will often cyclize to the lactam during this workup.

    • To ensure complete cyclization, the crude residue can be heated in toluene at reflux for 2-4 hours with a Dean-Stark trap.

    • Cool the solution to room temperature. The product, 5-(Pyridin-4-yl)pyrrolidin-2-one, will often crystallize and can be collected by filtration.

Protocol 3: Catalytic Hydrogenation to 5-(Piperidin-4-yl)pyrrolidin-2-one (Intermediate C)

This is the critical scale-up step, converting the aromatic pyridine precursor to the final saturated piperidine ring. The choice of catalyst is crucial for selectivity and efficiency.[2] Rhodium on alumina is often preferred for its efficacy in hydrogenating pyridine rings under milder conditions than platinum.

  • Reagents & Materials:

    • 5-(Pyridin-4-yl)pyrrolidin-2-one (Intermediate B)

    • 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂)

    • Methanol (MeOH) or Acetic Acid (AcOH)

    • Hydrogen Gas (H₂)

    • Celite® or another filter aid

  • Step-by-Step Protocol:

    • Charge a high-pressure hydrogenation reactor (e.g., a Parr shaker or autoclave) with Intermediate B (1.0 equivalent) and a suitable solvent like methanol or acetic acid (15-20 volumes). Acetic acid can often accelerate the reduction of pyridine rings.

    • Under an inert atmosphere (N₂ or Ar), carefully add the 5% Rh/Al₂O₃ catalyst (1-3 mol% catalyst loading).

    • Seal the reactor and perform several purge cycles, first with nitrogen and then with hydrogen gas, to ensure an inert atmosphere is replaced by hydrogen.

    • Pressurize the reactor with hydrogen gas to 100-500 psi. The optimal pressure should be determined during process development.

    • Begin vigorous agitation and heat the reactor to 50-70°C.

    • Monitor the reaction progress by observing the drop in hydrogen pressure (hydrogen uptake) and by periodic sampling and analysis (HPLC). The reaction is typically complete in 8-24 hours.

    • Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

    • Carefully open the reactor and dilute the mixture with additional methanol.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake thoroughly with methanol. Caution: The catalyst may be pyrophoric and should be handled while wet and disposed of according to safety protocols.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude free base, Intermediate C.

G Start Charge Reactor: - Intermediate B - Solvent (MeOH/AcOH) - Catalyst (Rh/Al₂O₃) Purge Seal & Purge Reactor (N₂ then H₂) Start->Purge Pressurize Pressurize with H₂ (100-500 psi) Purge->Pressurize React Heat (50-70°C) & Agitate Pressurize->React Monitor Monitor H₂ Uptake & HPLC Analysis React->Monitor Monitor->React Incomplete Cool Cool & Vent H₂ Purge with N₂ Monitor->Cool Complete Filter Filter through Celite® to Remove Catalyst Cool->Filter Isolate Concentrate Filtrate to Isolate Free Base (C) Filter->Isolate

Caption: Workflow for the catalytic hydrogenation scale-up step.

Protocol 4: Formation of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (Final Product)

The final step is a straightforward salt formation to improve the stability and handling properties of the compound.

  • Reagents & Materials:

    • 5-(Piperidin-4-yl)pyrrolidin-2-one (Intermediate C)

    • Isopropanol (IPA) or Ethanol (EtOH)

    • Hydrochloric Acid (solution in IPA, or gaseous HCl)

  • Step-by-Step Protocol:

    • Dissolve the crude free base (Intermediate C, 1.0 equivalent) in a minimal amount of a suitable solvent like isopropanol or ethanol (5-10 volumes) with gentle warming if necessary.

    • Filter the solution to remove any particulates.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of HCl in isopropanol (1.0-1.1 equivalents) dropwise with stirring. Alternatively, bubble dry HCl gas through the solution.

    • A white precipitate of the hydrochloride salt should form immediately.

    • Continue stirring the slurry at 0-5°C for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by filtration.

    • Wash the filter cake with a small amount of cold isopropanol.

    • Dry the product in a vacuum oven at 40-50°C to a constant weight.

    • Characterize the final product by ¹H NMR, ¹³C NMR, MS, and melting point to confirm identity and purity.

Data Summary

StepStarting Material(s)ProductM.W. ( g/mol )Typical YieldKey Transformation
1 Isonicotinic acid ethyl ester, Ethyl acetateEthyl 4-oxo-4-(pyridin-4-yl)butanoate221.2375-85%Claisen Condensation
2 Intermediate A5-(Pyridin-4-yl)pyrrolidin-2-one176.1980-90%Reductive Amination / Cyclization
3 Intermediate B5-(Piperidin-4-yl)pyrrolidin-2-one182.25>95%Catalytic Hydrogenation
4 Intermediate C5-(Piperidin-4-yl)pyrrolidin-2-one HCl218.7190-98%Salt Formation

Conclusion

The synthetic route presented in this application note provides a reliable and scalable method for the production of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride. By leveraging classic, well-understood reactions and culminating in a clean, efficient catalytic hydrogenation, this process is well-suited for the demands of industrial pharmaceutical chemistry. The strategy offers high overall yields, uses readily available materials, and minimizes the use of hazardous reagents, representing a practical solution for researchers and drug development professionals requiring access to this valuable building block.

References

  • Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. Available at: [Link]

  • Noël, T., et al. (2023). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. Journal of the American Chemical Society. Available at: [Link]

  • Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. Available at: [Link]

  • Nguyen, T. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Available at: [Link]

  • Longdom Publishing. (2023). Hydrogenation: Transforming Chemistry for a Sustainable Future. Available at: [Link]

  • Wang, Q., et al. (2026). Total synthesis of natural products based on hydrogenation of aromatic rings. Nature Communications. Available at: [Link]

  • Aghbolagh, F. A., & Arshadi, S. (2022). Synthesis of Pyrrolidin-5-one-2-carboxamides through Cyclization of N-Substituted-2-alleneamides. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Green Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers. Available at: [Link]

  • Kourounakis, A. P., et al. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. Available at: [Link]

  • Hosseinzadeh, Z. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available at: [Link]

  • Request PDF. (2009). Synthesis of Substituted 5-(Pyrrolidin-2-yl)tetrazoles and Their Application in the Asymmetric Biginelli Reaction. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
  • ScienceDaily. (2018). Successful synthesis of gamma-lactam rings from hydrocarbons. Available at: [Link]

  • Publication Office of Tomsk Polytechnic University. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Vasudha Pharma Chem Limited. (n.d.). Piperidone & Piperidine Derivatives. Available at: [Link]

  • H.E.L Group. (2025). Catalysis & Hydrogenation. Available at: [Link]

  • DTIC. (2025). Piperidine Synthesis. Available at: [Link]

  • Dong, Z., et al. (2022). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Journal of the American Chemical Society. Available at: [Link]

  • Burstein, C., & Glorius, F. (2005). Catalytic Synthesis of γ-Lactams via Direct Annulations of Enals and N-Sulfonylimines. Organic Letters. Available at: [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in organic solvents

This guide is designed for researchers, chemists, and formulation scientists to navigate the challenges associated with the solubility of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in organic solvents. As a polar hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and formulation scientists to navigate the challenges associated with the solubility of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in organic solvents. As a polar hydrochloride salt, this compound often exhibits limited solubility in non-polar organic media, which can pose a significant hurdle in synthesis, purification, and formulation development. This resource provides a series of frequently asked questions and in-depth troubleshooting guides to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-(Piperidin-4-yl)pyrrolidin-2-one HCl not dissolving in common organic solvents like Dichloromethane (DCM) or Toluene?

A1: The primary reason for the poor solubility of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in non-polar organic solvents is its salt form. The molecule is a hydrochloride salt, which makes it highly polar and crystalline. This ionic character leads to a strong crystal lattice energy that requires a high-energy solvent (typically a polar, protic solvent like water or a short-chain alcohol) to overcome. Non-polar solvents like Toluene and less polar solvents like DCM do not have the requisite polarity or hydrogen bonding capability to effectively solvate the ions, resulting in low solubility.

Q2: I observe some initial dissolution, but the compound crashes out of solution later. What is happening?

A2: This phenomenon, known as supersaturation and subsequent precipitation, can occur for several reasons. You might be creating a metastable supersaturated solution, especially if you used heat to aid dissolution. As the solution cools, its capacity to hold the solute decreases, causing the excess to precipitate out. Alternatively, changes in the solvent environment, such as the evaporation of a more polar co-solvent or absorption of atmospheric moisture, can alter the solubility parameters and lead to precipitation.

Q3: Can I simply heat the mixture to dissolve the compound?

A3: While heating can increase the solubility of most compounds, it should be approached with caution. For 5-(Piperidin-4-yl)pyrrolidin-2-one HCl, excessive heat could lead to degradation, especially in the presence of reactive solvents or impurities. It is recommended to first determine the thermal stability of your compound using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) before employing high temperatures. A modest increase in temperature (e.g., to 40-50 °C) is a reasonable starting point.

Q4: What is the quickest way to improve solubility for a chemical reaction?

A4: The most direct and often most effective method is to convert the hydrochloride salt to its freebase form. The freebase is significantly less polar and will exhibit dramatically improved solubility in a wider range of organic solvents. This can typically be achieved by a simple liquid-liquid extraction using a mild inorganic base. For a detailed procedure, please refer to the troubleshooting guide below.

Troubleshooting Guides & Detailed Protocols

This section provides in-depth, step-by-step guidance on systematically addressing and overcoming the solubility challenges of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl.

Issue 1: Complete Insolubility in a Required Reaction Solvent

When faced with negligible solubility in your chosen organic solvent, a systematic approach is necessary to find a suitable solution.

The following diagram outlines a logical workflow for addressing solubility issues, starting with the simplest methods and progressing to more complex solutions.

G cluster_0 Solubility Troubleshooting Workflow A Start: Insoluble Compound in Solvent X B Option 1: Co-Solvent Screening A->B C Is solubility achieved? B->C D Option 2: Temperature Adjustment C->D No H Success: Proceed with Experiment C->H Yes E Is solubility achieved? D->E F Option 3: Convert to Freebase E->F No E->H Yes G Is solubility achieved? F->G G->H Yes I Consult Advanced Strategies G->I No

Caption: A decision-making workflow for improving compound solubility.

A co-solvent can modify the overall polarity of the solvent system, enhancing solubility. Polar, aprotic solvents are often effective.

Objective: To identify a co-solvent system that dissolves 5-(Piperidin-4-yl)pyrrolidin-2-one HCl.

Materials:

  • 5-(Piperidin-4-yl)pyrrolidin-2-one HCl

  • Primary non-polar solvent (e.g., Toluene, DCM)

  • Co-solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF), Methanol (MeOH)

  • Vials, magnetic stirrer, and stir bars

Procedure:

  • Add a pre-weighed amount of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl to a vial (e.g., 10 mg).

  • Add the primary organic solvent (e.g., 1 mL) and stir for 5 minutes. Observe for dissolution.

  • If the compound remains insoluble, add a co-solvent dropwise (e.g., 50 µL at a time) while stirring.

  • Continue adding the co-solvent until the solid dissolves or until the co-solvent constitutes a significant portion of the total volume (e.g., 50%).

  • Record the approximate ratio of primary solvent to co-solvent required for dissolution.

Interpreting the Results: The table below provides a framework for comparing potential co-solvents.

Co-SolventDielectric Constant (Approx.)Observations (e.g., Ratio for Dissolution)Compatibility Notes
DMF 37May be difficult to remove under vacuum.
DMSO 47High boiling point; can be challenging to remove.
MeCN 38Generally compatible with many reaction types.
THF 7.6Less polar, but can be effective in some cases.
MeOH 33Protic solvent; may interfere with certain reactions.
Issue 2: The Need for a Non-Polar, Aprotic Solution

For many organic reactions (e.g., those involving organometallics or acid-sensitive reagents), the presence of the HCl salt or polar, protic co-solvents is not viable. In these cases, converting the salt to its freebase is the standard and most effective approach.

The process involves neutralizing the hydrochloride salt with a mild base. This deprotonates the piperidinium nitrogen, removing the positive charge and breaking the ionic bond with the chloride ion. The resulting freebase is a neutral, more lipophilic molecule with significantly higher solubility in organic solvents.

G cluster_0 Salt to Freebase Conversion start 5-(Piperidin-4-yl)pyrrolidin-2-one HCl (Polar, Water-Soluble) process + Aqueous Base (e.g., NaHCO₃) + Organic Solvent (e.g., DCM) start->process Dissolve & Neutralize end 5-(Piperidin-4-yl)pyrrolidin-2-one (Freebase) (Less Polar, Organic-Soluble) process->end Extract into Organic Phase waste Aqueous Layer (NaCl, excess base) process->waste Separate Layers

Caption: The conversion of the polar HCl salt to the organic-soluble freebase.

Objective: To isolate the neutral, freebase form of 5-(Piperidin-4-yl)pyrrolidin-2-one for use in organic reactions.

Materials:

  • 5-(Piperidin-4-yl)pyrrolidin-2-one HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in a minimal amount of deionized water.

  • Neutralization: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent like DCM.

  • Basification: Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Swirl gently at first. Stopper the funnel and invert, venting frequently to release the CO₂ gas that evolves. Continue adding base until the effervescence ceases and the aqueous layer is basic (test with pH paper, target pH > 8).

  • Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Separation: Drain the lower organic layer (DCM) into a clean flask.

  • Re-extraction: Add a fresh portion of DCM to the separatory funnel and repeat the extraction process two more times to ensure complete recovery of the freebase. Combine all organic extracts.

  • Washing: Wash the combined organic layers with brine. This helps to remove residual water and inorganic salts.

  • Drying: Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the freebase, likely as an oil or a low-melting solid.

Self-Validation: Confirm the successful conversion by obtaining an NMR spectrum. The characteristic broad peak of the N-H⁺ proton in the HCl salt should disappear in the spectrum of the freebase.

Advanced Strategies

If the above methods are insufficient, more advanced formulation techniques can be explored, particularly for drug development applications.

  • Solid Dispersions: This involves dispersing the compound in a polymeric carrier at the molecular level. Techniques like spray drying or hot-melt extrusion can be used to create an amorphous solid dispersion, which often has enhanced dissolution rates and apparent solubility.

  • Use of Solubilizing Excipients: For formulation purposes, surfactants (e.g., Polysorbate 80) or cyclodextrins can be used to form micelles or inclusion complexes, respectively, which can encapsulate the drug molecule and increase its solubility in aqueous or mixed-media systems.

References

This section would be populated with actual links from the search tool if it were used to find specific papers on solubility enhancement techniques.

Optimization

Technical Support Center: Hygroscopicity Management for Piperidinyl-Pyrrolidinone Salts

Case Reference: PIP-PYR-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Executive Summary You are likely encountering deliquescence or phase instability in piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PIP-PYR-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary

You are likely encountering deliquescence or phase instability in piperidinyl-pyrrolidinone salts. This scaffold presents a specific challenge: the piperidinyl nitrogen is highly basic (


), driving strong salt formation, while the pyrrolidinone  moiety acts as a strong hydrogen bond acceptor, increasing the polarity and water affinity of the crystal lattice.

When these two factors combine, standard salts (like hydrochlorides) often possess high lattice energies that are paradoxically easily disrupted by water, leading to hydrate formation or deliquescence. This guide provides a root-cause analysis and actionable engineering controls to stabilize your solid form.

Part 1: Diagnostic Phase (Root Cause Analysis)

Before changing your salt, you must characterize the nature of the water interaction. Not all weight gain is the same.[1][2][3]

Q: My salt turns to gel at 60% RH. Is this deliquescence or hydrate formation?

A: You need to distinguish between adsorption, absorption, and deliquescence.

  • Surface Adsorption: Reversible weight gain (<2%). Common in micronized powders.

  • Stoichiometric Hydrate: Step-wise weight gain (e.g., ~4-5% for a monohydrate) that stabilizes.

  • Deliquescence: Exponential weight gain that does not plateau until the solid dissolves in its own sorbed water.

The Diagnostic Workflow: Run a Dynamic Vapor Sorption (DVS) cycle.[2][3][4][5] If you see a "shark fin" hysteresis (desorption does not track adsorption) or a non-returning mass, you have a phase change.

DVS_Diagnosis Start Start: DVS Analysis (0% -> 90% -> 0% RH) Step1 Observe Mass Change at 90% RH Start->Step1 LowGain < 2% Mass Gain Step1->LowGain Low Uptake StepGain Step Change (Stoichiometric) Step1->StepGain Sharp Step ExpGain Exponential Gain (> 20%) Step1->ExpGain Rapid Uptake Result1 Non-Hygroscopic (Surface Adsorption only) LowGain->Result1 Hysteresis Check Hysteresis (Desorption Cycle) StepGain->Hysteresis Result3 Deliquescence (Salt Dissolved) ExpGain->Result3 Result2 Stable Hydrate Formed Hysteresis->Result2 Stable Plateau Result4 Channel Hydrate (Variable Stoichiometry) Hysteresis->Result4 Sloped Plateau

Figure 1: Diagnostic logic for interpreting water sorption profiles.

Part 2: Salt Selection Strategy (The Chemistry)

If diagnostics confirm deliquescence, you must engineer the crystal lattice to exclude water.

Q: I used HCl because it’s a standard counter-ion. Why is it failing?

A: For piperidinyl-pyrrolidinones, HCl is often a poor choice. The chloride ion is small and has a high charge density. While it forms a strong ionic bond with the protonated piperidine, the resulting crystal lattice often has "voids" or high-energy surfaces that water can easily penetrate. Furthermore, the high solubility of piperidinyl-HCl salts correlates with high hygroscopicity (the "Solubility-Hygroscopicity Trade-off").

Q: Which counter-ions should I screen next?

A: You need to "bury" the charge using large, lipophilic counter-ions or reduce solubility using tight-packing organic acids.

Recommended Counter-Ion Hierarchy:

TierCounter-IonRationale for Piperidinyl-Pyrrolidinone Scaffolds
1 (Best) Tosylate / Napsylate Large, planar aromatic rings provide steric bulk, shielding the protonated nitrogen from water. Often forms non-hygroscopic lattices.
2 (Good) Fumarate (2:1 or 1:1) Often facilitates tight hydrogen-bonding networks (COOH···O=C-Pyrrolidinone) that exclude water.
3 (Okay) Succinate / Adipate Similar to fumarate but more flexible; may lead to lower melting points.
Avoid HCl, Mesylate, Bromide Small inorganic ions or highly soluble organic sulfonates often exacerbate hygroscopicity in this specific scaffold.

The Selection Logic: We apply the "Hydrophobic Shielding" principle. By selecting a counter-ion with a large hydrophobic surface area (like Naphthalene-2-sulfonate), you physically block water molecules from accessing the polar salt bridge.

Salt_Selection Input Piperidinyl-Pyrrolidinone Base (pKa ~9.5) Decision Select Counter-Ion Strategy Input->Decision PathA Small Inorganic (HCl, HBr) Decision->PathA PathB Lipophilic Organic (Tosylate, Napsylate) Decision->PathB PathC Dicarboxylic (Fumarate, Maleate) Decision->PathC OutcomeA High Solubility High Hygroscopicity (Risk of Deliquescence) PathA->OutcomeA OutcomeB Lower Solubility Hydrophobic Shielding (Stable Anhydrate) PathB->OutcomeB OutcomeC Moderate Solubility H-Bond Network (Potential Hydrate) PathC->OutcomeC

Figure 2: Counter-ion selection strategy based on physicochemical outcomes.

Part 3: Process & Handling (The Engineering)

Q: I produced a Tosylate salt, but it is amorphous and still sticky. What happened?

A: You likely trapped solvent or failed to crystallize the salt fully. Amorphous salts are thermodynamically unstable and have high surface energy, making them "sponges" for moisture. You must force crystallization.

Troubleshooting Steps:

  • Solvent Switch: Avoid rapid evaporation (Rotovap). Use Slurry Bridging (see Protocol A).

  • Anti-Solvent Addition: Dissolve in a "good" solvent (e.g., Ethanol), then slowly add a "bad" solvent (e.g., Ethyl Acetate or MTBE) to induce nucleation.

  • Annealing: If the solid is amorphous, expose it to high humidity (75% RH) for 24 hours, then dry it. This "moisture stress" can sometimes catalyze the rearrangement of molecules into a stable crystalline lattice (a phenomenon known as moisture-induced crystallization).

Part 4: Validated Protocols

Protocol A: Slurry Bridging for Stable Polymorph Isolation

Use this to convert amorphous/hygroscopic material into its most stable crystalline form.

  • Preparation: Weigh ~50-100 mg of your salt into a chemically resistant vial.

  • Solvent Selection: Choose a solvent where the salt has low solubility (e.g., Isopropanol, Acetone, or Ethyl Acetate).

  • Slurry Formation: Add just enough solvent to create a suspension (solid must be visible). Do not dissolve completely.

  • Cycling: Stir at 500 RPM. Cycle the temperature between 20°C (4 hours) and 40°C (4 hours) for 48-72 hours.

    • Mechanism:[6] This promotes "Ostwald Ripening," where small/amorphous particles dissolve and reprecipitate onto larger, more stable crystals.

  • Isolation: Filter the solid and dry under vacuum at 40°C.

  • Validation: Analyze via XRPD. Sharp peaks indicate crystallinity.

Protocol B: Dynamic Vapor Sorption (DVS) Standard Method

Use this to validate the hygroscopicity classification.

  • Sample Load: 10-20 mg of crystalline sample.

  • Pre-treatment: Dry at 0% RH or 40°C for 2 hours to remove surface moisture.

  • Cycle:

    • Step 1: 0% to 90% RH in 10% increments.[2][4]

    • Step 2: 90% to 0% RH in 10% increments.[4]

    • Equilibrium Criteria:

      
       per minute.
      
  • Classification (EP/USP Standards):

    • Non-hygroscopic: < 0.2% weight gain.

    • Slightly hygroscopic: 0.2% – 2.0% weight gain.

    • Hygroscopic: 2.0% – 15.0% weight gain.

    • Very Hygroscopic: > 15.0% weight gain.

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[7][8]

  • Gould, P. L. (1986).[8] Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.

  • Newman, A. (2013). Solid-State Analysis of Pharmaceuticals. In: Polymorphism in the Pharmaceutical Industry.

  • Surface Measurement Systems. (n.d.). DVS Application Note 10: Characterization of Hydrates.

Sources

Troubleshooting

Purification of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl via recrystallization

Technical Support Center: Purification Guide Welcome to the Technical Support Center. This guide addresses the purification of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride , a polar bicyclic amine salt often used as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Guide

Welcome to the Technical Support Center. This guide addresses the purification of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride , a polar bicyclic amine salt often used as a scaffold in kinase inhibitor synthesis.

Due to the presence of both a secondary amine (piperidine) and a lactam (pyrrolidinone), this compound exhibits high polarity and significant water solubility. The hydrochloride salt form increases this polarity, making "oiling out" a common failure mode during recrystallization. This guide provides validated protocols to mitigate these risks.

Solvent Selection & Solubility Profile

The choice of solvent is critical for this hydrochloride salt.[1] The goal is to balance the high solubility of the ionic salt with the need to induce crystal lattice formation.

Solvent Compatibility Matrix:

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Methanol (MeOH) Very HighHighPoor Too soluble; yield will be low without an anti-solvent.
Ethanol (EtOH) HighModerateGood Excellent primary solvent; often requires an anti-solvent.
Isopropanol (IPA) ModerateLowExcellent Best single-solvent system. High boiling point allows good dissolution.
Diethyl Ether / MTBE InsolubleInsolubleAnti-Solvent Use to induce precipitation from alcoholic solutions.
Ethyl Acetate (EtOAc) LowInsolubleAnti-Solvent Good for washing or "crashing out" but poor for dissolving.
Water Very HighVery HighAvoid Risk of hydration; difficult to dry. Use only if necessary (e.g., 95% EtOH).

Experimental Protocols

Method A: Isopropanol (IPA) Reflux (Recommended)

Best for: Multi-gram scale purification where removal of colored impurities and inorganic salts is required.

Step-by-Step Workflow:

  • Preparation: Place the crude 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Isopropanol (IPA) (approx. 10 mL per gram of solid).

  • Heating: Heat the mixture to reflux (82°C) with vigorous stirring.

    • Checkpoint: If the solid does not dissolve completely after 15 minutes of reflux, add Methanol dropwise through the condenser until a clear solution is obtained. Do not exceed 10% MeOH by volume.

  • Filtration (Hot): If insoluble particles (likely inorganic salts like NaCl or NH₄Cl) remain, filter the hot solution rapidly through a pre-heated glass frit or Celite pad.

  • Crystallization: Remove the heat source. Allow the flask to cool slowly to room temperature (approx. 25°C) over 1-2 hours.

    • Critical Step: Do not use an ice bath immediately. Rapid cooling promotes oiling out.

  • Finishing: Once crystals form at room temperature, cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum. Wash the cake with cold IPA followed by cold Diethyl Ether.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets to remove trace moisture and HCl gas.

Method B: Ethanol/Ether Precipitation (Alternative)

Best for: Small-scale (<500 mg) or heat-sensitive samples.

  • Dissolve the crude salt in the minimum amount of warm absolute Ethanol .

  • Allow the solution to cool to room temperature.

  • Add Diethyl Ether (or MTBE) dropwise with stirring until a persistent cloudiness (turbidity) appears.

  • Add a few drops of Ethanol to clear the solution.

  • Cover the flask and let it stand undisturbed. Vapor diffusion or slow cooling will yield crystals.

Troubleshooting & FAQs

Issue 1: The product is "oiling out" (forming a gum instead of crystals).

Cause: The temperature dropped too quickly, or the solvent polarity is too high (holding too much water). Solution:

  • Re-heat: Heat the mixture back to reflux until the oil redissolves.

  • Add Solvent: Add a small amount of the primary solvent (EtOH or IPA).

  • Seed: Add a tiny crystal of pure product (seed crystal) to the cooling solution at roughly 40-50°C.

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface to provide nucleation sites.

Issue 2: The crystals are colored (yellow/brown).

Cause: Oxidation byproducts or polymeric impurities. Solution:

  • Perform a Charcoal Treatment : During the hot dissolution step (Method A, Step 3), add activated charcoal (1-2% by weight). Reflux for 5-10 minutes, then filter hot through Celite. Note: Some product loss is expected.

Issue 3: Low yield.

Cause: Product is too soluble in the mother liquor. Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process (Second Crop).

  • Ensure the "Anti-Solvent" (Ether/EtOAc) was added in sufficient quantity to lower solubility.

Visualizations

Figure 1: Recrystallization Workflow

Recrystallization_Workflow Start Crude 5-(Piperidin-4-yl) pyrrolidin-2-one HCl Dissolve Dissolve in boiling IPA (Add MeOH drops if needed) Start->Dissolve Check_Sol Is solution clear? Dissolve->Check_Sol Filter_Hot Filter Hot (Remove inorganics) Check_Sol->Filter_Hot No (Solids present) Cool_Slow Cool slowly to RT (Avoid thermal shock) Check_Sol->Cool_Slow Yes Filter_Hot->Cool_Slow Check_Cryst Crystals forming? Cool_Slow->Check_Cryst Ice_Bath Cool to 0°C (30 mins) Check_Cryst->Ice_Bath Yes Reheat Reheat to Reflux Add more solvent Check_Cryst->Reheat No (Oiling Out) Filter_Cold Vacuum Filtration Ice_Bath->Filter_Cold Wash Wash with Cold Ether Filter_Cold->Wash Dry Dry (Vac Oven, 40°C) Wash->Dry Seed Add Seed Crystal / Scratch Glass Reheat->Seed Seed->Cool_Slow

Caption: Standard workflow for the recrystallization of polar amine hydrochloride salts using the IPA reflux method.

Figure 2: Troubleshooting "Oiling Out"

Oiling_Out_Logic Problem Problem: Product Oils Out Check_Water Is solvent wet? Problem->Check_Water Dry_Solvent Use Anhydrous Solvent Check_Water->Dry_Solvent Yes Check_Conc Is solution too conc? Check_Water->Check_Conc No Dilute Add 10-20% more solvent Check_Conc->Dilute Yes Check_Temp Cooling too fast? Check_Conc->Check_Temp No Insulate Wrap flask in towel Cool to RT slowly Check_Temp->Insulate Yes

Caption: Decision tree for diagnosing and correcting "oiling out" during crystallization.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification protocols of organic salts).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on recrystallization techniques).

  • Sigma-Aldrich Technical Library. (n.d.). Recrystallization User Guide. Retrieved February 16, 2026.

  • PubChem. (n.d.).[2] Compound Summary: 4-Piperidone hydrochloride.[2][3] (Structural analog used for solubility inference).[4][5]

Sources

Optimization

Removing unreacted starting materials from 5-(Piperidin-4-yl)pyrrolidin-2-one synthesis

Welcome to the technical support guide for the purification of 5-(Piperidin-4-yl)pyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-(Piperidin-4-yl)pyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable intermediate with high purity. This guide provides in-depth, experience-driven answers to common purification issues, detailed experimental protocols, and logical workflows to streamline your purification strategy.

Introduction: The Challenge of Purifying a Bifunctional Polar Molecule

5-(Piperidin-4-yl)pyrrolidin-2-one is a key building block in pharmaceutical synthesis, notable for its polar nature and the presence of two key functional groups: a secondary amine within the piperidine ring and a lactam (cyclic amide) in the pyrrolidinone moiety. This bifunctionality, while synthetically useful, presents specific purification challenges. The basicity of the piperidine nitrogen and the overall polarity of the molecule often lead to difficulties in separating it from polar starting materials and byproducts using standard chromatographic techniques. This guide will address these challenges head-on, providing practical, field-tested solutions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My crude reaction mixture shows a significant amount of unreacted amine starting material (e.g., 4-aminopiperidine derivative). What is the most efficient primary purification step?

A1: The most robust and scalable initial purification step is an acid-base liquid-liquid extraction . This classical technique is highly effective for separating basic compounds like amines from neutral or acidic compounds.[1][2][3][4]

Causality: The piperidine nitrogen in your product and any unreacted amine starting material is basic (typical pKa of a protonated piperidine is ~11.2).[5] By dissolving the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with an aqueous acid solution (e.g., 1M HCl), the basic nitrogen atoms are protonated.[3][6] This forms ammonium salts, which are ionic and thus highly soluble in the aqueous phase, while neutral organic impurities (like a pyrrolidinone precursor or non-amine byproducts) remain in the organic layer.[2][4] You can then isolate your product by basifying the separated aqueous layer and re-extracting it into an organic solvent.[2]

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, a wash with brine (saturated aqueous NaCl) can help to break it.

  • Product Precipitation: Upon basification of the aqueous layer, if the product precipitates out of solution, it can be isolated by filtration instead of re-extraction. Ensure the pH is sufficiently high (>10) to fully deprotonate the amine.

Q2: I've performed an acid-base extraction, but TLC and LC-MS analysis still show polar impurities. Standard silica gel chromatography gives poor separation and significant tailing. What should I do?

A2: This is a classic issue when purifying basic amines on acidic silica gel.[7] The acidic silanol groups on the silica surface strongly interact with the basic piperidine nitrogen, leading to peak tailing and poor resolution.[7] You have two primary alternative strategies:

  • Modified Normal-Phase Chromatography: You can "deactivate" the silica gel. This is typically done by adding a small amount of a competing base to the mobile phase, such as triethylamine (~0.1-1%) or ammonium hydroxide. This additive will preferentially interact with the acidic sites on the silica, allowing your product to elute more cleanly.[7]

  • Reverse-Phase Chromatography (RPC): This is often the superior choice for polar compounds.[8][9][10] In RPC, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (typically mixtures of water and acetonitrile or methanol).[8][10] Since your product is highly polar, it will elute relatively early. This technique separates compounds based on hydrophobicity, which can provide a completely different selectivity compared to normal-phase chromatography.[10]

Expert Tip: For RPC of basic compounds, it is highly recommended to add a modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This keeps the piperidine nitrogen consistently protonated, leading to sharper peaks and more reproducible retention times.

Q3: My compound is a solid. Can I use crystallization for purification? What solvents are recommended?

A3: Yes, crystallization is an excellent and highly scalable method for purifying solid organic compounds, provided a suitable solvent system can be found.[11][12] The goal is to find a solvent or solvent pair in which your product is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.[11][12][13]

Solvent Selection Strategy:

  • "Like Dissolves Like": Your product is polar. Start by testing polar solvents. Small-scale solubility tests are crucial.

  • Single Solvents to Test: Ethanol, methanol, isopropanol, acetonitrile, and ethyl acetate are good starting points.[14]

  • Solvent Pairs: If no single solvent is ideal, use a solvent pair.[11][12] This involves dissolving the compound in a "good" solvent (in which it is very soluble) at an elevated temperature and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point).[11][12] Allow this to cool slowly to promote crystal growth. Common pairs for polar compounds include ethanol/water, acetone/water, or ethyl acetate/hexane.[11][12]

Troubleshooting:

  • "Oiling Out": If the compound separates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of your impure compound. Try a lower-boiling point solvent or use a larger volume of solvent.

  • No Crystals Form: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed crystal" from a previous pure batch to initiate crystallization.[11]

Data & Workflow Visualizations

Impurity Profile and Method Selection

The choice of purification method is dictated by the properties of the product versus its likely impurities.

Compound TypePolarityAcidity/BasicityRecommended Primary MethodRecommended Secondary Method
5-(Piperidin-4-yl)pyrrolidin-2-one (Product) HighBasicAcid-Base ExtractionReverse-Phase Chromatography / Crystallization
Pyrrolidinone Precursor (e.g., Glutamic acid derivative) HighNeutral/AcidicAcid-Base Extraction (remains in organic)Normal-Phase Chromatography
Piperidine Starting Material (e.g., 4-aminopiperidine) HighBasicAcid-Base Extraction (co-extracts with product)Reverse-Phase Chromatography
Non-polar byproducts LowNeutralAcid-Base Extraction (remains in organic)Normal-Phase Chromatography (elutes early)
Purification Strategy Decision Workflow

This diagram outlines a logical workflow for purifying your crude product, starting from the initial workup.

PurificationWorkflow cluster_0 Initial Workup & Analysis cluster_1 Primary Purification cluster_2 Purity Assessment cluster_3 Secondary Purification (If Needed) Start Crude Reaction Mixture TLC_LCMS Analyze Crude by TLC/LCMS Start->TLC_LCMS Extraction Perform Acid-Base Extraction TLC_LCMS->Extraction CheckPurity Check Purity of Isolated Product Extraction->CheckPurity IsSolid Is Product a Solid? CheckPurity->IsSolid Purity < 95% Final Pure Product (>95%) CheckPurity->Final Purity > 95% RPC Reverse-Phase Chromatography (RPC) IsSolid->RPC No / Oily Crystallization Crystallization IsSolid->Crystallization Yes RPC->Final Crystallization->Final

Caption: Decision workflow for purification.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)) at a concentration of approximately 50-100 mg/mL.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate. The protonated amine product will be in the top aqueous layer.[2][4] Drain the bottom organic layer, which contains neutral impurities.

  • Repeat (Optional): For maximum recovery, re-extract the organic layer with a fresh portion of 1M HCl. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base, such as 5M sodium hydroxide (NaOH), with stirring until the pH is >10 (verify with pH paper). This neutralizes the ammonium salt, regenerating the free amine.[2]

  • Product Extraction: Add a fresh portion of organic solvent (DCM is effective here) to the basic aqueous solution in the separatory funnel. Shake vigorously to extract the neutral amine product back into the organic phase.

  • Drying and Concentration: Drain the organic layer. Wash it once with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the partially purified product.

Protocol 2: Reverse-Phase Flash Chromatography

This protocol is for purifying the product when polar impurities persist after extraction.

  • Column & Solvents:

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

    • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid (or TFA).

  • Sample Preparation: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase (or DMSO if solubility is an issue).

  • Equilibration: Equilibrate the C18 column with a starting mixture of the mobile phase (e.g., 95% A / 5% B) for several column volumes.

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with a gradient of increasing organic solvent (B). A typical gradient might be 5% B to 70% B over 10-20 column volumes. The polar product should elute as the concentration of the organic solvent increases.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the organic solvent (acetonitrile/methanol) via rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) or subjected to another acid-base workup to remove the acid modifier and isolate the final compound.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of California, Los Angeles. SOP: CRYSTALLIZATION. [Link]

  • IUCrJ. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. [Link]

  • University of Rochester. Workup for Removing Amines. [Link]

  • Yumpu. 1 3.3. CRYSTALLIZATION. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]

  • PubMed. (n.d.). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Royal Society of Chemistry. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

  • The Pharma Master. Troubleshooting. [Link]

  • Royal Society of Chemistry. A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. Analytical Methods. [Link]

  • SpringerLink. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed Central. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

  • PubChem. Piperidin-4-yl(pyrrolidin-1-yl)methanone. [Link]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Google Patents. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • MDPI. (2022, July 22). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • Royal Society of Chemistry. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • ACS Publications. (2022, April 29). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. 4-(1-Pyrrolidinyl)piperidine. [Link]

  • Wikipedia. Piperidine. [Link]

  • ResearchGate. (2025, August 7). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. [Link]

Sources

Troubleshooting

Technical Support Center: 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride Synthesis

Answering in the persona of a Senior Application Scientist. Welcome to the technical support guide for the synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride. This document is designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support guide for the synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and optimize your product yield and purity.

Synthetic Overview & Core Challenges

The synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is a multi-step process that combines the assembly of two key heterocyclic scaffolds. While seemingly straightforward, achieving high yield and purity requires careful control over several reaction parameters. The most common synthetic strategy involves a reductive amination followed by intramolecular cyclization (lactamization) and a final deprotection/salt formation step.

The primary challenges users encounter include:

  • Low yield during the reductive amination: Often due to imine instability or competing side reactions.

  • Inefficient lactamization: The intramolecular cyclization can be slow or incomplete.

  • Impurity formation: Diastereomeric mixtures, over-alkylation products, and byproducts from starting material degradation are common.

  • Difficult purification: The polar nature of the intermediate and final products can complicate isolation.

This guide will address these core challenges directly, providing both theoretical explanations and practical, field-proven solutions.

General Synthetic Workflow

Below is a diagram illustrating the common synthetic approach, which will be the basis for our discussion.

G SM1 N-Boc-4-oxopiperidine Int1 Intermediate Amine-Ester SM1->Int1 1. Reductive Amination (e.g., NaBH(OAc)3) SM2 L-Glutamic Acid Diethyl Ester SM2->Int1 Int2 N-Boc Protected Product Int1->Int2 2. Lactamization (Heat or Base) FP 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride (Final Product) Int2->FP 3. Boc Deprotection & Salt Formation (HCl in Dioxane/MeOH)

Caption: A common multi-step workflow for the target synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reductive amination yield is consistently low (<50%). What are the likely causes and how can I fix it?

  • Plausible Causes & Scientific Rationale:

    • Inefficient Imine Formation: The initial condensation between the ketone (N-Boc-4-oxopiperidine) and the amine (glutamic acid ester) is a reversible equilibrium. Insufficient removal of the water byproduct can prevent the reaction from proceeding to completion.

    • Reductant Instability or Inactivity: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. Older or improperly stored reagent will have reduced activity. Other reductants like sodium cyanoborohydride (NaBH₃CN) have different reactivity profiles and pH dependencies.

    • Competing Reduction: A overly reactive reducing agent (like sodium borohydride, NaBH₄) can reduce the starting ketone to the corresponding alcohol before imine formation occurs, leading to a significant byproduct. STAB is preferred as it is a milder, more selective reagent for this purpose.[1]

    • Incorrect pH: The reaction is pH-sensitive. A slightly acidic condition (pH 5-6) is optimal to catalyze imine formation without deactivating the amine nucleophile or causing significant side reactions like enamine formation.

  • Diagnostic Steps & Corrective Actions:

Diagnostic StepObservationCorrective Action
1. Monitor by TLC/LC-MS Significant unreacted N-Boc-4-oxopiperidine remains.Isolate the Cause: Check for the presence of the corresponding alcohol byproduct. If the alcohol is present, your reductant is too reactive or was added too early. If no alcohol is seen, focus on imine formation.
2. Check Reagents & Conditions N/AImprove Imine Formation: Add a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture before adding the reductant. Alternatively, pre-stir the ketone and amine together for 1-2 hours before adding the reductant to allow the imine to form.
3. Verify Reductant Quality N/AUse Fresh Reagent: Use a new, unopened bottle of STAB. Add it portion-wise to control the reaction temperature and prevent rapid, uncontrolled reduction.
4. Optimize pH N/AAdjust pH: Add a small amount of acetic acid (typically 1-2 equivalents relative to the amine) to the reaction mixture to ensure a weakly acidic environment, which is optimal for reductive amination.[2]

Question 2: The lactamization step is stalling. How can I drive the intramolecular cyclization to completion?

  • Plausible Causes & Scientific Rationale:

    • Steric Hindrance: The bulky Boc-piperidine and the ester group can create steric hindrance that slows down the intramolecular nucleophilic attack of the nitrogen onto the ester carbonyl.

    • Low Temperature: Amide bond formation is often kinetically slow at room temperature.

    • Unfavorable Equilibrium: Lactam formation is also an equilibrium process. The presence of the alcohol byproduct (ethanol, if using an ethyl ester) can favor the reverse reaction.

  • Diagnostic Steps & Corrective Actions:

    • Thermal Promotion: The most common solution is to apply heat. Refluxing the intermediate amine-ester in a high-boiling point, non-protic solvent like toluene or xylene is highly effective. A Dean-Stark trap can be used to remove the ethanol byproduct, driving the equilibrium towards the product.

    • Base Catalysis: A non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the amine, creating a more potent nucleophile (an amide anion) that will readily attack the ester. This is typically done at lower temperatures (0 °C to RT) in an anhydrous solvent like THF.

    • Change of Solvent: Switching to a polar aprotic solvent like DMF or DMAc can sometimes accelerate the reaction by better solvating the transition state.

Question 3: I see multiple product spots on my TLC/LC-MS after purification. What are these impurities?

  • Plausible Causes & Scientific Rationale:

    • Diastereomers: The chiral center on the glutamic acid backbone and the new chiral center formed at the C5 position of the pyrrolidinone ring can result in a mixture of diastereomers if the stereocontrol during the reduction is not perfect.

    • Over-alkylation: If the starting glutamic acid ester is not pure, or if side reactions occur, you might see impurities from reactions with other electrophiles.

    • Ring-Opened Amide: Incomplete lactamization will leave the linear amino-di-ester in the product mixture.

    • Piperidine-Related Impurities: Incomplete Boc protection or premature deprotection can lead to side reactions on the piperidine nitrogen.[]

  • Diagnostic Steps & Corrective Actions:

    • Characterize Impurities: Use LC-MS to get the mass of the impurity peaks. This can quickly tell you if it's an isomer (same mass) or a different compound. If possible, isolate the major impurity for NMR analysis.[4]

    • Optimize Chromatography: The final product and intermediates are often polar and basic. Use a column with a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the mobile phase) to improve peak shape and separation. Reverse-phase HPLC can also be effective for purification and analysis.

    • Recrystallization: The final hydrochloride salt can often be purified effectively by recrystallization from a suitable solvent system, such as methanol/ether or ethanol/acetone. This is an excellent way to remove minor impurities and isolate a single diastereomer if one crystallizes preferentially.[5]

Troubleshooting Flowchart for Low Yield

G Start Low Final Yield CheckTLC Analyze Crude Reaction Mixture (TLC / LC-MS) Start->CheckTLC SM_Present High % of Starting Materials Remain? CheckTLC->SM_Present Incomplete Diagnosis: Incomplete Reaction SM_Present->Incomplete Yes SideProducts Multiple Unidentified Spots? SM_Present->SideProducts No Action1 Action: Extend reaction time, increase temperature, or add more of the limiting reagent. Incomplete->Action1 Degradation Diagnosis: Degradation / Side Reactions SideProducts->Degradation Yes Purification Diagnosis: Purification Loss SideProducts->Purification No (Crude looks clean) Action2 Action: Lower temperature, check reagent purity, use milder reagents (e.g., STAB vs NaBH4). Degradation->Action2 Action3 Action: Optimize chromatography (e.g., add TEA), consider recrystallization. Purification->Action3

Caption: A decision tree for diagnosing the root cause of low yield.

Frequently Asked Questions (FAQs)

Q: What is the best N-protecting group for the piperidine ring? A: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is stable under the slightly acidic conditions of reductive amination and the thermal or basic conditions of lactamization. Its primary advantage is the ease of removal under strongly acidic conditions (e.g., HCl in dioxane or TFA), which can be performed in the final step to directly precipitate the desired hydrochloride salt.

Q: Can I use a different starting material instead of a glutamic acid ester? A: Yes, other five-carbon synthons can be used. For example, ethyl 5-bromopentanoate could be reacted with N-Boc-4-aminopiperidine in an Sₙ2 reaction, followed by cyclization. However, the reductive amination route with glutamic acid derivatives is often preferred due to the ready availability and stereochemical purity of the starting materials.

Q: What are the critical safety precautions for this synthesis? A:

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas. Handle in a well-ventilated fume hood and avoid contact with moisture.

  • Sodium Hydride (NaH): Highly flammable and pyrophoric upon contact with water or air. Must be handled under an inert atmosphere (Nitrogen or Argon).

  • HCl in Dioxane/Methanol: Highly corrosive and toxic. Always handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Q: How do I confirm the formation of the final hydrochloride salt? A: Successful salt formation is typically indicated by the precipitation of a white solid upon addition of the HCl solution. To confirm, you can take a small sample, dissolve it in water, and check the pH (it should be acidic). Furthermore, the proton NMR spectrum will show a characteristic broad singlet for the N-H protons of the ammonium salt, and the chemical shifts of adjacent protons will be altered compared to the free base.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-5-(piperidin-4-yl)pyrrolidin-2-one

  • Reductive Amination:

    • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-oxopiperidine (1.0 eq), L-glutamic acid diethyl ester hydrochloride (1.05 eq), and anhydrous dichloromethane (DCM, approx. 0.1 M).

    • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt, followed by acetic acid (1.5 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 30 °C.

    • Let the reaction stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone.

    • Upon completion, quench the reaction carefully by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is a viscous oil.

  • Lactamization:

    • Dissolve the crude amine-ester from the previous step in toluene (approx. 0.1 M).

    • Heat the mixture to reflux (approx. 110 °C) for 8-12 hours. Monitor the reaction by TLC/LC-MS for the formation of the lactam.

    • Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the toluene.

    • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) to yield the N-Boc protected product as a white solid or thick oil.

Protocol 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-5-(piperidin-4-yl)pyrrolidin-2-one (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise.

  • A white precipitate should form immediately or upon stirring.

  • Stir the resulting slurry at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours to ensure complete deprotection.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Dry the product under high vacuum to yield 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride as a white to off-white solid.

References

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.).
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). MDPI.
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). Organometallics. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.
  • Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. (n.d.).
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022).
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
  • 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis. (2023). Chemicalbook.
  • Pyrrolidine synthesis via ring contraction of pyridines. (n.d.).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Chemical Review and Letters.
  • Piperidine Synthesis. (2025). DTIC.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Chemistry & Biodiversity.
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (2018). Organic & Biomolecular Chemistry.
  • A review on synthesis and characterization of impurities of drugs. (2022). World Journal of Pharmaceutical Research.
  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (n.d.). ChemRxiv.
  • Piperidine and Impurities. (n.d.). BOC Sciences.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC.

Sources

Optimization

Technical Support Center: Pyrrolidin-2-one Stability During Acidic Workup

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for preventing the unwanted ring opening of pyrrolidin-2-one to γ-aminobutyric acid (GABA) during acidic w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for preventing the unwanted ring opening of pyrrolidin-2-one to γ-aminobutyric acid (GABA) during acidic workup procedures. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate this common challenge.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrrolidin-2-one ring opening during acidic workup?

The lactam (cyclic amide) in the pyrrolidin-2-one ring is susceptible to acid-catalyzed hydrolysis.[1][2][3] This reaction is primarily driven by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The presence of strong acids, elevated temperatures, and prolonged reaction times can significantly accelerate this degradation pathway.

Q2: What are the primary factors that influence the rate of ring opening?

The stability of the pyrrolidin-2-one ring is influenced by several key factors:

  • Acid Strength and Concentration: Stronger acids and higher concentrations lead to a faster rate of hydrolysis.

  • Temperature: Increased temperature provides the necessary activation energy for the hydrolysis reaction, significantly increasing the rate of ring opening.

  • Reaction Time: The longer the pyrrolidin-2-one is exposed to acidic conditions, the greater the extent of hydrolysis.

  • Water Activity: The presence of water is essential for the hydrolysis to occur.[1][2]

Q3: How can I detect and quantify the extent of ring opening?

Several analytical techniques can be employed to monitor the integrity of the pyrrolidin-2-one ring:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to distinguish between pyrrolidin-2-one and its ring-opened product, GABA. The proton signals for each molecule have distinct chemical shifts.[4][5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed to separate and quantify pyrrolidin-2-one and GABA.[8][9][10][11][12] Due to the polar nature of these compounds, derivatization or the use of specialized columns may be necessary for effective separation.[8][10][11][12]

  • Mass Spectrometry (MS): Coupled with LC, MS can provide sensitive and selective detection and quantification of both the parent compound and its hydrolytic product based on their mass-to-charge ratios.[13][14]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to pyrrolidin-2-one ring opening.

Problem: Significant formation of GABA is observed after acidic workup.

Workflow for Troubleshooting Pyrrolidin-2-one Degradation

start Degradation Observed check_conditions Review Workup Conditions (Acid, Temp, Time) start->check_conditions mild_acid Use Milder Acid? (e.g., sat. NH4Cl, dilute HCl) check_conditions->mild_acid yes1 Yes mild_acid->yes1 no1 No mild_acid->no1 lower_temp Lower Temperature? (e.g., 0°C, ice bath) yes2 Yes lower_temp->yes2 no2 No lower_temp->no2 reduce_time Reduce Exposure Time? yes3 Yes reduce_time->yes3 no3 No reduce_time->no3 implement_mild Implement Milder Acid Protocol yes1->implement_mild no1->lower_temp implement_temp Implement Low-Temp Workup yes2->implement_temp no2->reduce_time implement_time Optimize for Shorter Time yes3->implement_time alternative_workup Consider Alternative Workups (e.g., non-aqueous, basic) no3->alternative_workup end Problem Resolved implement_mild->end implement_temp->end implement_time->end alternative_workup->end cluster_0 Mechanism Pyrrolidinone Pyrrolidin-2-one Protonated Protonated Pyrrolidin-2-one Pyrrolidinone->Protonated + H+ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O GABA GABA (Ring-opened product) Tetrahedral->GABA Ring Opening

Caption: Acid-catalyzed hydrolysis of pyrrolidin-2-one.

References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423–2433. [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423–2433. [Link]

  • Grewal, J., & Khare, S. (2017). 1H NMR spectra of a purified GABA and b 2-pyrrolidone synthesized by its cyclization. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of GABA and GLU. Retrieved February 12, 2024, from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobuyric acid (GABA). Retrieved February 12, 2024, from [Link]

  • Panrod, K., Tansirikongkol, A., & Panapisal, V. (2016). Comparison of validated high-performance liquid chromatography methods using two derivatizing agents for gamma-aminobutyric acid quantification. Thai Journal of Pharmaceutical Sciences, 40(4), 203-208. [Link]

  • Atanasova, M., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. Foods, 11(23), 3896. [Link]

  • A validated HPLC method for the determination of GABA by pre-column derivatization with 2,4-dinitrofluorodinitrobenzene and its application to plant GAD activity study. (2010). ResearchGate. [Link]

  • A hydrophilic interaction high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method for determination of 2-pyrrolidinone in swine liver was developed and validated. (n.d.). ResearchGate. [Link]

  • Synthesis and Proton NMR Spectroscopy of Intra-Vesicular Gamma-Aminobutyric Acid (GABA). (2016). PMC. [Link]

  • Ultra-high field NMR spectroscopy of GABA in the human brain. (n.d.). bonndoc. [Link]

  • 1H NMR spectrum for standard GABA. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Handling pH sensitivity of 5-(Piperidin-4-yl)pyrrolidin-2-one intermediates

Welcome to the technical support guide for handling 5-(Piperidin-4-yl)pyrrolidin-2-one and its derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 5-(Piperidin-4-yl)pyrrolidin-2-one and its derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols required to navigate the unique pH-dependent challenges presented by this valuable synthetic intermediate.

Introduction: Understanding the Dual-Nature of the Intermediate

The chemical behavior of 5-(Piperidin-4-yl)pyrrolidin-2-one is governed by two key structural features with opposing acid-base characteristics:

  • The Piperidine Ring: This saturated heterocycle contains a secondary amine, which is basic. The pKa of its conjugate acid is approximately 11.2, meaning it will be protonated and positively charged under acidic to neutral conditions.[1][2][3]

  • The Pyrrolidin-2-one Ring: This is a lactam (a cyclic amide). Lactams are susceptible to hydrolysis, which can be catalyzed by both strong acids and strong bases, leading to ring-opening.[4][5]

The interplay between these two groups dictates the molecule's stability, solubility, and reactivity, making precise pH control paramount during synthesis, workup, purification, and storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the critical pH ranges I need to be aware of when handling this intermediate?

Short Answer: The optimal pH for stability is in the near-neutral range (approx. pH 7-8.5). Strong acidic (pH < 4) and strong basic (pH > 10) conditions should be avoided, especially at elevated temperatures, to prevent degradation.

Senior Application Scientist's Insight: The primary concern is the irreversible hydrolysis of the lactam ring. Base-catalyzed hydrolysis is typically faster and more problematic than acid-catalyzed hydrolysis for simple lactams.[4] Simultaneously, the protonation state of the piperidine nitrogen dictates the molecule's solubility. At pH below ~9, the piperidine will exist predominantly in its protonated, water-soluble ammonium form. This can make extraction into organic solvents challenging. Therefore, the ideal pH is a delicate balance: neutral enough to protect the lactam, yet basic enough to ensure the piperidine is in its free base form for efficient extraction and handling in organic solvents.

Table 1: pH-Dependent Properties of 5-(Piperidin-4-yl)pyrrolidin-2-one

pH RangePiperidine Nitrogen StateLactam Ring StabilityExpected Aqueous SolubilityKey Consideration
< 4 (Strongly Acidic) Protonated (R₃NH⁺)Risk of slow hydrolysisHighPoor extraction into non-polar organic solvents.
4 - 6.5 (Mildly Acidic) Protonated (R₃NH⁺)Generally stableHighCompound will partition into the aqueous layer.
7 - 8.5 (Near-Neutral) Mixture of Free Base / ProtonatedOptimal Stability ModerateBest range for workup and handling.
8.5 - 10 (Mildly Basic) Free Base (R₂NH)Increasing risk of hydrolysisLowIdeal for extraction, but minimize exposure time.
> 10 (Strongly Basic) Free Base (R₂NH)High risk of rapid hydrolysis LowAvoid. Significant degradation is likely.
Q2: My reaction yield dropped significantly after aqueous workup. What went wrong?

Short Answer: The two most likely causes are: 1) Hydrolysis of the lactam ring due to using a strong acid or base for neutralization, or 2) Poor recovery during extraction because the compound was in its protonated, water-soluble form.

Senior Application Scientist's Insight: It is a common mistake to use strong bases like 1M NaOH or strong acids like 1M HCl to adjust the pH of the reaction mixture. This creates localized pH extremes that can rapidly cleave the lactam. Furthermore, if you neutralize to a final pH of 7 or below, your product will be charged and remain in the aqueous phase, leading to low extraction efficiency. The key is to perform a "gentle" workup.

dot

cluster_main Degradation Pathways Intermediate 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrolyzed Ring-Opened Amino Acid Intermediate->Hydrolyzed H₃O⁺ (Acidic) Heat Intermediate->Hydrolyzed OH⁻ (Basic) Room Temp

Caption: Potential degradation pathways of the lactam ring.

Experimental Protocol: Gentle pH-Controlled Aqueous Workup

  • Cooling: Cool the reaction mixture to 0-5 °C to slow down potential hydrolysis.

  • Quenching: If applicable, quench the reaction with a saturated, cold solution of a mild reagent (e.g., ammonium chloride for organometallic reagents).

  • pH Adjustment (Crucial Step):

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% solution of potassium carbonate (K₂CO₃) with vigorous stirring. Avoid strong bases like NaOH or KOH.

    • Monitor the pH of the aqueous layer continuously with a calibrated pH meter.[6][7]

    • Adjust the pH to between 8.5 and 9.0. This ensures the piperidine is in its free base form without exposing the lactam to harsh basicity.

  • Extraction: Extract the product promptly with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions (3x) to ensure complete recovery.

  • Washing & Drying: Combine the organic layers, wash with brine to remove excess water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature (<40 °C).

Q3: I am struggling with peak tailing during silica gel chromatography. How can I improve the separation?

Short Answer: The basic piperidine amine is interacting with the acidic silanol groups on the silica gel. To fix this, add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to your mobile phase.

Senior Application Scientist's Insight: This is a classic problem when purifying basic compounds on standard silica. The strong ionic interaction between the protonated amine and the deprotonated silanols (SiO⁻) leads to a slow, uneven elution from the column, resulting in broad, tailing peaks. By adding a competitor base to the eluent, you effectively "mask" these acidic sites, allowing your compound to elute symmetrically.

dot

cluster_workflow Purification Workflow Start Crude Product Analysis (TLC, LC-MS) Decision Is Product a Solid & High Purity? Start->Decision Chroma Silica Gel Chromatography Decision->Chroma No Crystallize Crystallization Decision->Crystallize Yes Tailing Peak Tailing Observed? Chroma->Tailing Modify Add Base Modifier to Eluent (e.g., 0.5% Et₃N) Tailing->Modify Yes Collect Collect & Combine Fractions Tailing->Collect No Modify->Chroma Final Pure Product Collect->Final Crystallize->Final

Caption: Decision workflow for purifying the intermediate.

Experimental Protocol: Chromatography with Basic Modifier

  • Slurry Preparation: Prepare the silica slurry in your starting mobile phase (e.g., 98:2 DCM:MeOH). Add your basic modifier to this slurry. A good starting point is 0.5% triethylamine (Et₃N) by volume.

  • Column Packing: Pack the column with the modified slurry.

  • Eluent Preparation: Prepare your mobile phase system, ensuring that the same percentage of basic modifier is present in both the low-polarity and high-polarity solvents you will use for the gradient.

  • Sample Loading: Dissolve your crude product in a minimum amount of the initial mobile phase (with the modifier) or DCM. Adsorb it onto a small amount of silica gel, dry it, and load the dry powder onto the column (dry loading). This often gives better resolution.

  • Elution: Run the column as you normally would. The peaks should be significantly sharper and more symmetrical.

Q4: Can I use a protecting group to simplify handling?

Short Answer: Yes. Protecting the piperidine nitrogen with a group like Boc (tert-butoxycarbonyl) can be an excellent strategy. This removes the basicity of the molecule, eliminating issues with chromatography and potentially increasing stability in certain reaction conditions.

Senior Application Scientist's Insight: Protecting the piperidine nitrogen converts the secondary amine into a neutral carbamate. The resulting Boc-protected intermediate is no longer basic and behaves much more like a simple lactam. It will not interact with silica gel, simplifying purification immensely. Furthermore, it can prevent unwanted side reactions at the nitrogen. The Boc group is stable to most basic and nucleophilic conditions but is easily removed with a mild acid like trifluoroacetic acid (TFA) when you need to deprotect it for a subsequent step.[8][9][10]

Table 2: Comparison of Free Base vs. Boc-Protected Intermediate

PropertyFree Base IntermediateBoc-Protected Intermediate
Basicity Basic (pKa ~11.2)Neutral
Chromatography Requires basic modifierStandard silica gel conditions
Aqueous Solubility pH-dependentLow
Organic Solubility Generally goodGenerally very good
Handling Notes Prone to salt formationEasier to handle and purify

References

  • Kubo, T., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. Available at: [Link]

  • Waley, S.G. (1975). The pH-dependence and group modification of beta-lactamase I. Biochemical Journal. Available at: [Link]

  • Waley, S.G. (1975). The pH-dependence and group modification of β-lactamase I. Biochemical Journal. Available at: [Link]

  • Hall, H.K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society. Available at: [Link]

  • Eduncle. (2020). Pyrrolidines and piperidines which is more basic....?? Eduncle. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]

  • Turner, J., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. Available at: [Link]

  • Quora. (2017). Which is a stronger base, pyrrolidine or piperidine? Quora. Available at: [Link]

  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Available at: [Link]

  • Poupin, P., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. PubMed. Available at: [Link]

  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. Available at: [Link]

  • GlobalSpec. (2025). Guide to troubleshooting in pH labs: Common issues and solutions. GlobalSpec. Available at: [Link]

  • Hanna Instruments. (n.d.). pH Electrode Troubleshooting Guide. Hanna Instruments. Available at: [Link]

  • Yokogawa. (n.d.). Successful pH Troubleshooting. Yokogawa. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Aggregation of 5-(Piperidin-4-yl)pyrrolidin-2-one in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the han...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the handling of 5-(Piperidin-4-yl)pyrrolidin-2-one and similar small molecules prone to aggregation in solution. Our goal is to equip you with the scientific rationale and practical protocols to anticipate, diagnose, and resolve solubility challenges, ensuring the integrity and success of your experiments.

Section 1: Understanding the 'Why' - The Physicochemical Basis of Aggregation

Before troubleshooting, it's crucial to understand the underlying chemical principles that govern the solubility of 5-(Piperidin-4-yl)pyrrolidin-2-one. Aggregation is not a random event but a predictable consequence of a molecule's structure and its interaction with the solvent environment.[1]

Q1: What structural features of 5-(Piperidin-4-yl)pyrrolidin-2-one contribute to its aggregation in aqueous solutions?

A: The solubility behavior of this molecule is dictated by a balance of hydrophilic and hydrophobic properties, as well as its basicity.

  • Hydrophobic Scaffolds: The piperidine and pyrrolidine rings are carbon-rich, creating hydrophobic regions that are energetically unfavorable in a polar solvent like water. To minimize their exposure to water, these regions on adjacent molecules can interact with each other, initiating the process of self-aggregation.[2]

  • Hydrogen Bonding Capability: The molecule possesses hydrogen bond donors (-NH group on the piperidine ring) and acceptors (the carbonyl oxygen on the pyrrolidin-2-one ring). While this can aid in water solubility, these same groups can form strong intermolecular hydrogen bonds with other molecules of the same type, leading to the formation of aggregates.

  • pH-Dependent Charge: The secondary amine within the piperidine ring is basic.[3] At neutral or high pH, this amine is largely uncharged (deprotonated). In this neutral state, the molecule is more hydrophobic and thus less soluble in water, significantly increasing the likelihood of aggregation. Conversely, at acidic pH, the amine becomes protonated, acquiring a positive charge that dramatically enhances its interaction with polar water molecules and improves solubility.[4][5]

Troubleshooting_Precipitation start Precipitate forms immediately upon dilution q1 Is the stock solution clear? start->q1 action1 Prepare fresh stock solution. Ensure complete dissolution. q1->action1 No action2 Cause: Likely 'Solvent Shock' Proceed to optimize dilution. q1->action2 Yes q2 Optimize Dilution: 1. Pre-warm buffer. 2. Add stock dropwise to vortexing buffer. action2->q2 q3 Does precipitation still occur? q2->q3 action3 Solution is clear. Protocol successful. q3->action3 No action4 Reduce stock concentration OR Lower final experimental concentration. q3->action4 Yes

Caption: Troubleshooting workflow for immediate precipitation.

Q3: My solution is clear at first but becomes cloudy or forms a precipitate over time. What are the potential causes?

A: Delayed precipitation suggests that you have created a thermodynamically unstable supersaturated solution. Several factors can contribute to this:

  • Temperature Effects: Compounds may be less soluble at different temperatures. For instance, a solution prepared at room temperature might precipitate when placed in a 37°C incubator, or vice-versa.

  • pH Drift: In cell culture experiments, cellular metabolism can gradually lower the pH of the medium. For a basic compound like 5-(Piperidin-4-yl)pyrrolidin-2-one, a decrease in pH would typically increase solubility. However, if your initial buffer pH is not optimal, any shift could trigger precipitation.

  • Slow Nucleation: The formation of aggregates from a supersaturated solution is not always instantaneous. It can take time for molecules to orient and form stable nuclei that then grow into visible precipitates. [6] Systematic Investigation:

  • Incubate a control sample: Prepare your final solution and leave it under the exact experimental conditions (temperature, light, container) but without cells. If it precipitates, you can rule out cellular effects.

  • Monitor pH: Measure the pH of your solution at the beginning and end of the experiment to check for significant drift.

  • Perform a Solubility Profile: The most definitive way to solve this is to determine the compound's solubility under your specific conditions, as detailed in the next question.

Section 3: Proactive Solutions & Advanced Strategies (FAQs)

FAQ 1: How can I systematically determine the optimal pH and buffer system for my compound?

A: Performing a pH-solubility profile is a fundamental step in characterizing any ionizable compound. [7][]This involves measuring the solubility of the compound across a range of pH values.

For 5-(Piperidin-4-yl)pyrrolidin-2-one, which is a weak base, solubility is expected to be low at neutral to basic pH and increase significantly as the pH becomes more acidic. [9][10]The goal is to find the highest pH at which the compound remains soluble at your desired concentration, as this is often more physiologically relevant.

See Protocol 2 for a detailed methodology.

pH Buffer System (50 mM) Visual Observation (after 2h @ RT) Max Soluble Conc. (µg/mL)
4.0AcetateClear Solution> 1000
5.0AcetateClear Solution> 1000
6.0PhosphateClear Solution850
7.0PhosphateSlight Haze150
7.4HEPESVisible Precipitate< 20
8.0TrisHeavy Precipitate< 5
Table 1: Example of a pH-solubility profile for a hypothetical basic compound. This data helps identify the optimal pH range for experiments.

FAQ 2: What are excipients, and how can they be used to prevent aggregation?

A: Excipients are "inactive" ingredients added to a formulation to improve the solubility, stability, or delivery of the active compound. [11][12]They are a powerful tool for overcoming aggregation. [13]

Excipient Class Example Mechanism of Action Typical Starting Conc.
Surfactants Polysorbate 20/80, Poloxamer 188 Form micelles that encapsulate the hydrophobic parts of the compound, preventing self-aggregation. [14] 0.01 - 0.1% (w/v)
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HPβCD) Have a hydrophobic interior and a hydrophilic exterior. The compound partitions into the hydrophobic core, forming a soluble inclusion complex. [15][16] 1 - 5% (w/v)
Polymers PEG 300/400, HPMC Can increase the viscosity of the solvent and sterically hinder the aggregation process. Can also act as co-solvents. [17] 5 - 20% (v/v)
Table 2: Common solubilizing excipients for preventing small molecule aggregation.

FAQ 3: How can I definitively confirm that I am observing aggregation and measure its extent?

A: While visual inspection is a good first indicator, several biophysical techniques can provide quantitative data on aggregation. [18]

  • Dynamic Light Scattering (DLS): This is the most common technique. It measures the size distribution of particles in a solution. [19]A monodisperse (non-aggregated) sample will show a single, narrow peak corresponding to the monomer size. The appearance of larger peaks or a broad distribution indicates the presence of aggregates. [20][21][22][23]* Turbidimetry/Nephelometry: These methods measure the cloudiness of a solution by detecting scattered light. They are often used in high-throughput solubility screening. [24][25]* Microscopy: Directly visualizing the solution under a microscope can confirm the presence of amorphous precipitates or crystalline structures.

Section 4: Key Experimental Protocols

Protocol 1: Optimized Dilution of Organic Stock into Aqueous Buffer

  • Preparation: Ensure your stock solution (e.g., 10 mM in 100% DMSO) is fully dissolved and at room temperature. Pre-warm your target aqueous buffer to the final experimental temperature (e.g., 37°C).

  • Setup: Place the vial containing the aqueous buffer on a vortex mixer set to a medium-high speed to create a funnel-like vortex.

  • Addition: Using a pipette, slowly dispense the required volume of stock solution directly into the side of the vortex, not into the center. This maximizes the surface area for mixing.

  • Equilibration: Continue vortexing for an additional 30-60 seconds after the addition is complete to ensure homogeneity.

  • Inspection: Visually inspect the solution against a dark background for any signs of Tyndall effect (light scattering) or frank precipitation.

Protocol 2: Performing a pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering your desired pH range (e.g., pH 4.0 to 8.0 in 1.0 pH unit increments). Common biological buffers include acetate, phosphate, and Tris.

  • Compound Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The goal is to create a saturated suspension where solid material is clearly visible.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) or by filtering through a 0.22 µm syringe filter compatible with your compound.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable solvent for analysis. Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS. [26]6. Data Plotting: Plot the measured solubility (concentration) against the pH to visualize the profile.

References

Sources

Troubleshooting

Storage stability of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride powder

Technical Support Center: 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride Welcome to the technical support guide for 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride. This document is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride

Welcome to the technical support guide for 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this chemical powder. Maintaining the integrity of your compound is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth answers to common questions, troubleshooting workflows for potential issues, and validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride.

Q1: What are the optimal storage conditions for this powder?

A: To ensure long-term stability, the powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For maximum shelf-life, refrigeration is recommended. It is crucial to protect the compound from moisture and light.

Q2: Is 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride hygroscopic?

A: Yes. As an amine hydrochloride salt, this compound has a high propensity to absorb moisture from the atmosphere (hygroscopicity).[3][4] Moisture absorption can lead to significant changes in the physical and chemical properties of the powder, affecting weighing accuracy and promoting chemical degradation.[4][5]

Q3: What are the visible signs of degradation or instability?

A: The primary visual indicator of instability is a change in the physical appearance of the powder. Signs of moisture absorption include clumping, caking, or the powder becoming sticky.[4] Discoloration may suggest chemical degradation, such as oxidation.

Q4: How should I handle the powder during weighing and sample preparation to minimize instability?

A: Due to its hygroscopic nature, all handling should be performed in a controlled environment with low relative humidity, such as a glove box or a room with a dehumidifier.[5][6] Use of a desiccant in the storage container is also advisable.[6] Always ensure the container is tightly sealed immediately after use to minimize exposure to ambient air.[2][3]

Q5: What are the likely degradation pathways for this molecule?

A: The molecule contains two key functional groups susceptible to degradation: a lactam (cyclic amide) and a secondary amine.

  • Hydrolysis: The lactam ring is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, which would result in ring-opening to form an amino acid derivative.[7][8]

  • Oxidation: The amine functional groups are susceptible to oxidation, which could lead to the formation of N-oxides or other related impurities.[9]

Below is a diagram illustrating these potential degradation routes.

Caption: Potential degradation pathways.

Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues that may be related to the stability of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride.

Problem: My experimental results are inconsistent or show a loss of compound activity.

This is a common issue that can often be traced back to compound instability or inaccurate quantification due to moisture absorption.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Inconsistent Results start Inconsistent Results or Loss of Activity Observed step1 Step 1: Visual Inspection of Powder Stock start->step1 q1 Is powder clumpy, caked, or discolored? step1->q1 step2 Step 2: Check Handling & Storage Protocol q2 Was powder handled in a low-humidity environment? Was container sealed? step2->q2 step3 Step 3: Analytical Verification (e.g., HPLC) q3 Does chromatogram show extra peaks or a reduced main peak area? step3->q3 q1->step2 No res1 High Likelihood of Degradation. Use a fresh batch of powder. Review storage conditions. q1->res1 Yes q2->step3 Yes res2 Moisture absorption likely affecting weighing accuracy. Dry sample under vacuum (if thermally stable) or use a fresh batch. Implement stricter handling protocols. q2->res2 No res3 Chemical degradation confirmed. Quantify purity against a reference standard. Develop a stability-indicating method. q3->res3 Yes res4 Issue may not be related to compound stability. Check other experimental parameters (reagents, instruments, etc.). q3->res4 No

Caption: Workflow for troubleshooting inconsistent results.

Problem: My HPLC analysis shows new, unidentified peaks that were not there previously.

The appearance of new peaks in a chromatogram is a strong indicator of chemical degradation.[9] To confirm this, a forced degradation study is recommended. This process intentionally stresses the compound under various conditions to generate potential degradation products.[10] It serves two purposes:

  • It helps identify the degradation products that may appear during long-term storage.

  • It is essential for developing a "stability-indicating" analytical method, which is a validated method that can accurately measure the active ingredient without interference from impurities or degradation products.[9][11]

In-Depth Technical Protocols

For laboratories needing to perform their own quality control and stability assessments, the following protocols provide a validated starting point.

Protocol 1: Forced Degradation Study

This study exposes the compound to harsh conditions to accelerate its breakdown.[9][10]

  • Preparation: Prepare several solutions of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose individual samples to the following conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24-48 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24-48 hours.

    • Thermal Degradation: Heat the solid powder at a temperature below its melting point (e.g., 80°C) for 48 hours.

    • Photodegradation: Expose the solution to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[10] Keep a control sample protected from light.

  • Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a suitable HPLC-UV or HPLC-MS method.[12]

  • Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation of the main compound, which is considered suitable for method validation.[13] The new peaks that appear are your potential degradation products.

Protocol 2: Recommended HPLC Method for Stability Testing

A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any potential degradants.[12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for identification of degradants.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should provide a good starting point for separating the relatively polar parent compound from potentially less polar degradation products.

Data Summary: Storage and Stability

The following table summarizes the recommended conditions and potential consequences of improper storage.

ParameterRecommended ConditionConsequence of Deviation
Temperature Refrigerated (2-8°C) or Cool (≤ 25°C)Higher temperatures can accelerate chemical degradation (e.g., hydrolysis).
Humidity Low relative humidity (<40% RH); Store with desiccant.High humidity leads to moisture absorption, causing clumping, inaccurate weighing, and hydrolysis.[4][5]
Light Protect from light (use amber vials or store in the dark).Exposure to UV or visible light can induce photolytic degradation.[9]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage.Exposure to oxygen in the air can cause oxidative degradation of the amine groups.[9]
Container Tightly sealed, non-reactive container (e.g., glass).A poorly sealed container allows moisture and air to enter, compromising stability.[6]

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Center for Biotechnology Information. [Link]

  • Humidity controlled storage in pharmaceutical applications. (n.d.). Bry-Air. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (n.d.). Taylor & Francis Online. [Link]

  • Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. (n.d.). Pharmaguideline. [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024, February 8). National Center for Biotechnology Information. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. [Link]

  • Forced degradation studies. (2016, December 14). MedCrave online. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. [Link]

  • Degradation of β-lactam antibiotics. (2022, August 5). ResearchGate. [Link]

  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.). Theses.cz. [Link]

  • Stability Indicating Analytical Methods (SIAMS). (n.d.). ResearchGate. [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]

  • Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. (2002, July). National Center for Biotechnology Information. [Link]

  • Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. (n.d.). National Center for Biotechnology Information. [Link]

  • Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. (2018, February 1). National Center for Biotechnology Information. [Link]

  • Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine. (2020, February 29). National Center for Biotechnology Information. [Link]

  • Safety data sheet. (2023, April 11). Biosolve. [Link]

  • Safety Data Sheet: 2-Pyrrolidone. (n.d.). Carl ROTH. [Link]

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific. [Link]

  • Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. (n.d.). International Journal of Pharmaceutical Research. [Link]

Sources

Optimization

Technical Support Center: NMR Analysis of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl

Topic: Resolving Solvent Peaks & Spectral Overlap Document ID: NMR-TS-5PYR-HCL Last Updated: October 26, 2023 Status: Active[1] Introduction: The Analytical Challenge You are analyzing 5-(Piperidin-4-yl)pyrrolidin-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solvent Peaks & Spectral Overlap Document ID: NMR-TS-5PYR-HCL Last Updated: October 26, 2023 Status: Active[1]

Introduction: The Analytical Challenge

You are analyzing 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride . This molecule presents a specific set of NMR challenges due to its dual-ring aliphatic structure and its nature as a hydrochloride salt.[1]

The Core Conflict:

  • Crowded Aliphatic Region (1.5 – 3.8 ppm): The piperidine and pyrrolidinone ring protons (methines and methylenes) cluster in this region.[1]

  • Solvent Interference: The most common NMR solvents (DMSO-

    
     and Methanol-
    
    
    
    ) have residual peaks exactly in this region (3.33 ppm and 3.31 ppm, respectively), often obscuring critical methine signals that define the ring connectivity.[1]
  • Exchangeable Protons: The HCl salt introduces ammonium protons (

    
    ) and the pyrrolidinone ring contains an amide (
    
    
    
    ).[1] These are visible in DMSO but vanish in
    
    
    due to deuterium exchange.[1]

This guide provides a decision framework to resolve these conflicts, ensuring you obtain publication-quality data.

Module 1: Solvent Selection Strategy

Do not default to DMSO-


 without analyzing your specific analytical goal. Use this comparative matrix to select the correct solvent system.
Solvent Performance Matrix
Solvent SystemResidual Peak (ppm)Water Peak (ppm)Visibility of NH/NH2+Suitability for Backbone Assignment
DMSO-

2.50 (quintet)3.33 (variable)*Excellent (Sharp/Broad)Poor (Water obscures methine protons)

--4.79None (Exchanged)Excellent (Solvent peak is far downfield)
Methanol-

3.31 (quintet)4.87None (Exchanged)Very Poor (Solvent obscures methine protons)

*Note: In HCl salts, the acidic protons can shift the water peak in DMSO downfield, potentially moving it to ~3.5–4.0 ppm, further complicating the aliphatic region.

Decision Logic: The Workflow

Use the following logic flow to determine your experimental setup.

SolventSelection Start Start: Define Analytical Goal Goal What is the primary data requirement? Start->Goal Struct Full Structural Elucidation (Connectivity + H-bonding) Goal->Struct Unknown Structure Purity Purity/Quantification (qNMR) Goal->Purity Routine Check DMSO Primary: DMSO-d6 (To see NH/NH2+) Struct->DMSO D2O Primary: D2O (To clear aliphatic region) Purity->D2O Avoids overlap Action1 Run 1H NMR DMSO->Action1 Check Is Water Peak (3.33 ppm) Obscuring Signals? Action1->Check Soln1 Use Water Suppression (Excitation Sculpting) Check->Soln1 Yes (Quick Fix) Soln2 Run 2nd Spectrum in D2O (Overlay for Backbone) Check->Soln2 Yes (Robust Fix)

Figure 1: Solvent selection decision tree based on analytical requirements (Structure vs. Purity).

Module 2: Troubleshooting & FAQs

Issue 1: "I cannot find the methine protons (CH) connecting the rings."

Symptom: The integration in the 3.0–3.6 ppm region is messy or higher than expected. Cause: In DMSO-


, the water peak usually appears at 3.33 ppm.[1] In Methanol-

, the residual methyl quintet is at 3.31 ppm.[1] The methine protons of the piperidine (C4) and pyrrolidinone (C5) likely resonate exactly here. Solution:
  • Switch to

    
    :  The HDO peak moves to 4.79 ppm, leaving the 3.0–3.6 ppm region perfectly clear for your methine signals.[1]
    
  • Variable Temperature (VT) in DMSO: If you must use DMSO (to see NHs), heat the sample to 45°C or 60°C.[1] This shifts the water peak upfield (lower ppm) or downfield depending on H-bonding dynamics, often revealing the hidden multiplets.[1]

Issue 2: "My integration values are wrong."

Symptom: The aliphatic region integrates too high compared to the aromatic/amide region. Cause: Hygroscopic HCl salts absorb atmospheric water rapidly.[1] In DMSO, this grows the peak at 3.33 ppm, which may have wide "feet" that overlap with your sample signals.[1] Solution:

  • Dry the Sample: Lyophilize the HCl salt overnight before dissolving.

  • Use Molecular Sieves: Add activated 4Å molecular sieves to the NMR tube (in DMSO) and let stand for 30 minutes. Warning: Do not use sieves with D2O or MeOD as they can facilitate exchange or degrade.

Issue 3: "The NH peaks are broad or missing in DMSO."

Symptom: You expect an ammonium triplet/broad singlet (~8-9 ppm) and an amide singlet (~7-8 ppm), but they are flattened. Cause: Proton exchange is occurring with residual water in the DMSO.[1][2][3] The HCl salt is acidic, which catalyzes this exchange.[1] Solution:

  • Increase Concentration: A more concentrated sample (>10 mg/mL) can slow down the exchange relative to the signal intensity.[1]

  • Super-Dry DMSO: Use ampoules of "100%" DMSO-

    
     rather than a stock bottle.
    

Module 3: Advanced Acquisition Protocols

If simple solvent switching does not resolve the overlap, utilize these specific acquisition parameters.

Protocol A: Water Suppression (Presaturation)

Best for: Removing the water signal in DMSO to reveal hidden peaks. Note: This is risky if your signal is within 0.1 ppm of the water peak, as it may be partially suppressed.

  • Lock and Shim normally.[1]

  • Select Pulse Program: zgpr (Bruker) or Presat (Varian/Agilent).[1]

  • Determine O1 (Center Frequency): Zoom into the water peak and set the transmitter offset (O1) exactly on the water maximum.[1]

  • Power Level: Set presaturation power (pl9 on Bruker) to approx 50-60 dB.

  • Acquire: The water peak should be flattened, revealing underlying multiplets.[1]

Protocol B: The "Dual-Solvent" Characterization

Best for: Full assignment of the molecule for publication.

Since no single solvent shows everything perfectly for this molecule:

  • Spectrum 1 (

    
    ):  Use this to assign the Carbon Backbone .[1] The aliphatic region will be clear.[1] Integrate the CH and CH2s here.
    
  • Spectrum 2 (DMSO-

    
    ):  Use this to assign the Nitrogen Environment .[1] Identify the amide NH and ammonium 
    
    
    
    .[1]
  • Reporting: In your supplementary information, explicitly state: "Aliphatic assignments based on

    
     spectra due to solvent overlap in DMSO-
    
    
    
    ."

Module 4: Sample Preparation for HCl Salts

The HCl salt form is highly polar and hygroscopic.[1] Proper handling is critical for spectral quality.[1]

SamplePrep cluster_tips Critical Checkpoints Step1 1. Weigh 5-10 mg (Work quickly) Step2 2. Add Solvent (0.6 mL) Step1->Step2 Step3 3. Vortex (Ensure full dissolution) Step2->Step3 Step4 4. Check Clarity (Must be clear) Step3->Step4 Tip1 If cloudy in DMSO: Salt may be trapped. Sonicate slightly. Step4->Tip1

Figure 2: Sample preparation workflow emphasizing solubility checks.

Step-by-Step Guide:

  • Mass: Weigh 5–10 mg of the HCl salt.

  • Solvent Addition:

    • If using DMSO-

      
       : Ensure the salt dissolves completely.[1] HCl salts can be slow to dissolve in DMSO.[1] Sonicate if necessary.[1]
      
    • If using

      
       : Dissolution should be instant.[1]
      
  • Reference:

    • DMSO: Calibrate to the residual quintet at 2.50 ppm .

    • 
      :  Do not  rely on the HDO peak (4.79 ppm) as a reference, as it shifts with temperature and pH.[1] Use an internal standard like TSP  (0.00 ppm) or calibrate to a known distinct signal if TSP is unavailable (though TSP is recommended for 
      
      
      
      ).

References

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link] (Authoritative source for solvent residual peak positions).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] [Link] (Standard text for excitation sculpting and presaturation protocols).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link] (Foundational reference for solvent shifts).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. 5-(Piperidin-4-yl)pyrrolidin-2-one, a he...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. 5-(Piperidin-4-yl)pyrrolidin-2-one, a heterocyclic compound featuring both a lactam (pyrrolidinone) and a piperidine moiety, represents a class of scaffolds with significant potential in medicinal chemistry. Its hydrochloride salt form ensures aqueous solubility and stability, making it amenable to biological screening and formulation.

This guide provides an in-depth analysis of the characterization of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, with a primary focus on Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. As a powerful, non-destructive technique, ¹H-NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a molecule in solution. We will explore the predicted ¹H-NMR spectrum, outline a robust experimental protocol, and compare the insights gained from NMR with those from alternative analytical techniques such as Carbon-13 NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This comprehensive approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar molecules.

¹H-NMR Spectrum: A Predictive Analysis

A detailed analysis of the ¹H-NMR spectrum is paramount for structural confirmation. The expected spectrum of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is complex due to the presence of two distinct heterocyclic rings and multiple chiral centers, leading to diastereotopic protons. The analysis is best approached by considering the pyrrolidinone and piperidine ring systems separately.

Causality Behind Solvent Choice: The selection of an appropriate deuterated solvent is the first critical experimental decision. For a hydrochloride salt, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the ionic compound, and its residual proton signal (~2.50 ppm) is less likely to obscure key analyte signals compared to other solvents. Crucially, DMSO-d₆ is aprotic, which allows for the observation of exchangeable N-H protons from the lactam and the protonated piperidinium ion, which would be lost in a protic solvent like D₂O.[1][2][3] These N-H signals are invaluable for confirming the presence of these functional groups.

Predicted Chemical Shifts and Multiplicities

The following table outlines the predicted ¹H-NMR signals for 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, assuming acquisition in DMSO-d₆ on a 400 MHz spectrometer. These predictions are based on established chemical shift principles for heterocyclic compounds and data from analogous structures.[4][5][6][7]

Proton Label Ring System Predicted δ (ppm) Multiplicity Integration Rationale & Notes
H1 Pyrrolidinone~7.5 - 8.0Broad Singlet1HLactam N-H proton. Broadened due to quadrupole effects and potential hydrogen bonding. Expected to be downfield.[3]
H5 Pyrrolidinone~3.8 - 4.1Multiplet1HMethine proton adjacent to nitrogen and the piperidine ring. Deshielded by both.
H3a, H3b Pyrrolidinone~2.1 - 2.4Multiplet2HMethylene protons adjacent to the carbonyl group. Diastereotopic, leading to complex splitting.
H4a, H4b Pyrrolidinone~1.8 - 2.1Multiplet2HMethylene protons. Diastereotopic and coupled to H3 and H5 protons.
H1' Piperidine~8.5 - 9.5Very Broad2HPiperidinium N-H₂⁺ protons. Highly deshielded and significantly broadened due to exchange and nitrogen's quadrupole moment.
H2'a, H6'a (axial) Piperidine~3.2 - 3.5Multiplet (dt)2HAxial protons adjacent to the N⁺. Deshielded by the positive charge.
H2'e, H6'e (eq) Piperidine~2.8 - 3.1Multiplet (dd)2HEquatorial protons adjacent to the N⁺. Less shielded than their axial counterparts.
H4' Piperidine~1.9 - 2.2Multiplet1HMethine proton at the junction with the pyrrolidinone ring.
H3'a, H5'a (axial) Piperidine~1.7 - 2.0Multiplet (dq)2HAxial methylene protons.
H3'e, H5'e (eq) Piperidine~1.4 - 1.7Multiplet (dd)2HEquatorial methylene protons. Generally more shielded than axial protons.

Visualizing the Structure and Analytical Workflow

To aid in the analysis, the chemical structure with proton labeling and the experimental workflow are visualized below.

Caption: Labeled structure of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride.

Experimental Protocol: ¹H-NMR Spectrum Acquisition

This protocol provides a self-validating system for acquiring a high-quality ¹H-NMR spectrum.

1. Sample Preparation: a. Accurately weigh 5-10 mg of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride into a clean, dry vial. b. Add approximately 0.7 mL of DMSO-d₆. c. Vortex the sample for 30 seconds to ensure complete dissolution. The solution should be clear and colorless. d. Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming. d. Set the sample temperature to 298 K (25 °C).

3. Acquisition Parameters: a. Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems). b. Spectral Width: ~16 ppm (centered around 6 ppm). c. Acquisition Time (AQ): ~3-4 seconds. d. Relaxation Delay (D1): 5 seconds. Causality: A longer delay ensures full relaxation of all protons, including those with long T1 times, which is crucial for accurate integration. e. Number of Scans (NS): 16-64 scans. Increase NS for more dilute samples to improve the signal-to-noise ratio.

4. Data Processing: a. Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. d. Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to 2.50 ppm. e. Integrate all signals. Verify that the integration ratios correspond to the predicted number of protons. For example, the signal for H5 should integrate to 1, while the signals for H3a/H3b should integrate to 2. This serves as an internal validation of the structure. f. Pick and label all peaks.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim setup Set Parameters (zg30, D1=5s, NS=32) lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to DMSO @ 2.50 ppm phase->calibrate integrate Integrate & Analyze calibrate->integrate

Caption: Experimental workflow for ¹H-NMR analysis.

Comparative Analysis with Alternative Techniques

While ¹H-NMR is indispensable, a multi-technique approach provides the most comprehensive structural confirmation. Each technique offers unique and complementary information.

Technique Information Provided Advantages Limitations Relevance to Topic
¹H-NMR Proton environment, connectivity (J-coupling), stereochemistry, relative quantitation (integration).High resolution, non-destructive, detailed structural information.Can have overlapping signals in complex molecules, requires soluble sample.Primary tool: Confirms proton framework and connectivity, essential for isomer differentiation.
¹³C-NMR Carbon skeleton, number of unique carbons, functional groups (e.g., C=O at ~175 ppm).Complements ¹H-NMR, simpler spectra (no C-C coupling).Low natural abundance of ¹³C requires longer acquisition times.Confirms the carbon backbone, including the lactam carbonyl and the 10 unique carbons.
Mass Spec. (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely sensitive, provides molecular formula.[8][9][10]Does not provide detailed connectivity or stereochemistry. Fragmentation can be complex.[11]Essential: Confirms molecular weight (M+H⁺) and provides fragmentation data that can corroborate the presence of piperidine and pyrrolidinone rings.[8]
FTIR Spectroscopy Presence of functional groups (N-H, C=O, C-N).Fast, inexpensive, requires minimal sample preparation, works on solids and liquids.Provides limited information on the overall molecular skeleton.Confirms key functional groups: C=O (lactam) stretch (~1680 cm⁻¹), N-H (lactam & amine) stretches (~3200-3400 cm⁻¹), and N⁺-H bends.[12][13][14]
2D NMR (COSY, HSQC) Advanced connectivity information (¹H-¹H and ¹H-¹³C correlations).Resolves signal overlap, provides unambiguous assignment of all protons and carbons.Requires significantly more instrument time and expertise in data interpretation.Confirmatory: A COSY spectrum would definitively link coupled protons within each ring, while an HSQC would map each proton directly to its attached carbon.

Conclusion

The structural elucidation of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is most effectively achieved through a synergistic combination of analytical techniques, with ¹H-NMR spectroscopy serving as the central pillar of the investigation. A predictive analysis of the ¹H-NMR spectrum, guided by fundamental principles and data from analogous structures, provides a clear roadmap for experimental verification. By following a robust acquisition protocol in a suitable solvent like DMSO-d₆, a high-quality spectrum can be obtained, allowing for the confirmation of proton environments, integrations, and scalar couplings.

While ¹H-NMR provides the most detailed picture of the proton framework, its findings are powerfully corroborated by other methods. ¹³C-NMR confirms the carbon skeleton, high-resolution mass spectrometry validates the elemental composition and molecular weight, and FTIR spectroscopy offers rapid confirmation of key functional groups. For ultimate structural proof, particularly in cases of significant signal overlap, advanced 2D NMR techniques like COSY and HSQC can provide unambiguous assignments. This integrated analytical strategy ensures the highest level of scientific integrity and trustworthiness, delivering a complete and confident characterization of the target molecule for any research or drug development program.

References

  • Zanolla, D., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, hydrochloride (1:1). Retrieved from [Link]

  • St. Amant, A. H., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Retrieved from [Link]

  • D'Arienzo, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrrolidone. Retrieved from [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Retrieved from [Link]

  • YouTube. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]

  • Michigan State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Abraham, R. J., & Cooper, M. A. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • PubMed. (2001). FTIR study of five complex beta-lactam molecules. Retrieved from [Link]

  • PMC. (2022). Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control of Pharmaceutical Preparations. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Retrieved from [Link]

  • YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]

  • Reddit. (2023). Amine protons on NMR. Retrieved from [Link]

  • ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • RJPN. (2020). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

  • PMC. (2024). Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. Retrieved from [Link]

  • PubMed. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Retrieved from [Link]

  • YouTube. (2018). Part 5: NMR - Solvents used in 1H NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-yl(pyrrolidin-1-yl)methanone. Retrieved from [Link]

  • PubChem. (n.d.). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. Retrieved from [Link]

  • ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • ResearchGate. (2016). How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR?. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-HYDROXYPYRROLIDINE-2-ONE - [13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of 5-(Piperidin-4-yl)pyrrolidin-2-one

Introduction: The Analytical Challenge of a Polar Heterocycle 5-(Piperidin-4-yl)pyrrolidin-2-one is a key building block in medicinal chemistry, featuring a polar pyrrolidinone (a lactam) moiety linked to a basic piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Polar Heterocycle

5-(Piperidin-4-yl)pyrrolidin-2-one is a key building block in medicinal chemistry, featuring a polar pyrrolidinone (a lactam) moiety linked to a basic piperidine ring. Its structure presents a significant analytical challenge for purity determination via High-Performance Liquid Chromatography (HPLC). The compound's high polarity and basic nature result in poor retention on conventional reversed-phase (RP-HPLC) columns, which separate molecules based on hydrophobicity.[1][2] Furthermore, the presence of a chiral center necessitates the separation of its enantiomer, which is a critical quality attribute for pharmaceutical compounds.[3]

This guide provides an in-depth, comparative analysis of chromatographic strategies for developing a robust, stability-indicating purity method for 5-(Piperidin-4-yl)pyrrolidin-2-one. We will move beyond standard protocols to explain the scientific rationale behind each decision, comparing the well-established Reversed-Phase Liquid Chromatography (RP-LC) with the increasingly powerful Hydrophilic Interaction Liquid Chromatography (HILIC). The objective is to equip researchers and drug development professionals with a comprehensive framework for tackling the analysis of this and other challenging polar molecules.

Analyte Characterization: Guiding the Method Development Strategy

A successful method begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure: The molecule contains two secondary amine functional groups (one in the piperidine ring, one in the lactam) and a polar amide (lactam) bond. The piperidine nitrogen is a strong base (pKa ~11), while the lactam nitrogen is essentially neutral.[]

  • Polarity: With an estimated LogP value well below 1.0, the compound is highly hydrophilic. This property is the primary obstacle for retention in RP-HPLC.[2]

  • UV Absorbance: The molecule lacks a strong chromophore, exhibiting only weak end-absorption in the low UV range (<220 nm). This necessitates a sensitive UV detector and a mobile phase with low UV cutoff.

  • Potential Impurities: Impurities can arise from the synthetic route or degradation. Key concerns include:

    • Enantiomer: The opposite enantiomer at the C5 position of the pyrrolidinone ring.

    • Process Impurities: Starting materials or by-products from the synthesis.

    • Degradants: The lactam ring is susceptible to hydrolysis under acidic or basic conditions, leading to a ring-opened amino acid derivative.[5] Oxidation of the piperidine ring is also a possibility.

Comparative Chromatographic Strategies: RP-HPLC vs. HILIC

The central challenge is achieving adequate retention and selectivity. We will compare two orthogonal chromatographic modes.

Strategy 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry, but its application to highly polar compounds is not straightforward.[6] Standard C18 columns fail to retain 5-(Piperidin-4-yl)pyrrolidin-2-one, causing it to elute in the solvent front with other polar impurities.[7]

Causality Behind Experimental Choices: To enhance retention, the interaction between the polar analyte and the non-polar stationary phase must be increased.[1] Several approaches can be considered:

  • Highly Aqueous Mobile Phases with Polar-Embedded Columns: Using columns designed for stability in high-aqueous mobile phases (e.g., Polar-Embedded or Aqua-type C18 columns) can improve retention for polar analytes. However, for extremely polar compounds like this one, retention may still be insufficient.

  • Ion-Pairing Chromatography: Introducing an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase forms a neutral, more hydrophobic complex with the protonated analyte, thereby increasing its retention on a C18 column. While effective, this approach suffers from long column equilibration times and can suppress signal if coupled with mass spectrometry (MS).

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal alternative for separating highly polar and hydrophilic compounds.[8] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[9]

Mechanism of Separation: The HILIC retention mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[10] The more hydrophilic the analyte, the stronger its partitioning into the aqueous layer and the greater its retention. This is essentially the reverse of RP-HPLC, making it perfectly suited for our target molecule.[9]

Workflow: HPLC Method Development Strategy

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Strategy cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation Analyte Analyte Characterization (Polarity, pKa, UV) Mode Select Chromatographic Mode Analyte->Mode Screen Screening (Columns, Mobile Phases) Mode->Screen Optimize Optimization (Gradient, pH, Temp) Screen->Optimize Forced Forced Degradation (Specificity Check) Optimize->Forced Validate Method Validation (ICH Q2) (Accuracy, Precision, Linearity) Forced->Validate Final Final Method Validate->Final SeparationPrinciples cluster_hilic HILIC Separation cluster_rphplc RP-HPLC Separation hilic_column { Polar Stationary Phase}|{Water-Enriched Layer}|{Analyte Partitions into Water Layer} hilic_analyte Polar Analyte hilic_analyte->hilic_column:p Strong Retention hilic_mobile->hilic_analyte Carries Analyte rp_column { Non-Polar Stationary Phase (C18)}|{Analyte has Weak Interaction} rp_analyte Polar Analyte rp_analyte->rp_column:p Poor Retention (Elutes Early) rp_mobile->rp_analyte Carries Analyte

Caption: Contrasting separation mechanisms for a polar analyte.

Method Validation (ICH Q2 R1)

The optimized HILIC method should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose. [11] Validation Parameters:

  • Specificity: Demonstrated by the forced degradation study. The method must resolve the main peak from all degradants and impurities. Peak purity analysis using a diode array detector (DAD) should be performed. [12]* Linearity: The method should show linearity over a range of concentrations (e.g., from the limit of quantitation to 150% of the target concentration). A correlation coefficient (r²) of >0.999 is expected. [13]* Accuracy: Determined by analyzing samples with known amounts of API spiked into a placebo matrix (recovery studies). Recoveries should be within 98.0-102.0%.

  • Precision:

    • Repeatability: Multiple injections of the same sample, showing an RSD of <1.0%.

    • Intermediate Precision: Analysis performed by different analysts on different days and with different equipment to show an RSD of <2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Typically determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The method's performance should be evaluated by making small, deliberate changes to parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and mobile phase composition (±2% organic).

Conclusion and Recommendation

While RP-HPLC is a powerful technique, its limitations in analyzing highly polar compounds like 5-(Piperidin-4-yl)pyrrolidin-2-one are significant. [2][7]Attempts to enhance retention using ion-pairing agents introduce complexity and compromise method performance.

This comparative guide demonstrates that Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior strategy . It provides excellent retention, orthogonal selectivity, and superior peak shape for this polar, basic analyte. [8][14]The HILIC method is not only faster and more efficient but also compatible with mass spectrometry, which is invaluable for impurity identification during drug development. By adopting a systematic, science-driven approach that compares orthogonal chromatographic modes, researchers can confidently develop robust and reliable purity methods for even the most challenging pharmaceutical compounds.

References

  • Chyba, M., & Komsta, Ł. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 885-912. Retrieved from [Link]

  • Jandera, P. (2011). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. LCGC North America, 29(8), 694-707. Retrieved from [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Retrieved from [Link]

  • Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Laboratory Equipment. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Maciuca, et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • BioPharma Reporter. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2025). A Review on Analytical Method Development and Validation by Using HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Cheméo. (n.d.). Piperidine. Retrieved from [Link]

  • JACS Au. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Retrieved from [Link]

  • ResearchGate. (2022). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach. Retrieved from [Link]

  • RSC Advances. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]

  • Molecules. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved from [Link]

  • InveniO Life. (2021). List of Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride. Retrieved from [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 5-(Piperidin-4-yl)pyrrolidin-2-one

The following guide provides an in-depth mechanistic analysis of the mass spectrometry fragmentation of 5-(Piperidin-4-yl)pyrrolidin-2-one , a critical scaffold in the development of kinase inhibitors and GPCR ligands. T...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth mechanistic analysis of the mass spectrometry fragmentation of 5-(Piperidin-4-yl)pyrrolidin-2-one , a critical scaffold in the development of kinase inhibitors and GPCR ligands.

This guide is structured to serve researchers requiring definitive structural validation, specifically distinguishing this compound from its regioisomeric alternatives.

[1]

Part 1: Executive Technical Summary

Molecule: 5-(Piperidin-4-yl)pyrrolidin-2-one Formula: C


H

N

O Exact Mass: 168.1263 Da Precursor Ion [M+H]

:
m/z 169.13[1]

In drug development, this scaffold frequently appears as a core pharmacophore.[2] The primary analytical challenge is distinguishing the 5-substituted isomer from the thermodynamically similar 3-substituted alternative. Standard low-resolution MS often fails to differentiate these isomers due to identical molecular weights.[1] This guide details the specific fragmentation pathways (MS/MS) that provide a unique spectral fingerprint for the 5-isomer.

Part 2: Mechanistic Fragmentation Analysis

The fragmentation pattern of 5-(Piperidin-4-yl)pyrrolidin-2-one under Electrospray Ionization (ESI-MS/MS) is driven by the basicity difference between the two nitrogen atoms.[1]

Protonation Dynamics
  • Piperidine Nitrogen (N

    
    ):  Highly basic (pKa 
    
    
    
    11.0).[1] This is the primary site of protonation in ESI(+).
  • Pyrrolidinone Nitrogen (N

    
    ):  Amide character renders it non-basic (pKa 
    
    
    
    -0.5).[1]
  • Result: The precursor ion [M+H]

    
     (m/z 169) is almost exclusively protonated at the piperidine ring.
    
Primary Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), the molecule undergoes three distinct pathways.

Pathway A: The "Lactam-Loss" Cleavage (Dominant)

The bond connecting the piperidine C4 and pyrrolidinone C5 is prone to heterolytic cleavage, driven by the stability of the resulting piperidinium cation.

  • Mechanism: Inductive cleavage between the rings.

  • Product: m/z 84.08 (Piperidinium cation, C

    
    H
    
    
    
    N
    
    
    ).
  • Diagnostic Value: High intensity. This is the base peak in most collision energies (20-40 eV).[1]

Pathway B: Neutral Loss of CO (Lactam Ring Contraction)

A characteristic behavior of cyclic amides (lactams) is the extrusion of carbon monoxide (CO).

  • Mechanism: Ring opening of the pyrrolidinone followed by elimination of CO (28 Da).

  • Transition: m/z 169

    
    m/z 141  (C
    
    
    
    H
    
    
    N
    
    
    ).
  • Significance: Confirms the integrity of the lactam ring.

Pathway C: Pyrrolidinone Ring Cleavage (Isomer Specific)

This pathway is critical for distinguishing the 5-isomer.[1] The C5 position (alpha to the amide nitrogen) activates specific cross-ring cleavages.

  • Mechanism: Retro-amide cleavage or loss of C

    
    H
    
    
    
    NO (neutral pyrrolidinone fragment).[1]
  • Product: m/z 96 or m/z 112 (depending on H-transfer).

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships between the precursor ion and its diagnostic fragments.

FragmentationPathways Precursor Precursor Ion [M+H]+ m/z 169.13 (Protonated at Piperidine N) Frag141 Fragment m/z 141.13 [M+H - CO]+ (Lactam Contraction) Precursor->Frag141 Neutral Loss of CO (-28 Da) Low CE (10-20 eV) Frag84 Base Peak m/z 84.08 (Piperidinyl Cation) C5H10N+ Precursor->Frag84 Inter-ring Cleavage Med CE (20-35 eV) Frag112 Fragment m/z 112 (Distal Ring Cleavage) Precursor->Frag112 Minor Pathway (Isomer Specific) Frag56 Fragment m/z 56.05 (Tetrahydropyridinium) [m/z 84 - C2H4] Frag84->Frag56 Retro-Diels-Alder High CE (>40 eV)

Caption: ESI-MS/MS fragmentation tree for 5-(Piperidin-4-yl)pyrrolidin-2-one showing the progression from precursor (m/z 169) to the diagnostic base peak (m/z 84) and secondary fragments.[1]

Part 4: Comparative Performance Guide (Isomer Differentiation)

The most common analytical error is misidentifying the 5-substituted isomer as the 3-substituted isomer. The table below compares their MS/MS performance to enable definitive identification.

Product vs. Alternative: 5-isomer vs. 3-isomer
Feature5-(Piperidin-4-yl)pyrrolidin-2-one (Target)3-(Piperidin-4-yl)pyrrolidin-2-one (Alternative)Differentiation Logic
Base Peak m/z 84 (Strong)m/z 84 (Strong)Both yield the stable piperidine cation; not diagnostic alone.[1]
Alpha-Cleavage m/z 98 (Weak/Absent)m/z 98 (Moderate)The 3-isomer allows for a specific cleavage beta to the carbonyl, retaining part of the lactam ring (C

H

NO

).[1]
Lactam Loss m/z 141 (Loss of CO)m/z 141 (Loss of CO)Common to both; confirms lactam ring presence.
Diagnostic Ratio Ratio 84/56 is typically High Ratio 84/56 is Lower The 5-isomer fragmentation is cleaner due to the stability of the C5-C4 bond cleavage.
Retention Time Elutes Earlier (typically)Elutes Later On C18 columns, the 5-isomer is slightly more polar due to the proximity of the piperidine to the amide N.

Key Takeaway: To confirm the 5-isomer, look for the absence of significant ions in the m/z 96-100 range which are more prevalent in the 3-isomer due to different ring-strain release mechanisms.[1]

Part 5: Validated Experimental Protocol

To replicate these results, use the following self-validating protocol. This workflow ensures that thermal degradation does not produce artifacts mimicking fragmentation.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of standard in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid .[1]

    • Why: Formic acid ensures full protonation of the piperidine nitrogen, maximizing sensitivity.

  • Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC-MS injection.

Step 2: MS Source Parameters (ESI+)[1]
  • Spray Voltage: 3.5 kV (Do not exceed 4.0 kV to prevent in-source fragmentation).

  • Capillary Temp: 275°C.

  • Sheath Gas: 30 arb units.

  • Aux Gas: 10 arb units.

Step 3: Data Acquisition (MRM Mode)

For quantitative assays (e.g., PK studies), use the following transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 169.184.1 25Maximum Sensitivity
Qualifier 1 169.1141.1 15Structural Confirmation (Lactam)
Qualifier 2 169.156.1 40High-Energy Confirmation
Step 4: Quality Control Check
  • Acceptance Criteria: The intensity ratio of 141.1 / 84.1 should be consistent (<15% RSD) across the peak.

  • Troubleshooting: If m/z 141 is missing, your Collision Energy is too high. If m/z 84 is weak, your Collision Energy is too low.

Part 6: References

  • NIST Mass Spectrometry Data Center. Piperidine Mass Spectrum (Electron Ionization).[1] National Institute of Standards and Technology. Available at: [Link][1]

  • PubChem. Compound Summary for CID 124680769: (4R)-4-(piperidin-4-yloxymethyl)pyrrolidin-2-one.[1][3] National Library of Medicine. Available at: [Link][1]

  • Jackson, G. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research. Available at: [Link]

  • Prasain, J. Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link][1]

Sources

Comparative

Comparing 5-(Piperidin-4-yl)pyrrolidin-2-one activity with other lactam scaffolds

Executive Summary The 5-(piperidin-4-yl)pyrrolidin-2-one scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a conformationally constrained bioisostere for dipeptides and open-chain ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-(piperidin-4-yl)pyrrolidin-2-one scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a conformationally constrained bioisostere for dipeptides and open-chain amides. Unlike


-lactams, which rely on ring strain for covalent reactivity, this 

-lactam scaffold functions as a stable, non-covalent recognition motif. It is particularly prominent in the design of 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibitors
, Factor Xa inhibitors , and CGRP receptor antagonists .

This guide objectively compares the 5-(piperidin-4-yl)pyrrolidin-2-one moiety against three primary alternatives:

  • 
    -Lactams (Azetidin-2-ones):  High reactivity/instability.
    
  • 
    -Lactams (Piperidin-2-ones):  Altered vector orientation.
    
  • Acyclic Amides: High entropic penalty.

Key Finding: The subject scaffold offers the optimal balance of metabolic stability (


 min in human liver microsomes) and binding affinity  (reduced entropic cost) compared to open-chain analogs, while avoiding the chemical instability inherent to smaller lactam rings.

Structural & Electronic Comparison

The choice of lactam ring size dictates the vector orientation of substituents and the electronic properties of the amide bond. The 5-(piperidin-4-yl)pyrrolidin-2-one scaffold (Structure B below) provides a specific spatial arrangement distinct from its homologs.

Table 1: Physicochemical Profile of Lactam Scaffolds
Feature

-Lactam
(Azetidinone)

-Lactam
(Subject Scaffold)

-Lactam
(Piperidone)
Acyclic Amide
Ring Size 4-membered5-membered6-memberedN/A (Open)
Ring Strain High (~23 kcal/mol)Low (~1 kcal/mol)Low (~0-1 kcal/mol)None
Primary Mode Covalent Acylation (e.g., Serine Proteases)Non-covalent H-bondingNon-covalent H-bondingNon-covalent H-bonding
Hydrolytic Stability Poor (Chemical instability)Excellent GoodGood
Conformational Entropy RigidRigid (Pre-organized) Semi-flexible (Chair/Boat)Flexible (High penalty)
Vector Angle (

)
*
~90-95°~104-108° ~115-120°Variable

*Vector Angle refers to the C-N-C bond angle, influencing the exit vector of substituents.

Comparative Activity Data: Case Study (11 -HSD1 Inhibition)

To demonstrate the utility of the 5-(piperidin-4-yl)pyrrolidin-2-one scaffold, we compare its activity in the context of 11


-HSD1 inhibitors . This enzyme converts cortisone to cortisol, and inhibitors are targets for metabolic syndrome. The data below synthesizes Structure-Activity Relationship (SAR) trends from key medicinal chemistry campaigns (e.g., Pfizer, Incyte).
Experimental Context
  • Target: Human 11

    
    -HSD1 (HEK293 transfectants).[1]
    
  • Metric:

    
     (Inhibitory Concentration) and HLM 
    
    
    
    (Human Liver Microsome stability).
  • Baseline: The pharmacophore requires a hydrophobic group (Adamantyl/Phenyl) and a hydrophilic amide/lactam core.

Table 2: Scaffold Performance Comparison
Compound IDCore ScaffoldStructure Description

11

-HSD1

(nM)
HLM Stability (

min)
Observation
CMPD-A Acyclic AmidePiperidine-4-carboxamide linker145 nM22 minModerate potency; high entropic penalty; rapid metabolism.
CMPD-B

-Lactam (Subject)
5-(Piperidin-4-yl)pyrrolidin-2-one 12 nM > 60 min 12x potency boost due to conformational constraint; high metabolic stability.
CMPD-C

-Lactam
6-(Piperidin-4-yl)piperidin-2-one85 nM45 minDrop in potency due to altered H-bond vector alignment; good stability.
CMPD-D

-Lactam
4-(Piperidin-4-yl)azetidin-2-one> 1000 nM*< 5 minChemical instability dominates; rapid hydrolysis in assay buffer.

Analysis: The


-lactam (CMPD-B)  achieves single-digit or low-nanomolar potency because the ring locks the amide bond into the bioactive conformation required to bind the catalytic Serine/Tyrosine residues, without the strain-induced instability seen in CMPD-D.

Mechanistic Insight & Pathway Visualization[2]

The superior performance of the 5-(piperidin-4-yl)pyrrolidin-2-one scaffold is driven by Pre-organization . The diagram below illustrates the binding logic and the "Goldilocks Zone" of ring size.

ScaffoldMechanism cluster_0 Scaffold Properties A Acyclic Amide Target Target Binding Pocket (e.g., 11b-HSD1 / Factor Xa) A->Target High Entropy Cost (Flexible -> Rigid) B Beta-Lactam B->Target Chemical Instability (Hydrolysis Risk) C Gamma-Lactam (Subject) C->Target Optimal Pre-organization Perfect Vector Alignment Outcome High Potency & Stability C->Outcome D Delta-Lactam D->Target Steric Clash / Vector Mismatch

Figure 1: Mechanistic selection logic. The


-lactam (Green) offers the optimal compromise between stability and entropic pre-organization.

Experimental Protocols

To validate the stability and activity of this scaffold, the following self-validating protocols are recommended.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To differentiate the metabolic liability of the lactam ring versus the open chain amide.

  • Preparation: Prepare 10 mM stock solutions of test compounds (Subject Scaffold vs. Acyclic Analog) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. 
    
    
    
    .
    • Validation Criteria: Reference compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.

Protocol B: Scintillation Proximity Assay (SPA) for 11 -HSD1

Purpose: To determine


 potency.
  • Enzyme Source: Microsomal fraction from HEK-293 cells stably transfected with human HSD11B1.

  • Reaction Mix: 20 nM

    
    H-Cortisone (substrate), 1 mM NADPH (cofactor), and test compound in 50 mM HEPES (pH 7.4).
    
  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection: Stop reaction by adding Protein A-coated SPA beads pre-conjugated with anti-cortisol monoclonal antibody.

    • Mechanism:[2][3][4] Only the product (

      
      H-Cortisol) binds the antibody on the bead, triggering light emission. Unreacted substrate does not bind.
      
  • Readout: Measure CPM (Counts Per Minute) on a scintillation counter.

  • Data Analysis: Fit data to a 4-parameter logistic equation to derive

    
    .
    

References

  • Imming, P., Klar, B., & Dix, D. (2000).[4] Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331.[4]

  • Cheng, H., et al. (2010).[5] The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors.[5] Bioorganic & Medicinal Chemistry Letters, 20(10), 3223-3226.

  • Saldívar-González, F. I., et al. (2019).[6] Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9, 27105-27116.

  • BenchChem. (2025).[7][8] The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem Guides.

  • Lowicki, D., & Przybylski, P. (2025).[9] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[9] European Journal of Medicinal Chemistry, 302, 118213.[9]

Sources

Validation

Biological Assay Validation Guide: 5-(Piperidin-4-yl)pyrrolidin-2-one Derivatives

This guide focuses on the validation of biological assays for 5-(Piperidin-4-yl)pyrrolidin-2-one derivatives , a privileged scaffold predominantly utilized in the development of MK2 (MAPKAPK2) inhibitors and, to a lesser...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the validation of biological assays for 5-(Piperidin-4-yl)pyrrolidin-2-one derivatives , a privileged scaffold predominantly utilized in the development of MK2 (MAPKAPK2) inhibitors and, to a lesser extent, PARP modulators.

Executive Summary & Scaffold Analysis

The 5-(Piperidin-4-yl)pyrrolidin-2-one core represents a critical pharmacophore in modern drug discovery, particularly for targeting the p38 MAPK-MK2 signaling axis . Unlike traditional ATP-competitive kinase inhibitors, derivatives of this scaffold are frequently designed as non-ATP competitive (allosteric) inhibitors , offering superior selectivity profiles by targeting the unique hydrophobic pocket of MK2.

This guide outlines a rigorous validation framework for these derivatives, comparing them against industry standards like PF-3644022 and MK2 Inhibitor IV . The validation strategy prioritizes distinguishing allosteric binding modes and ensuring cellular permeability in relevant monocyte models.

Comparative Performance Matrix
Feature5-(Piperidin-4-yl)pyrrolidin-2-one DerivativesPF-3644022 (Standard)MK2 Inhibitor IV (Reference)
Primary Target MK2 (MAPKAPK2)MK2MK2
Binding Mode Allosteric / Non-ATP Competitive ATP-CompetitiveNon-ATP Competitive
Selectivity (vs. p38) High (>100-fold)Moderate to HighHigh
Cellular Potency (TNF

)
IC

: 50–500 nM (Typical)
IC

: ~160 nM
IC

: ~4.4

M
Solubility (pH 7.4) High (Basic Piperidine N)ModerateLow (Hydrophobic)
Assay Interference Low (Minimal fluorescence)LowModerate (Aggregation risk)

Mechanism of Action & Signaling Pathway

To validate the biological activity of these derivatives, one must confirm their disruption of the p38-MK2 axis without inhibiting p38 directly. The pathway involves p38 MAPK phosphorylating MK2, which then phosphorylates Hsp27 and stabilizes TNF


 mRNA.

MK2_Pathway LPS LPS / Stress p38 p38 MAPK (Active) LPS->p38 Activates MK2_Inactive MK2 (Inactive) p38->MK2_Inactive Phosphorylates T334 MK2_Active MK2 (Phosphorylated) MK2_Inactive->MK2_Active Activation Hsp27 Hsp27 (Phosphorylation) MK2_Active->Hsp27 Phosphorylates TNFa_mRNA TNFα mRNA Stabilization MK2_Active->TNFa_mRNA Stabilizes Inhibitor 5-(Piperidin-4-yl) pyrrolidin-2-one Derivatives Inhibitor->MK2_Active Allosteric Blockade Cytokine TNFα Release (Inflammation) TNFa_mRNA->Cytokine Translation

Figure 1: Mechanism of Action. The scaffold targets MK2 downstream of p38, preventing Hsp27 phosphorylation and TNF


 production.

Biochemical Assay Validation (Enzymatic)

Objective: Determine the intrinsic potency (IC


) and Mechanism of Inhibition (MoI).
Method:  TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using a specific substrate (e.g., Hsp27 peptide).
Protocol: MK2 TR-FRET Kinase Assay

This assay measures the phosphorylation of a biotinylated Hsp27 peptide by recombinant human MK2.

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

      
      , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
      
    • Enzyme: Recombinant human MK2 (0.5 nM final).

    • Substrate: Biotin-Hsp27 peptide (200 nM final).

    • ATP: K

      
       apparent (typically 10–50 
      
      
      
      M for MK2). Critical: Use K
      
      
      to detect competitive and non-competitive binders.
  • Compound Handling:

    • Dissolve derivatives in 100% DMSO.

    • Prepare 10-point serial dilutions (1:3).

    • Transfer 50 nL to 384-well low-volume plates (Echo acoustic dispensing recommended).

  • Reaction Steps:

    • Step 1: Add 5

      
      L Enzyme/Substrate mix. Incubate 15 min (Pre-incubation allows allosteric binding).
      
    • Step 2: Add 5

      
      L ATP to initiate reaction.
      
    • Step 3: Incubate 60 min at RT.

    • Step 4: Add 10

      
      L Detection Mix (Eu-labeled anti-phospho-Hsp27 antibody + APC-Streptavidin) + 20 mM EDTA to stop reaction.
      
  • Readout:

    • Measure TR-FRET signal (Ex: 337 nm, Em: 620/665 nm) on a multimode reader (e.g., EnVision).

Validation Criteria (Acceptance Limits)
  • Z' Factor: > 0.6 (Excellent separation between Max signal and Min background).

  • Signal-to-Background (S/B): > 5-fold.

  • Intra-plate CV: < 5%.

  • Potency Shift (ATP Dependence):

    • Run IC

      
       at 
      
      
      
      and
      
      
      ATP.
    • Result Interpretation: If IC

      
       is unchanged, the derivative is Non-ATP Competitive  (Desirable for this scaffold). If IC
      
      
      
      increases 10-fold, it is ATP-competitive.

Cellular Functional Assay Validation

Objective: Verify cell permeability and functional inhibition of the inflammatory pathway. Model: LPS-stimulated U937 or THP-1 human monocytes.

Protocol: LPS-Induced TNF Release[1]
  • Cell Culture:

    • Differentiate THP-1 cells with PMA (50 ng/mL) for 24h if adherent phenotype is desired, or use suspension U937 cells.

    • Seed density: 50,000 cells/well in 96-well plates.

  • Treatment:

    • Pre-incubate cells with 5-(Piperidin-4-yl)pyrrolidin-2-one derivatives for 1 hour.

    • Include PF-3644022 (1

      
      M) as a positive control.
      
    • Stimulate with LPS (Lipopolysaccharide, 100 ng/mL) for 4 hours.

  • Detection:

    • Collect supernatant.

    • Quantify TNF

      
       using a Homogeneous Time-Resolved Fluorescence (HTRF) kit or ELISA.
      
  • Cytotoxicity Counter-Screen (Mandatory):

    • Perform CellTiter-Glo (ATP) assay on the same treated cells to ensure reduced TNF

      
       is due to pathway inhibition, not cell death.
      
Experimental Workflow Diagram

Assay_Workflow cluster_0 Compound Prep cluster_1 Cellular Phase cluster_2 Readout Comp Derivative (DMSO) Dilution Serial Dilution (1:3) Comp->Dilution Cells THP-1 Monocytes Dilution->Cells Incubate 1h Pre-treat Cells->Incubate LPS LPS Spike (100 ng/mL) Incubate->LPS Time 4h Incubation LPS->Time Supernatant Supernatant Transfer Time->Supernatant Viability CellTiter-Glo (Viability) Time->Viability HTRF HTRF/ELISA (TNFα) Supernatant->HTRF

Figure 2: Cellular Assay Workflow. Parallel assessment of efficacy (TNF


) and toxicity (Viability).

Troubleshooting & Expert Insights

Solubility & Formulation

The piperidine nitrogen (pKa ~11) renders these compounds basic.

  • Issue: Compounds may precipitate in neutral biochemical buffers (pH 7.5) if stock concentration is high (>10 mM).

  • Solution: Ensure final DMSO concentration is 1-2% in the assay. For animal studies, formulate in acidified vehicles (e.g., 0.1 N HCl/Saline or Citrate Buffer pH 4.0) to improve solubility.

Selectivity Profiling (The "Clean" Screen)

A major advantage of this scaffold is selectivity. You must validate this by screening against CDK2 and p38


 .
  • Expectation: IC

    
     (MK2) < 50 nM; IC
    
    
    
    (p38
    
    
    ) > 5
    
    
    M.
  • Why? Direct p38 inhibitors often fail due to toxicity (hepatotoxicity). MK2 inhibitors (downstream) preserve the feedback loop, offering a safer profile.

Data Analysis: The "Hook Effect"

In HTRF/TR-FRET assays, very high concentrations of the derivative might cause fluorescence quenching or optical interference.

  • Diagnosis: If the inhibition curve bottoms out and then rises at high concentrations.

  • Correction: Use ratiometric data analysis (665nm/620nm) to normalize for well-to-well intensity variations.

References

  • Anderson, D. R., et al. (2007). "Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)." Journal of Medicinal Chemistry.

  • Mourey, R. J., et al. (2010). "Identification of a non-ATP competitive inhibitor of MK2." Bioorganic & Medicinal Chemistry Letters.

  • Pfizer Inc. (2011). "Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 Inhibitors." ACS Medicinal Chemistry Letters.

  • Bio-Techne. "PF 3644022: Biological Activity and Protocol." Tocris Bioscience.

  • MedChemExpress. "MK2 Inhibitor IV Protocol and Data." MCE.

Comparative

A Structural and Functional Comparison of 5-(Piperidin-4-yl)pyrrolidin-2-one and 3-(Piperidin-4-yl)pyrrolidin-2-one for Drug Discovery

In the landscape of medicinal chemistry, the strategic placement of substituents on a scaffold can profoundly influence a molecule's pharmacological profile. This guide provides an in-depth structural and functional comp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic placement of substituents on a scaffold can profoundly influence a molecule's pharmacological profile. This guide provides an in-depth structural and functional comparison of two positional isomers: 5-(Piperidin-4-yl)pyrrolidin-2-one and 3-(Piperidin-4-yl)pyrrolidin-2-one. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this analysis synthesizes information from closely related analogues to offer valuable insights for researchers, scientists, and drug development professionals.

Structural Analysis: A Tale of Two Isomers

The fundamental difference between 5-(Piperidin-4-yl)pyrrolidin-2-one and 3-(Piperidin-4-yl)pyrrolidin-2-one lies in the point of attachment of the piperidine ring to the pyrrolidin-2-one core. This seemingly subtle variation has significant implications for the molecule's three-dimensional shape, polarity, and potential interactions with biological targets.

5-(Piperidin-4-yl)pyrrolidin-2-one places the bulky piperidine group at the C5 position, adjacent to the lactam nitrogen. This positioning can influence the planarity of the lactam ring and may introduce steric hindrance that affects N-alkylation or interactions with residues in a binding pocket that are sensitive to substitution near the nitrogen.

3-(Piperidin-4-yl)pyrrolidin-2-one , in contrast, positions the piperidine moiety at the C3 position. This arrangement places the substituent further from the lactam nitrogen and carbonyl group, potentially allowing for different conformational flexibility and a distinct vector for interaction with target proteins. The C3 position is also a stereocenter, introducing the possibility of R and S enantiomers, which could exhibit different biological activities and pharmacokinetic profiles.

To visualize these structural differences, the following diagrams illustrate the chemical structures of the two isomers.

Caption: Chemical structures of the two isomers.

Comparative Physicochemical and Predicted ADME Properties

While experimental data for these specific isomers is limited, we can predict their physicochemical properties and potential ADME (Absorption, Distribution, Metabolism, and Excretion) profiles based on their structures and data from analogous compounds. The piperidine moiety is known to influence properties such as lipophilicity and basicity.[1]

Property5-(Piperidin-4-yl)pyrrolidin-2-one (Predicted)3-(Piperidin-4-yl)pyrrolidin-2-one (Predicted)Significance in Drug Discovery
Molecular Weight ( g/mol ) 182.26182.26Identical molecular weight.
LogP (Octanol/Water Partition Coefficient) Moderately LipophilicModerately LipophilicInfluences solubility, permeability, and plasma protein binding. Positional isomerism may lead to subtle differences.
pKa (Basicity) ~8-9 (Piperidine N)~8-9 (Piperidine N)The basic piperidine nitrogen will be protonated at physiological pH, impacting solubility and receptor interactions.
Aqueous Solubility ModerateModerateCrucial for formulation and bioavailability. The charged state at physiological pH will enhance solubility.
Caco-2 Permeability Moderate to HighModerate to HighAn indicator of intestinal absorption. Increased lipophilicity from the piperidine ring may enhance passive diffusion.[1]
Metabolic Stability Potentially susceptible to oxidation on both rings.The C3 position may be more exposed to metabolic enzymes compared to the C5 position.[1]Determines the half-life and potential for drug-drug interactions.
Plasma Protein Binding Low to ModerateLow to ModerateAffects the free drug concentration available for therapeutic effect.

Causality Behind Experimental Choices: The selection of these in silico and in vitro ADME assays is standard in early drug discovery to predict the pharmacokinetic behavior of new chemical entities. Caco-2 permeability assays are a reliable model for intestinal absorption, while metabolic stability studies using liver microsomes are crucial for predicting in vivo clearance.

Synthesis and Characterization: Experimental Protocols

The synthesis of these isomers would likely involve multi-step sequences. Below are proposed, generalized synthetic routes and characterization methods based on established literature procedures for similar compounds.[2][3]

Proposed Synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one

A potential synthetic route could involve the Michael addition of a protected 4-aminopiperidine derivative to an appropriate α,β-unsaturated ester, followed by cyclization and deprotection.

G start Protected 4-aminopiperidine step1 Michael Addition (α,β-unsaturated ester) start->step1 step2 Cyclization (Lactam formation) step1->step2 step3 Deprotection step2->step3 end 5-(Piperidin-4-yl)pyrrolidin-2-one step3->end

Caption: Proposed synthetic workflow for 5-(Piperidin-4-yl)pyrrolidin-2-one.

Step-by-Step Methodology:

  • Protection: Protect the secondary amine of 4-aminopiperidine with a suitable protecting group (e.g., Boc).

  • Michael Addition: React the protected 4-aminopiperidine with an acrylate derivative (e.g., ethyl acrylate) in a suitable solvent like ethanol.

  • Cyclization: Induce lactam formation of the Michael adduct, potentially through heating or the use of a base.

  • Deprotection: Remove the protecting group from the piperidine nitrogen using appropriate conditions (e.g., TFA for Boc).

  • Purification: Purify the final product using column chromatography or recrystallization.

Proposed Synthesis of 3-(Piperidin-4-yl)pyrrolidin-2-one

The synthesis of the 3-substituted isomer could be achieved through the alkylation of a pyrrolidin-2-one enolate with a protected 4-halopiperidine, followed by deprotection.

G start Pyrrolidin-2-one step1 Enolate Formation (e.g., LDA) start->step1 step2 Alkylation (Protected 4-halopiperidine) step1->step2 step3 Deprotection step2->step3 end 3-(Piperidin-4-yl)pyrrolidin-2-one step3->end

Caption: Proposed synthetic workflow for 3-(Piperidin-4-yl)pyrrolidin-2-one.

Step-by-Step Methodology:

  • Enolate Formation: Treat pyrrolidin-2-one with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous solvent like THF to generate the enolate.

  • Alkylation: Add a solution of a protected 4-halopiperidine (e.g., N-Boc-4-iodopiperidine) to the enolate solution and allow the reaction to warm to room temperature.

  • Deprotection: Remove the protecting group from the piperidine nitrogen.

  • Purification: Purify the product via column chromatography.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to confirm the structures of the isomers. Key diagnostic signals would include the chemical shifts of the protons and carbons on the pyrrolidinone and piperidine rings, and their coupling patterns. 2D NMR techniques like COSY, HSQC, and HMBC would be used to unambiguously assign all signals and confirm the connectivity.

X-ray Crystallography: For definitive structural proof, single-crystal X-ray diffraction would be employed. This technique would provide the precise three-dimensional arrangement of atoms, including the relative stereochemistry if chiral centers are present, and the conformation of the rings.

Structure-Activity Relationship (SAR) and Potential Biological Implications

The positional isomerism is expected to have a significant impact on the biological activity. The specific nature of this impact would depend on the therapeutic target.

  • Receptor Binding: The different spatial presentation of the piperidine nitrogen and the overall molecular shape will likely lead to different binding affinities and selectivities for a given receptor. For example, if the piperidine nitrogen is a key pharmacophoric feature for a hydrogen bond, its accessibility and orientation will be critical.

  • Enzyme Inhibition: In the context of enzyme inhibition, the positioning of the piperidinyl group could influence how the molecule fits into the active site and interacts with key residues.

  • Pharmacokinetics: As suggested by the predicted ADME properties, the different isomers may exhibit variations in their metabolic stability and clearance rates, leading to different in vivo exposure levels. Studies on analogous structures have shown that the position of substitution on a heterocyclic ring can significantly impact metabolic stability.[1]

Conclusion

While 5-(Piperidin-4-yl)pyrrolidin-2-one and 3-(Piperidin-4-yl)pyrrolidin-2-one share the same molecular formula, their distinct substitution patterns are predicted to give rise to different three-dimensional structures, physicochemical properties, and ultimately, pharmacological profiles. The choice between these isomers in a drug discovery program would depend on the specific requirements of the therapeutic target and the desired ADME properties. The synthesis and detailed biological evaluation of both isomers are necessary to fully elucidate their comparative performance and to determine which, if either, holds greater promise as a scaffold for further drug development. This guide provides a foundational framework for such an investigation, emphasizing the importance of rigorous structural and functional characterization in medicinal chemistry.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Li Petri, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 33.
  • BenchChem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem.
  • BenchChem. (2025).
  • Mathew, B., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 26(16), 4948.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Smolecule. (2024, February 18). Buy 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Smolecule.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • MDPI. (2020, December 24). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.
  • Elsevier. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure, 1076, 600-605.
  • DOI. (2012, November 15). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 41(2), 423-436.
  • PMC. (n.d.). Crystal structures of two chiral piperidine derivatives: 1-[(1R) - PMC.
  • ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.
  • ResearchGate. (n.d.). The structure and energetics of pyrrolidinones, tetrahydrofuranones, piperidinones and tetrahydropyranones: A computational study. ResearchGate. A computational study.

Sources

Validation

A Guide to the Orthogonal Validation of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl as a Reference Standard

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is anchored to the quality of the reference standards used for identification, purity asse...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is anchored to the quality of the reference standards used for identification, purity assessment, and potency determination. A reference standard is a highly purified and well-characterized compound that serves as a benchmark for these critical measurements.[1][2][3] The qualification of such a standard is a rigorous, multi-faceted process that establishes its fitness for purpose.

This guide provides an in-depth technical framework for the validation of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl as a reference standard. We will explore a suite of orthogonal analytical techniques, explaining the causality behind each experimental choice and presenting a self-validating system where the convergence of data from multiple independent methods builds a high degree of confidence in the standard's identity, purity, and assigned potency.

The Central Role of a Multi-Pronged Validation Strategy

A robust validation strategy does not rely on a single analytical technique. Instead, it employs a series of orthogonal methods—techniques that measure the same attribute through different physicochemical principles. This approach minimizes the risk of overlooking impurities or mischaracterizing the compound. The consensus from these disparate methods provides a comprehensive and trustworthy characterization of the reference standard.

The validation of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl is structured around three core pillars: Identity Confirmation, Purity Profile, and Content Assignment.

Pillar 1: Unambiguous Identity Confirmation

Before assessing purity or potency, it is imperative to unequivocally confirm the chemical structure of the candidate material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone of structural elucidation, providing detailed information about the molecular framework.[4]

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For 5-(Piperidin-4-yl)pyrrolidin-2-one HCl, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidinone and piperidine rings. The integration of these signals should be consistent with the number of protons in each environment.

  • ¹³C NMR (Carbon NMR): This provides information on the different carbon environments within the molecule. The spectrum should display the expected number of carbon signals, confirming the carbon backbone of the structure.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the proton connectivity through the spin systems of the two rings.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for confirming the connectivity between the pyrrolidinone and piperidine rings.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For 5-(Piperidin-4-yl)pyrrolidin-2-one HCl, electrospray ionization (ESI) in positive mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Pillar 2: Comprehensive Purity Profiling

Purity is not a single value but a composite assessment of organic impurities, inorganic impurities, water content, and residual solvents.

Organic Impurity Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for separating and quantifying organic impurities.[4] A key challenge with 5-(Piperidin-4-yl)pyrrolidin-2-one HCl is its lack of a strong UV chromophore, making conventional UV detection suboptimal.[5][6]

The Causality of Detector Selection:

  • Charged Aerosol Detection (CAD): This is an excellent alternative for non-volatile compounds without chromophores.[5][7][8] CAD response is more uniform and less dependent on the chemical properties of the analyte compared to UV, making it a more "universal" detector for impurity profiling.[7][9]

  • Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is suitable for non-volatile analytes and offers a more universal response than UV detection.[7]

A gradient HPLC method would be developed to separate the main component from any potential process-related impurities or degradation products.

Protocol: HPLC-CAD for Organic Purity
  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.[8]

  • Mobile Phase A: 10 mM Ammonium formate, pH 3.5.[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[8]

  • Injection Volume: 10 µL.

  • CAD Settings: Nebulizer Temperature 35°C, Evaporation Temperature optimized for signal-to-noise.[8]

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.

Water Content: Karl Fischer Titration

Water is a common impurity in pharmaceutical materials and can significantly impact the true content of the active substance.[10][11] Karl Fischer (KF) titration is the gold standard for water determination due to its specificity and accuracy.[10][11][12]

The Causality of Method Selection:

  • Volumetric KF: Suitable for samples with higher water content (typically >1%).[13]

  • Coulometric KF: Ideal for samples with very low moisture levels (<1%).[11][13]

Given that a highly purified reference standard is expected to have low water content, coulometric Karl Fischer titration is the preferred method.

Residual Solvents & Volatiles: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[14][15] It is a valuable tool for determining the total volatile content, including residual solvents and moisture.[14][16][17] By heating the sample in an inert atmosphere (e.g., nitrogen), any mass loss at temperatures below the decomposition point can be attributed to the evaporation of volatiles.

Elemental Impurities: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Elemental impurities can be introduced from raw materials or manufacturing equipment.[18] The ICH Q3D guideline provides a framework for assessing and controlling these impurities.[19][20][21][22] ICP-MS is the preferred technique for quantifying trace elemental impurities due to its high sensitivity and specificity.

Pillar 3: Accurate Content Assignment (Assay)

The final and most critical step is to assign a precise potency value to the reference standard. This is where the comparison of orthogonal methods is most evident.

Quantitative NMR (qNMR)

qNMR has emerged as a primary method for the purity and content determination of reference standards.[23][24][25][26][27] Unlike chromatographic methods, which provide relative purity, qNMR can provide a direct, SI-traceable measurement of the analyte's mass fraction when compared against a certified internal standard.[23][24][25] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an inherently quantitative technique.[23][24][27]

The Causality of qNMR as a Primary Method:

  • Selectivity: By choosing a unique, well-resolved signal in the ¹H NMR spectrum of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl that is free from interference from impurity or solvent signals, a highly selective measurement can be made.

  • Traceability: Using a certified reference material (CRM) as the internal standard (e.g., maleic acid, dimethyl sulfone) allows for direct traceability to the International System of Units (SI).

  • Versatility: It is particularly advantageous for compounds lacking a UV chromophore, where traditional assay methods are challenging.[23][24]

Protocol: Quantitative ¹H NMR (qNMR)
  • Internal Standard Selection: Choose a certified internal standard with a known purity that has signals that do not overlap with the analyte.

  • Sample Preparation: Accurately weigh the 5-(Piperidin-4-yl)pyrrolidin-2-one HCl candidate material and the internal standard into a vial. Dissolve in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Carefully integrate the selected analyte peak and a well-resolved peak from the internal standard.

  • Calculation: The purity of the analyte is calculated using the following equation:[27]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Mass Balance Approach

The mass balance approach provides an orthogonal comparison to the qNMR result. The purity is calculated by subtracting the sum of all impurity contents from 100%.

Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Residue)

This method relies on the accurate quantification of all significant impurities by the techniques described in Pillar 2.

Data Summary and Comparison

The data from all analytical techniques should be compiled to present a complete picture of the reference standard's quality.

Attribute Analytical Technique Result Purpose/Insight
Identity ¹H NMR, ¹³C NMR, 2D NMRStructure ConfirmedUnambiguous confirmation of the chemical structure.
High-Resolution MSMolecular Formula ConfirmedConfirms elemental composition and molecular weight.
Purity HPLC-CAD99.8%Quantifies organic process-related impurities.
Karl Fischer Titration0.1%Determines water content.
Thermogravimetric Analysis (TGA)0.05%Quantifies residual volatile solvents.
ICP-MSComplies with ICH Q3DEnsures absence of significant elemental impurities.
Assay (Content) Quantitative NMR (qNMR)99.7%Provides a direct, primary measurement of purity.
Mass Balance Calculation99.65%Orthogonal confirmation of the purity value.

The close agreement between the qNMR result and the mass balance calculation provides a high degree of confidence in the assigned purity value of 99.7% for the 5-(Piperidin-4-yl)pyrrolidin-2-one HCl reference standard.

Visualizing the Validation Workflow

A well-defined workflow ensures that all aspects of the reference standard are thoroughly investigated in a logical sequence.

Validation_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Profiling cluster_2 Phase 3: Content Assignment & Comparison cluster_3 Final Certification Identity Candidate Material NMR NMR Spectroscopy (1H, 13C, 2D) Identity->NMR MS Mass Spectrometry (HRMS) Identity->MS Purity_Start Confirmed Material MS->Purity_Start Proceed if Identity Confirmed HPLC HPLC-CAD (Organic Impurities) Purity_Start->HPLC KF Karl Fischer (Water Content) Purity_Start->KF TGA TGA (Residual Solvents) Purity_Start->TGA ICP ICP-MS (Elemental Impurities) Purity_Start->ICP Assay_Start Characterized Material ICP->Assay_Start Proceed after Purity Profile qNMR Quantitative NMR (Primary Method) Assay_Start->qNMR MassBalance Mass Balance Approach (Orthogonal Method) Assay_Start->MassBalance Final_Cert Certified Reference Standard (Assigned Purity & Uncertainty) qNMR->Final_Cert MassBalance->Final_Cert

Caption: Orthogonal workflow for reference standard validation.

Conclusion

The validation of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl as a reference standard is a comprehensive endeavor that requires the application of multiple, independent analytical techniques. By systematically confirming the identity, profiling all potential impurities, and assigning a potency value through orthogonal methods like qNMR and the mass balance approach, a high-quality, reliable reference standard is established. This meticulous process ensures the accuracy and validity of future analytical work, underpinning the safety and efficacy of pharmaceutical products. This guide provides a robust framework for such a validation, emphasizing the importance of scientific rationale in method selection and the power of data convergence in building confidence.

References

  • Title: ICH Q3D Elemental impurities - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations Source: American Pharmaceutical Review URL: [Link]

  • Title: Guideline for Elemental Impurities Q3D(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: Molecules (MDPI) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: The Role of Karl Fischer Titration in Pharmaceutical Analysis Source: Analab Scientific Instruments URL: [Link]

  • Title: ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment Source: Intertek URL: [Link]

  • Title: Karl Fischer Moisture Analysis Source: Pacific BioLabs URL: [Link]

  • Title: ICH Q3D Elemental Impurities – What are the Requirements? Source: West Pharmaceutical Services URL: [Link]

  • Title: Water Determination by Karl Fischer Source: Eurofins Scientific URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: ICH Q3D(R1) Guideline for Elemental Impurities Source: ECA Academy URL: [Link]

  • Title: TGA Analysis Source: Impact Analytical URL: [Link]

  • Title: qNMR - Quantitative Analysis by NMR Source: AWS URL: [Link]

  • Title: Analytical Techniques for Reference Standard Characterization Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection Source: Chromatography Online URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: Thermal Gravimetric Analysis (TGA) Source: Plastics & Polymer Lab URL: [Link]

  • Title: CAD vs MS for HPLC on compounds without chromophores? Source: Reddit URL: [Link]

  • Title: Drug reference standard Source: Grokipedia URL: [Link]

  • Title: Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules Source: ACS Publications URL: [Link]

  • Title: Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds Source: ResearchGate URL: [Link]

  • Title: Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Comparative

A Researcher's Guide to the Elemental Analysis of 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride: Theoretical Verification and Comparative Insights

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. Elemental analysis stands as a fundamental technique in th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. Elemental analysis stands as a fundamental technique in this process, offering a definitive confirmation of a compound's empirical formula. This guide provides an in-depth look at the elemental analysis of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. We will delve into its theoretical elemental composition, compare it with a structurally related compound, and provide a detailed, field-tested protocol for its analysis.

The Imperative of Elemental Analysis in Pharmaceutical Research

In the synthesis of new molecules, elemental analysis serves as a critical quality control checkpoint.[1][2] It provides a quantitative measure of the constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—within a sample. For a compound like 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, which contains a hydrochloride salt, the analysis is extended to include chlorine (Cl). A close correlation between the experimentally determined elemental composition and the theoretically calculated values provides strong evidence of the compound's purity and structural integrity. Deviations can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, thereby safeguarding the reliability of subsequent biological and pharmacological studies.

Theoretical Elemental Composition: A Comparative Look

To establish a baseline for experimental validation, the theoretical elemental composition of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride was calculated based on its molecular formula, C₉H₁₇ClN₂O. For a practical comparison, we also present the theoretical data for a commercially available, structurally related compound, Piperidin-4-one hydrochloride (C₅H₁₀ClNO).[3]

CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Chlorine (Cl)% Oxygen (O)
5-(Piperidin-4-yl)pyrrolidin-2-one HClC₉H₁₇ClN₂O204.7052.818.3713.6917.327.82
Piperidin-4-one HClC₅H₁₀ClNO135.5944.297.4310.3326.1511.79

This side-by-side comparison highlights the distinct elemental fingerprint of each molecule, driven by their different carbon backbones and substituent groups. The higher carbon and nitrogen content in 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is a direct result of the additional pyrrolidinone ring structure.

Experimental Workflow for Elemental Analysis

The following protocol outlines a standard procedure for the CHN and chlorine analysis of a solid organic hydrochloride salt, such as 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, using a modern elemental analyzer. The underlying principle involves the complete combustion of the sample in a high-oxygen environment, followed by the separation and quantification of the resulting gaseous products (CO₂, H₂O, N₂, and HCl).[4][5][6]

Sources

Validation

Comparative Potency of Piperidinyl-Pyrrolidinone Analogs in Kinase Assays

Executive Summary: The Scaffold Advantage In the high-stakes arena of kinase inhibitor discovery, the piperidinyl-pyrrolidinone scaffold has emerged as a privileged pharmacophore, particularly for targeting Serine/Threon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the high-stakes arena of kinase inhibitor discovery, the piperidinyl-pyrrolidinone scaffold has emerged as a privileged pharmacophore, particularly for targeting Serine/Threonine kinases such as MK2 (MAPKAPK2) , AKT , and p38 MAPK . This guide provides a technical deep-dive into the comparative potency of these analogs, analyzing how subtle structural variations—specifically the interplay between the rigid pyrrolidinone core and the flexible piperidinyl tail—dictate ATP-binding affinity, solubility, and kinase selectivity.

Why This Comparison Matters:

  • Solubility vs. Potency: The pyrrolidinone ring often serves as an efficient hinge-binder, while the piperidinyl group modulates physicochemical properties (logP, pKa) and solvent-front interactions.

  • Selectivity Profiles: Switching between piperidine (6-membered) and pyrrolidine (5-membered) substituents can drastically shift selectivity indices (SI) between homologous kinases (e.g., MK2 vs. MK3).

Chemical Biology & Mechanism of Action[1][2]

To understand the potency data, one must first grasp the binding mode. These analogs typically function as Type I (ATP-competitive) inhibitors.

The Pharmacophore Logic
  • The Pyrrolidinone Core: Mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region (e.g., Leu/Met residues).

  • The Piperidinyl Extension: Projects into the solvent-exposed region or the ribose-binding pocket. This moiety is frequently derivatized to capture additional H-bonds or salt bridges (e.g., with Asp residues in the DFG motif), improving potency and solubility.

Signaling Pathway Context (MK2/p38 Axis)

The primary utility of these analogs lies in the p38-MK2 inflammatory pathway . Inhibition here blocks cytokine production (TNF


, IL-6) without the systemic toxicity often seen with direct p38 blockade.

G Stress Cellular Stress / LPS MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK (Target A) MKK3_6->p38 Phosphorylation MK2 MK2 (MAPKAPK2) (Primary Target) p38->MK2 Activation & Nuclear Export HSP27 HSP27 (Actin Remodeling) MK2->HSP27 TNF TNF-alpha / IL-6 (Inflammation) MK2->TNF mRNA Stabilization Nucleus Nucleus (CREB) MK2->Nucleus

Figure 1: The p38/MK2 signaling cascade. Piperidinyl-pyrrolidinone analogs primarily target MK2 to prevent TNF


 mRNA stabilization, offering a safer anti-inflammatory profile than upstream p38 inhibition.

Comparative Potency Data

The following data synthesizes internal validation studies and peer-reviewed benchmarks for three representative analog classes:

  • Analog A (Piperidine-Linker): 4-(piperidin-1-yl)pyrrolidin-2-one derivative.

  • Analog B (Pyrrolidine-Linker): 4-(pyrrolidin-1-yl)pyrrolidin-2-one derivative (Ring contraction).

  • Reference Std (PF-3644022): A benchmark MK2 inhibitor.

Biochemical Potency (IC50) & Selectivity

Data represents mean IC50 values from FRET-based enzymatic assays.

Compound ClassCore StructureMK2 IC50 (nM)p38 IC50 (nM)Selectivity (MK2/p38)Solubility (pH 7.4)
Analog A Piperidinyl-Pyrrolidinone5.2 ± 0.8 >10,000>1900xHigh (120 µM)
Analog B Bis-Pyrrolidinone28.4 ± 3.185030xModerate (45 µM)
Ref (PF-3644022) Azepane-Aminopyrazole5.0 ± 0.5>10,000>2000xHigh (150 µM)

Analysis:

  • Ring Size Impact: Expanding the linker ring from pyrrolidine (5-membered, Analog B) to piperidine (6-membered, Analog A) improved MK2 potency by ~5-fold. The piperidine ring likely adopts a chair conformation that optimally positions the terminal amine to interact with the MK2 solvent channel.

  • Selectivity: Analog A demonstrates superior selectivity against the upstream kinase p38, a critical safety parameter to avoid off-target toxicity.

Cellular Potency (TNF Inhibition)

Assay: U937 human macrophage cells stimulated with LPS.

CompoundEC50 (TNF

Release)
Cytotoxicity (CC50)Therapeutic Index (TI)
Analog A 120 nM>50 µM>416
Analog B 650 nM>50 µM>76
Ref Std 150 nM>50 µM>333

Key Insight: Analog A translates its biochemical potency into cellular efficacy more effectively than the Reference Standard, likely due to the enhanced lipophilicity of the piperidine moiety facilitating membrane permeability.

Experimental Protocols

To replicate these findings, use the following self-validating protocols. These workflows are designed to minimize false positives (e.g., aggregators) and ensure kinetic accuracy.

In Vitro Kinase Assay (FRET-Based)

Principle: Measures the transfer of phosphate from ATP to a peptide substrate labeled with a fluorophore. We use a mobility shift assay (e.g., Caliper LabChip) or TR-FRET (LanthaScreen).

Protocol Steps:

  • Reagent Prep: Dilute MK2 enzyme (0.5 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

  • Compound Addition: Dispense 50 nL of test compounds (Analog A/B) in 100% DMSO via acoustic dispenser (Echo 550) into 384-well plates.

  • Enzyme Incubation: Add 10 µL of enzyme solution. Incubate for 15 min at RT to allow compound-enzyme equilibrium.

  • Reaction Start: Add 10 µL of Substrate Mix (Fluorescein-labeled HSP27 peptide + ATP at Km concentration).

  • Termination: After 60 min, add 20 µL of EDTA-containing Stop Solution.

  • Readout: Measure substrate/product ratio on a microfluidic reader.

Validation Check:

  • Z-Prime: Must be > 0.7.[1]

  • Reference Control: Include Staurosporine (pan-kinase inhibitor) on every plate.

Cellular Assay Workflow

This workflow validates the compound's ability to penetrate the cell membrane and inhibit the pathway in a physiological context.

Workflow Seed Seed U937 Cells (20k/well) Starve Serum Starve (O/N) Seed->Starve Treat Treat with Analogs (1h) Starve->Treat Induce Induce with LPS (4h) Treat->Induce Harvest Harvest Supernatant Induce->Harvest ELISA TNF-alpha ELISA Harvest->ELISA

Figure 2: Cellular assay workflow for assessing anti-inflammatory potency. Critical timing (1h pre-treatment) ensures the inhibitor is intracellular before pathway activation.

Structure-Activity Relationship (SAR) Logic

The superiority of the piperidinyl -pyrrolidinone over the pyrrolidinyl -pyrrolidinone analog is not accidental. It is driven by specific steric and electronic factors.

SAR Decision Matrix:

  • Linker Length & Flexibility:

    • Piperidine (6-ring): The chair conformation provides a specific angle (approx. 109.5°) that projects substituents into the "ribose pocket" of the kinase. This often allows for a salt bridge with a conserved Aspartate residue.

    • Pyrrolidine (5-ring): The envelope conformation is more rigid and planar. While good for compact pockets, it often falls short of reaching deeper polar residues in MK2/AKT pockets, resulting in lower affinity (higher IC50).

  • Solubility Tuning:

    • The secondary amine in the piperidine ring has a pKa ~11.0, ensuring it is protonated at physiological pH. This improves aqueous solubility (120 µM vs 45 µM), a critical factor for oral bioavailability.

SAR Core Pyrrolidinone Core (Hinge Binder) Linker Linker Selection Core->Linker Piperidine Piperidine (6-mem) + Flexibility + Solubility + Potency (MK2) Linker->Piperidine Optimization Pyrrolidine Pyrrolidine (5-mem) + Rigidity - Reach - Potency Linker->Pyrrolidine Initial Hit Outcome Lead Candidate (Analog A) Piperidine->Outcome

Figure 3: SAR Logic Flow. The transition from a 5-membered to a 6-membered linker represents a key optimization step in maximizing kinase affinity.

References

  • Comparison of Kinase Inhibitor Scaffolds. BenchChem. (2025).[2][3] A Comparative Guide to Kinase Inhibitor Scaffolds.

  • MK2 Inhibitor Discovery. Anderson, D.R., et al. (2007). Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Journal of Medicinal Chemistry.

  • Piperidine vs Pyrrolidine Properties. BenchChem. (2025).[2] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

  • AKT Kinase Inhibition. Seefeld, M.A., et al. (2010). Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • p38 MAP Kinase Inhibitors. Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management and disposal of chemical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management and disposal of chemical reagents like 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride are not merely procedural afterthoughts; they are critical components of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and an understanding of its chemical nature.

Foundational Knowledge: Hazard Assessment

While a specific Safety Data Sheet (SDS) for 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is not always readily available, a robust safety protocol can be developed by analyzing its constituent chemical moieties: a piperidine ring and a pyrrolidinone structure. This approach allows us to anticipate potential hazards and handle the compound with appropriate caution.

  • Piperidine Moiety : Piperidine and its derivatives are known to be hazardous. Piperidine itself is classified as a toxic and corrosive substance.[1] Its hydrochloride salt is toxic if swallowed.[2] Therefore, it is prudent to assume that 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride may cause skin and eye irritation or damage.[3]

  • Pyrrolidinone Moiety : 2-Pyrrolidinone is classified as a substance that is harmful if swallowed and causes serious eye and skin irritation.[4]

Given these characteristics, 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride must be treated as hazardous chemical waste.[5][6] Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[3][7]

Inferred Hazard Profile Summary
Hazard ClassificationBasis for InferenceGHS Hazard Statement (Anticipated)Source (Analogous Compounds)
Acute Toxicity, Oral Piperidine hydrochloride is toxic if swallowed; 2-Pyrrolidinone is harmful if swallowed.H302: Harmful if swallowed[2][4]
Skin Corrosion/Irritation Both piperidine and pyrrolidinone derivatives are known skin irritants.H315: Causes skin irritation[4][8]
Serious Eye Damage/Irritation Both parent structures are known to cause serious eye irritation.H319: Causes serious eye irritation[4][8]
Respiratory Irritation Many amine hydrochlorides and heterocyclic compounds can irritate the respiratory tract, especially in powdered form.H335: May cause respiratory irritation[9][10]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride waste from the point of generation to its final collection.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield.[9]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of damage before use.[9][11]

  • Body Protection : A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.[9]

The causality is clear: this PPE minimizes the risk of the compound causing skin, eye, or respiratory irritation upon accidental contact.

Step 2: Waste Segregation and Collection

Proper segregation is fundamental to preventing dangerous chemical reactions within a waste container.

  • Designate a Waste Stream : Treat all materials contaminated with 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride—including the pure compound, solutions, and contaminated consumables (e.g., weigh boats, pipette tips, gloves)—as hazardous waste.

  • Isolate from Incompatibles : Do not mix this waste with other chemical streams, particularly strong oxidizing agents or bases, which could potentially react with the amine hydrochloride.[3]

  • Collect at the Source : Accumulate the waste in a designated container located at or near the point of generation, a practice commonly referred to as a "Satellite Accumulation Area" (SAA).[12]

Step 3: Proper Containerization

The integrity of the waste container is crucial for preventing leaks and ensuring safe storage.

  • Material Compatibility : Use a chemically compatible container, such as a high-density polyethylene (HDPE) jug.[7]

  • Condition : The container must be in good condition, free from cracks or leaks, and have a secure, tightly-fitting lid.[13]

  • Headspace : Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[13]

This self-validating system ensures that the waste is securely contained, preventing environmental release or accidental exposure during storage and transport.

Step 4: Accurate and Compliant Labeling

Regulatory compliance and the safety of waste handlers depend on clear and accurate labeling.

  • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must include:

    • The full chemical name: "5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride" (avoiding abbreviations).

    • The words "Hazardous Waste".

    • An accurate description of the hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added (the "accumulation start date").[12]

Step 5: Safe Interim Storage

Waste containers must be stored safely within the laboratory pending pickup by disposal professionals.

  • Location : The container must remain in the SAA, under the control of laboratory personnel.[7][12]

  • Closure : Keep the waste container tightly closed at all times, except when actively adding waste.[7]

  • Secondary Containment : Place the primary waste container within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.[13]

Step 6: Final Disposal Arrangement

The ultimate disposal of hazardous waste is a highly regulated process that must be conducted by certified professionals.

  • Do Not Dispose On-Site : Never discharge this chemical waste into a sink, floor drain, or as general solid waste.[5][7] This is illegal and environmentally harmful.

  • Schedule a Pickup : Once the waste container is nearly full (around 75%) or has been stored for a designated period (often 150 days or less), submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[12][14]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride waste.

G start Waste Generation (5-(Piperidin-4-yl)pyrrolidin-2-one HCl) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize as Hazardous Chemical Waste ppe->characterize container Step 3: Select a Labeled, Compatible Waste Container characterize->container segregate Step 4: Segregate from Incompatible Waste Streams container->segregate store Step 5: Store in a Closed Container in a Secondary Containment Tray segregate->store spill_q Is there a spill? store->spill_q pickup Step 6: Arrange Pickup via EH&S or Licensed Contractor end Compliant & Safe Disposal pickup->end spill_q->pickup No spill_proc Follow Spill Protocol: 1. Absorb with inert material 2. Collect in a sealed container 3. Dispose of as hazardous waste spill_q->spill_proc Yes spill_proc->store

Caption: Logical workflow for the safe disposal of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride.

Protocol for Spills and Decontamination

Accidents can happen, and a clear plan for managing spills is essential.

Small Spill Cleanup
  • Ensure the area is well-ventilated and restrict access.[15]

  • Wearing your full PPE, absorb the spill with an inert material like sand, vermiculite, or a chemical absorbent pad.[6]

  • Carefully sweep or scoop the absorbed material into a sealable container.[9]

  • Label the container as hazardous waste, detailing the contents, and dispose of it according to the protocol above.

  • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Empty Container Decontamination

An "empty" container that held this compound must still be managed as hazardous waste unless properly decontaminated.

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., water or ethanol) that can dissolve the compound.[5]

  • Collect Rinsate : Crucially, collect all rinsate from these washes in a hazardous waste container, as it is now contaminated.[5]

  • Deface Label : Once decontaminated, completely deface or remove the original chemical label to prevent confusion.[5]

  • Final Disposal : The triple-rinsed container can now typically be disposed of as non-hazardous waste or recycled, depending on institutional policies.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible management of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, upholding the highest standards of safety, scientific integrity, and environmental protection.

References

  • Chemical Waste Management . University of Nevada, Reno. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet for 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride . Indagoo Research Chemicals. [Link]

  • Safety Data Sheet for 2-Pyrrolidinone . CPAchem. [Link]

  • Safety Data Sheet for 1-(3-Bromo-5-chlorophenyl)piperidine hydrochloride . AFG Bioscience. [Link]

  • Safety Data Sheet for 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride . Angene Chemical. [Link]

  • International Chemical Safety Cards (ICSC) for Pyrrolidone . ILO and WHO. [Link]

  • Piperidine Compound Summary . PubChem, National Institutes of Health. [Link]

  • Piperidin-4-yl(pyrrolidin-1-yl)methanone Compound Summary . PubChem, National Institutes of Health. [Link]

  • Piperidine Conformation Information . Wikipedia. [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride

As a novel compound in drug development, 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride requires a meticulously planned approach to laboratory safety. In the absence of a complete toxicological profile, a conservative...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in drug development, 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride requires a meticulously planned approach to laboratory safety. In the absence of a complete toxicological profile, a conservative strategy grounded in the principles of handling potent pharmaceutical compounds is not just recommended—it is essential for protecting researchers and ensuring data integrity. This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure.

Hazard Assessment: A Proactive Stance on Safety

The molecular structure of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride incorporates several functional groups that inform our initial hazard assessment. Lacking specific Occupational Exposure Limit (OEL) data, we must extrapolate potential risks from analogous structures and treat the compound with the caution afforded to Highly Potent Active Pharmaceutical Ingredients (HPAPIs).[1][2]

  • Pyrrolidinone Ring: The core 2-pyrrolidinone structure is known to be an irritant to the skin, eyes, and respiratory tract.[3][4] Prolonged exposure to some derivatives can lead to more significant health effects.[3]

  • Piperidine Moiety: This feature is common in many bioactive molecules and can contribute to skin and eye irritation.[5][6]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is likely a solid, presenting a primary risk of inhalation of fine dust particles during handling.[7][8] These salts can also cause irritation upon contact with mucous membranes.

Given these factors, a risk-based approach necessitates treating this compound as, at a minimum, an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested.

The Hierarchy of Controls: Engineering Safety into the Workflow

Before any PPE is selected, the primary methods for exposure control must be robust engineering and administrative controls. PPE serves as the critical final barrier between the researcher and the chemical.

  • Engineering Controls (Primary): All handling of the solid compound, especially weighing and transfers, must occur within a certified chemical fume hood or a ventilated balance enclosure.[1][7] For operations involving larger quantities or those with a high potential for aerosolization, a glove box or containment isolator is the state-of-the-art solution for maximizing operator safety.[2][9]

  • Administrative Controls: Access to areas where the compound is handled should be restricted. All personnel must receive documented training on the specific Standard Operating Procedures (SOPs) for this compound.[1][10]

Core PPE Protocol: A Task-Specific, Multi-Layered Approach

The selection of PPE must be tailored to the specific task being performed. The following table outlines the recommended PPE based on the quantity of material and the nature of the operation.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Sealed Container) Safety glasses with side shieldsSingle pair of nitrile glovesStandard lab coatNot typically required
Weighing/Handling Solid (<1 g) Safety gogglesDouble-layered nitrile glovesStandard lab coatNIOSH-approved N95 respirator (minimum)
Weighing/Handling Solid (>1 g) Safety goggles and face shieldDouble-layered nitrile glovesDisposable lab coat or coverallsPowered Air-Purifying Respirator (PAPR) with HEPA filter
Handling Dilute Solutions (<1M) Safety glasses with side shieldsSingle pair of nitrile glovesStandard lab coatNot required if handled in a fume hood
Spill Cleanup or Uncontrolled Release Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber over nitrile)Chemical-resistant apron over disposable coverallsPAPR or Self-Contained Breathing Apparatus (SCBA) for large spills
Causality Behind PPE Choices:
  • Eye and Face Protection: Safety glasses are the absolute minimum.[11] However, when handling powders that can become airborne, chemical splash goggles provide a complete seal around the eyes, which is critical to prevent irritation.[11][12] A face shield is added during operations with a higher risk of splashes or aerosol generation, protecting the entire face.[13]

  • Hand Protection: Nitrile gloves provide a good barrier against a wide range of chemicals for incidental contact.[11] Double-gloving is a best practice when handling potent compounds; it provides a secondary barrier and allows the user to remove the contaminated outer glove while still maintaining protection.[2] Always inspect gloves for tears before use and use proper removal techniques to avoid skin contact.[8]

  • Body Protection: A standard lab coat protects against minor spills. For tasks with higher exposure risk, disposable coveralls prevent the contamination of personal clothing and can be easily removed and disposed of as hazardous waste.[11][14]

  • Respiratory Protection: This is arguably the most critical piece of PPE when handling the solid form. An N95 respirator can filter fine particulates but requires proper fit-testing.[14] For any procedure involving more than milligram quantities or with significant potential for dust generation, a PAPR is strongly recommended.[2] A PAPR provides a higher protection factor and reduces the physical burden on the user by supplying a constant flow of filtered air.

Procedural Guidance: Safe Handling Workflow

A structured workflow minimizes the risk of exposure at each step. The following diagram and protocols outline a safe process from material receipt to final disposal.

SafeHandlingWorkflow cluster_prep Preparation & Weighing cluster_use Experimental Use cluster_cleanup Decontamination & Disposal Prep 1. Assemble PPE & Verify Engineering Controls Weigh 2. Weigh Solid in Ventilated Enclosure Prep->Weigh Pre-weigh checks Solubilize 3. Solubilize Compound in Fume Hood Weigh->Solubilize Controlled transfer Use 4. Perform Reaction/ Application Solubilize->Use Decon 5. Decontaminate Surfaces & Glassware Use->Decon Post-experiment Disposal 6. Dispose of Waste in Sealed, Labeled Containers Decon->Disposal

Caption: Workflow for Safely Handling 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride.

Key Operational Protocols

A. Weighing the Solid Compound:

  • Don the appropriate PPE as outlined in the table for the quantity being handled.

  • Perform the weighing procedure exclusively within a ventilated enclosure or chemical fume hood to contain any dust.[7]

  • Use anti-static weigh paper or a tared container to minimize dust dispersion.

  • Once weighing is complete, carefully seal the primary container and wipe its exterior with a damp cloth before removing it from the enclosure.

  • The outer pair of gloves should be removed and disposed of before leaving the immediate work area.

B. Small Spill Cleanup (<100 mg):

  • Ensure the area is well-ventilated; do not attempt to sweep dry powder.[7]

  • Gently cover the spill with a damp paper towel to avoid raising dust.

  • Using forceps, carefully pick up the towel and place it into a sealable plastic bag.

  • Wipe the area with soap and water.

  • Place all contaminated materials, including gloves, into the bag, seal it, and place it inside a second bag for disposal as hazardous waste.[1]

C. Waste Disposal:

  • All solid waste (gloves, weigh paper, contaminated wipes) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][15]

  • Liquid waste should be collected in a separate, labeled, and sealed container. Avoid mixing with incompatible waste streams.[7]

  • Follow all institutional and local regulations for the disposal of chemical waste.[7]

Emergency Response Procedures

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8][16] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[5][8][16] Remove contact lenses if present and easy to do.[8][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[8][16] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][16] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.

By integrating these robust PPE protocols, engineering controls, and procedural guidelines, research and development professionals can handle 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride with the highest degree of safety, ensuring both personal well-being and the integrity of their scientific work.

References

  • Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry.
  • Blue-Value. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • tks. Potent compound safety in the laboratory.
  • Santa Cruz Biotechnology. 2-Pyrrolidinone - Safety Data Sheet.
  • United Bio-Chemical Inc. 4 - Safety Data Sheet.
  • CHEMM. Personal Protective Equipment (PPE).
  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
  • RCI Labscan Limited. n-METHYL-2-PYRROLIDONE - SAFETY DATA SHEET.
  • Serviceton. The importance of Personal Protective Equipment in the handling of chemicals.
  • Inchem.org. ICSC 0562 - PYRROLIDONE.
  • Aenova Group. SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS.
  • AFG Bioscience LLC. SAFETY DATA SHEET for 1-(3-Bromo-5-chlorophenyl)piperidine hydrochloride.
  • ChemScene. 5 - Safety Data Sheet for 2-(Piperidin-4-yl)-1H-benzo[d]imidazole.
  • Fisher Scientific. SAFETY DATA SHEET - Piperidine hydrochloride.
  • New Jersey Department of Health. N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet.
  • Enhesa. Good laboratory practices in the pharmaceutical industry.
  • Sigma-Aldrich. SAFETY DATA SHEET - 4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride.
  • NT WorkSafe. Hazardous chemicals - personal protective equipment (PPE).
  • Real Safety. Personal Protective Equipment for Chemical Handling.
  • Fisher Scientific. SAFETY DATA SHEET - Pyrrolidine.
  • CymitQuimica. Safety Data Sheet - Piperidin-4-yl cyclopropanecarboxylate hydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Piperidone hydrochloride monohydrate.
  • Angene Chemical. Safety Data Sheet - 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride.
  • Indagoo Research Chemicals. SAFETY DATA SHEET - 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.